molecular formula C13H12F3N3O2 B3253404 PDE4-IN-16 CAS No. 223500-15-0

PDE4-IN-16

Cat. No.: B3253404
CAS No.: 223500-15-0
M. Wt: 299.25 g/mol
InChI Key: FBVMBKURYFZUDE-UHFFFAOYSA-N
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Description

PDE4-IN-16 is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-8(17)4-6-9/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMBKURYFZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157217
Record name Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223500-15-0
Record name Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223500-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a compound named "PDE4-IN-16." This guide provides a comprehensive overview of the mechanism of action for the class of selective Phosphodiesterase 4 (PDE4) inhibitors in neurons, based on extensive research on representative compounds such as Rolipram and FCPR16.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) is a crucial enzyme family within the central nervous system responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger.[1][2] PDE4 is highly expressed in neurons and glial cells, where it plays a key role in regulating intracellular cAMP concentrations.[1][3] The primary mechanism of action of PDE4 inhibitors is to block this enzymatic degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway. The activation of these cascades mediates the diverse neuroprotective, cognitive-enhancing, and anti-inflammatory effects of PDE4 inhibitors.

Key Signaling Pathways in Neuronal Function

The elevation of cAMP following PDE4 inhibition triggers several critical signaling cascades that modulate neuronal function, synaptic plasticity, and cell survival.

  • cAMP/PKA/CREB Signaling Pathway: This is a cornerstone of the therapeutic action of PDE4 inhibitors. The accumulation of cAMP leads to the activation of PKA. Activated PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor pivotal for synaptic plasticity and long-term memory formation. Phosphorylated CREB initiates the transcription of target genes, including neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuronal survival, memory acquisition, and consolidation. This pathway is often downregulated in neurodegenerative conditions like Alzheimer's disease, making PDE4 a promising therapeutic target.

  • Modulation of Synaptic Transmission: PDE4 inhibitors significantly impact both excitatory and inhibitory synapses.

    • Excitatory Synapses: PKA, activated by PDE4 inhibition, can phosphorylate key synaptic proteins. For instance, it phosphorylates the GluA1 subunit of AMPA receptors at serine 845, which increases the channel's conductance and open probability, thereby enhancing excitatory synaptic strength.

    • Inhibitory Synapses: In conditions like cocaine-induced neuroadaptations, PDE4 inhibitors can restore the balance between excitation and inhibition. They achieve this by blocking endocannabinoid-mediated long-term depression of inhibitory synapses (I-LTD), a process that relies on a decrease in cAMP/PKA signaling. By preventing the degradation of cAMP, PDE4 inhibitors maintain PKA activity at presynaptic terminals, preserving inhibitory transmission.

  • Dopaminergic Signaling Regulation: In brain regions like the frontal cortex and striatum, PDE4 inhibition enhances the signaling cascade of the dopamine D1 receptor. This leads to the increased phosphorylation of Dopamine- and cAMP-regulated phosphoprotein of Mr 32 kDa (DARPP-32) and presynaptic substrates like tyrosine hydroxylase, modulating dopamine synthesis and neurotransmission.

  • Neuroprotection and Anti-Inflammatory Pathways: PDE4 inhibitors exhibit robust neuroprotective and anti-inflammatory properties.

    • Nrf-2/HO-1 Pathway: Inhibition of PDE4 can protect neurons from oxygen-glucose deprivation-induced endoplasmic reticulum (ER) stress by activating the Nrf-2 transcription factor, which promotes the expression of antioxidant proteins.

    • Suppression of Pro-inflammatory Signals: PDE4 inhibitors can attenuate neuronal cell death triggered by inflammatory cytokines like TNF-α. They achieve this by suppressing the activation of pro-inflammatory and apoptotic signaling pathways, including NF-κB and JNK.

Quantitative Data on PDE4 Inhibitor Activity

The following tables summarize quantitative data for representative PDE4 inhibitors based on published literature.

Table 1: Inhibitory Activity of FCPR16

Parameter Value Target Reference

| IC₅₀ | 39 nM | PDE4D | |

Table 2: Neuroprotective Effects of FCPR16 against Oxygen-Glucose Deprivation (OGD)

Treatment Cellular Viability Key Finding Reference
OGD 54.34 ± 8.05% OGD significantly reduced cell viability.
FCPR03 + OGD 79.52 ± 5.61% PDE4 inhibition significantly rescued neurons.

| FCPR03 + OGD + ML385 | 58.01 ± 6.94% | Nrf-2 inhibitor (ML385) blocked the protective effect. | |

Table 3: Effect of Rolipram on Protein Phosphorylation in Cortical Neurons

Treatment Protein Target Fold Increase (vs. Control) Reference

| Rolipram (1 µM) | phospho-Thr202/Tyr204 ERK2 | ~2-fold | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the study of PDE4 inhibitors.

1. Western Blotting for Protein Phosphorylation

  • Objective: To quantify the levels of phosphorylated proteins (e.g., pCREB, pERK, p-DARPP-32) in neuronal cells or tissue following treatment with a PDE4 inhibitor.

  • Methodology:

    • Sample Preparation: Neuronal cells are treated with the PDE4 inhibitor for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK) and an antibody for a loading control (e.g., anti-β-actin).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

2. Cell Viability (CCK-8) Assay

  • Objective: To assess the protective effect of a PDE4 inhibitor on neuronal cell viability against a toxic insult (e.g., TNF-α, oxygen-glucose deprivation).

  • Methodology:

    • Cell Seeding: Neuronal cells (e.g., HT-22) are seeded in a 96-well plate.

    • Treatment: Cells are pre-treated with various concentrations of the PDE4 inhibitor for a specified duration, followed by exposure to the toxic agent (e.g., TNF-α) for 24 hours.

    • Assay: The cell culture medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution.

    • Incubation: The plate is incubated for 1-4 hours at 37°C.

    • Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure synaptic currents and assess the impact of PDE4 inhibitors on synaptic function, such as the AMPAR/NMDAR ratio or the frequency and amplitude of inhibitory postsynaptic currents (IPSCs).

  • Methodology:

    • Slice Preparation: Brain slices containing the region of interest (e.g., ventral tegmental area) are prepared from animals.

    • Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast optics.

    • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Data Acquisition: Synaptic currents are recorded in voltage-clamp mode. For IPSCs, the neuron is held at a specific potential to isolate GABAergic currents. For the AMPAR/NMDAR ratio, the cell is held at different potentials to separate the contributions of each receptor type to the excitatory postsynaptic current.

    • Drug Application: The PDE4 inhibitor is applied to the bath via the perfusion system to observe its effect on synaptic transmission.

Visualizations: Pathways and Workflows

PDE4_Mechanism_of_Action PDE4i PDE4 Inhibitor (e.g., Rolipram) PDE4 PDE4 Enzyme PDE4i->PDE4 Inhibits cAMP_hydrolysis cAMP Hydrolysis (cAMP -> AMP) PDE4->cAMP_hydrolysis cAMP ↑ Intracellular cAMP cAMP_hydrolysis->cAMP Blocks Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates CREB CREB Phosphorylation PKA->CREB Synaptic Synaptic Protein Phosphorylation (e.g., GluA1) PKA->Synaptic Nrf2 Nrf-2 / HO-1 Pathway EPAC->Nrf2 Gene Gene Transcription (e.g., BDNF) CREB->Gene Plasticity ↑ Synaptic Plasticity & Memory Synaptic->Plasticity Survival ↑ Neuroprotection & Survival Nrf2->Survival Gene->Plasticity Gene->Survival

Caption: Core signaling pathway of PDE4 inhibitors in neurons.

Western_Blot_Workflow start Neuronal Cell/Tissue (Control vs. PDE4i-Treated) lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds SDS-PAGE (Protein Separation by Size) lysis->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% Milk / BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-pCREB) O/N at 4°C blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analysis Densitometry Analysis (Quantify Band Intensity) detect->analysis

Caption: Experimental workflow for Western Blotting analysis.

Synaptic_Plasticity_Logic cocaine Repeated Cocaine Exposure iltd Endocannabinoid-mediated I-LTD (Inhibitory LTD) cocaine->iltd Induces ampa_up ↑ AMPAR function cocaine->ampa_up Induces camp_down ↓ Presynaptic cAMP/PKA iltd->camp_down gaba_down ↓ GABAergic Inhibition (IPSCs) camp_down->gaba_down imbalance E/I Imbalance gaba_down->imbalance ampa_up->imbalance rolipram PDE4 Inhibitor (Rolipram) pde4_block Inhibits PDE4 rolipram->pde4_block balance Restores E/I Balance camp_up Maintains Presynaptic cAMP/PKA pde4_block->camp_up Prevents cAMP breakdown iltd_block Blocks I-LTD camp_up->iltd_block Leads to iltd_block->balance

Caption: Logic of PDE4 inhibition in restoring synaptic balance.

References

FCPR16: A Novel Neuroprotective Agent – A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel, orally active inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant neuroprotective properties in a range of preclinical models. Unlike many existing PDE4 inhibitors, FCPR16 exhibits a low potential for emesis, a common side effect that has limited the clinical application of this class of drugs. This document provides a comprehensive technical guide to the preclinical data supporting the neuroprotective effects of FCPR16, with a focus on its mechanism of action, efficacy in various neurodegenerative and neurological disease models, and the detailed experimental protocols used in these seminal studies.

Core Mechanism of Action

FCPR16 exerts its neuroprotective effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, FCPR16 activates several downstream signaling pathways crucial for neuronal survival, plasticity, and anti-inflammatory responses. Key among these are the cAMP/PKA/CREB and Epac/Akt signaling cascades, as well as the induction of AMPK-dependent autophagy.

Quantitative Data Summary

The neuroprotective efficacy of FCPR16 has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Neuroprotection in an MPP+ Model of Parkinson's Disease (SH-SY5Y cells)
Parameter MeasuredFCPR16 ConcentrationEffect ObservedCitation
Cell Viability12.5-50 μMDose-dependent reduction in MPP+-induced loss of cell viability[1]
Nuclear Condensation12.5-50 μMReduction in MPP+-induced nuclear condensation[1]
Lactate Dehydrogenase (LDH) Release12.5-50 μMDose-dependent reduction in MPP+-induced LDH release[1]
Cleaved Caspase 3 LevelsNot specifiedDecreased levels in MPP+-treated cells[1]
Bax/Bcl-2 RatioNot specifiedDecreased ratio in MPP+-treated cells[1]
Reactive Oxygen Species (ROS) Accumulation25 μMSignificant suppression of MPP+-induced ROS accumulation
Mitochondrial Membrane Potential (Δψm)25 μMPrevention of MPP+-induced decline in Δψm
Malondialdehyde (MDA) Level25 μMAttenuation of MPP+-induced expression of MDA
Autophagy (LC3-II levels)Not specifiedIncreased levels of LC3-II in MPP+-treated cells
Table 2: In Vivo Efficacy in a Rat Model of Ischemic Stroke (MCAO/R)
Parameter MeasuredFCPR16 TreatmentEffect ObservedCitation
Neurological FunctionNot specifiedImprovement in neurological function
Cerebral Infarct VolumeNot specifiedReduction in cerebral infarct volume
Brain Histological ChangesNot specifiedAttenuation of brain histological changes
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Not specifiedDecreased levels in ischemic tissue
Apoptosis (TUNEL staining)Not specifiedReduction in apoptosis in ischemic tissue
cAMP LevelsNot specifiedIncreased levels in ischemic tissue
CREB PhosphorylationNot specifiedIncreased phosphorylation in ischemic tissue
Table 3: In Vivo Efficacy in a Mouse Model of Depression (CUMS)
Parameter MeasuredFCPR16 TreatmentEffect ObservedCitation
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Not specifiedDecreased expression in the cerebral cortex and hippocampus
Anti-inflammatory Cytokine (IL-10)Not specifiedIncreased expression in the cerebral cortex and hippocampus
Microglial M1 Markers (iNOS, TNF-α mRNA)Not specifiedDownregulated in CUMS-exposed mice
Microglial M2 Markers (Arginase 1, CD206 mRNA)Not specifiedUpregulated in CUMS-exposed mice
cAMP and BDNF LevelsNot specifiedEnhanced levels in the cerebral cortex and hippocampus
Synaptic Proteins (synapsin1, PSD-95)Not specifiedEnhanced levels in the cerebral cortex and hippocampus
p-CREB and p-ERK1/2 LevelsNot specifiedEnhanced levels in the cerebral cortex and hippocampus

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of FCPR16.

In Vitro Model of Parkinson's Disease
  • Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells were cultured in standard conditions. To induce neurotoxicity, cells were treated with 1-methyl-4-phenylpyridinium (MPP+). FCPR16 was added to the culture medium at various concentrations (12.5-50 μM) prior to or concurrently with MPP+ treatment.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to control.

  • Apoptosis Assays:

    • Nuclear Staining: Nuclear condensation, a hallmark of apoptosis, was visualized using Hoechst 33342 staining and fluorescence microscopy.

    • Western Blotting: The expression levels of apoptosis-related proteins such as cleaved caspase 3, Bax, and Bcl-2 were determined by Western blotting of cell lysates.

  • Oxidative Stress Measurement:

    • ROS Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Mitochondrial Membrane Potential (Δψm): The change in Δψm was assessed using the fluorescent dye JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

  • Autophagy Assessment: The level of microtubule-associated protein 1 light chain 3 II (LC3-II), a marker of autophagosome formation, was measured by Western blotting.

In Vivo Model of Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion and reperfusion (MCAO/R) to mimic ischemic stroke.

  • Drug Administration: FCPR16 was administered to the rats, likely via oral gavage, at a specified dose.

  • Neurological Deficit Scoring: Neurological function was evaluated using a standardized scoring system to assess motor and sensory deficits.

  • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which was then quantified using image analysis software.

  • Immunohistochemistry and TUNEL Staining: Brain sections were processed for immunohistochemical analysis of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and for TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

  • Biochemical Assays: Levels of pro-inflammatory cytokines, cAMP, and phosphorylated CREB in brain tissue homogenates were measured using ELISA and Western blotting.

In Vivo Model of Depression
  • Animal Model: Mice were subjected to chronic unpredictable mild stress (CUMS) for several weeks to induce depressive-like behaviors.

  • Behavioral Tests: A battery of behavioral tests was conducted, including the forced swimming test, tail suspension test, and sucrose preference test, to assess antidepressant-like effects.

  • Molecular Analysis: Following the behavioral tests, brain tissues (cerebral cortex and hippocampus) were collected for analysis. Levels of various proteins and mRNA were measured using Western blotting, ELISA, and quantitative real-time PCR (qRT-PCR) to assess neuroinflammation and synaptic plasticity markers.

  • Immunofluorescence: Brain sections were stained with specific antibodies to visualize and quantify changes in microglial activation and neurogenesis (e.g., CD206 for M2 microglia, DCX for neuroblasts).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by FCPR16 and a typical experimental workflow for its preclinical evaluation.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMPK AMPK cAMP->AMPK Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) CREB->Neuroprotection Akt->Neuroprotection Autophagy ↑ Autophagy AMPK->Autophagy Autophagy->Neuroprotection

Caption: FCPR16 inhibits PDE4, leading to increased cAMP levels and activation of pro-survival signaling pathways.

FCPR16_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) neurotoxin Neurotoxin Insult (e.g., MPP+) cell_culture->neurotoxin fcpr16_treat_vitro FCPR16 Treatment neurotoxin->fcpr16_treat_vitro assays_vitro Biochemical & Cellular Assays (Viability, Apoptosis, ROS) fcpr16_treat_vitro->assays_vitro animal_model Animal Model of Disease (e.g., MCAO Rats) fcpr16_treat_vivo FCPR16 Administration animal_model->fcpr16_treat_vivo behavioral Behavioral Analysis fcpr16_treat_vivo->behavioral histology Histological & Molecular Analysis behavioral->histology

Caption: A generalized workflow for the preclinical evaluation of FCPR16's neuroprotective effects.

Conclusion

The preclinical data for FCPR16 strongly support its potential as a novel neuroprotective agent. Its ability to modulate key signaling pathways involved in neuronal survival, coupled with a favorable safety profile regarding emesis, makes it a promising candidate for further development in the treatment of neurodegenerative diseases such as Parkinson's disease and ischemic stroke, as well as other neurological conditions with an inflammatory component. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals to build upon in future investigations of FCPR16.

References

The Role of PDE4-IN-16 in Modulating the cAMP/CREB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PDE4-IN-16, a novel and selective inhibitor of phosphodiesterase 4 (PDE4), and its intricate relationship with the cyclic adenosine monophosphate (cAMP)/cAMP-response element binding protein (CREB) signaling pathway. This compound, also known as FCPR16, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties, which are intrinsically linked to its ability to modulate intracellular cAMP levels and subsequently activate the CREB-mediated transcriptional program. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its investigation, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The PDE4/cAMP/CREB Axis

The PDE4 enzyme family plays a critical role in intracellular signaling by specifically hydrolyzing cAMP, a ubiquitous second messenger. By degrading cAMP to AMP, PDE4 enzymes effectively terminate cAMP-mediated signaling cascades. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA translocates to the nucleus and phosphorylates the transcription factor CREB at its serine 133 residue. This phosphorylation event is a critical step for the recruitment of transcriptional coactivators, leading to the expression of a wide array of genes involved in neuronal survival, synaptic plasticity, and the attenuation of inflammatory responses.

This compound (FCPR16) is a potent and selective small molecule inhibitor of PDE4, with a particular affinity for the PDE4D7 isoform. Its chemical name is N-(2-chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. By inhibiting PDE4, FCPR16 effectively elevates intracellular cAMP levels, thereby potentiating the cAMP/PKA/CREB signaling pathway. This mechanism underlies its observed therapeutic effects, including neuroprotection and the suppression of pro-inflammatory cytokine production.

Quantitative Data for this compound (FCPR16)

The following tables summarize the key quantitative findings related to the biological activity of this compound (FCPR16).

Table 1: In Vitro Inhibitory Activity of FCPR16

TargetIC50 ValueAssay Conditions
PDE4D70.04 µMFluorescence polarization assay using human N-terminal GST-tagged PDE4D7 expressed in baculovirus-infected Sf9 cells with cAMP as the substrate.

Table 2: Cellular Activity of FCPR16 in SH-SY5Y Human Neuroblastoma Cells

ParameterFold Change/EffectFCPR16 ConcentrationIncubation Time
Intracellular cAMP Levels3.72-fold increase25 µM160 minutes
CREB Phosphorylation (pCREB)Increased25 µMTime-dependent

Table 3: Downstream Anti-inflammatory Effects of FCPR16

CytokineEffectExperimental Model
TNF-αDecreased expressionRats with middle cerebral artery occlusion and reperfusion (MCAO/R)
IL-6Decreased expressionRats with MCAO/R
IL-1βDecreased expressionRats with MCAO/R

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the mechanism of action of this compound.

PDE4_cAMP_CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates PDE4_IN_16 This compound PDE4_IN_16->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: The cAMP/CREB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_data_analysis Data Analysis Cell_Culture Culture SH-SY5Y Cells Treatment Treat with this compound Cell_Culture->Treatment cAMP_Assay cAMP Measurement (ELISA) Treatment->cAMP_Assay Western_Blot Western Blot for pCREB/CREB Treatment->Western_Blot Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Data_Analysis Quantification and Statistical Analysis cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: A generalized experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols are representative methods for investigating the effects of this compound on the cAMP/CREB signaling pathway.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Prepare stock solutions of this compound (FCPR16) in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Replace the existing medium with the medium containing this compound or vehicle control (0.1% DMSO).

    • Incubate for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 160 minutes).

Intracellular cAMP Measurement (ELISA)
  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of 0.1 M HCl to each well of a 96-well plate and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.

  • ELISA Procedure (using a competitive immunoassay kit):

    • Centrifuge the cell lysates at 600 x g for 10 minutes to pellet cellular debris.

    • Use the supernatant for the cAMP assay.

    • Follow the manufacturer's instructions for the specific cAMP ELISA kit. This typically involves:

      • Adding standards and samples to a microplate pre-coated with a goat anti-rabbit IgG antibody.

      • Adding a fixed amount of HRP-conjugated cAMP and a rabbit antibody specific for cAMP.

      • Incubating the plate to allow for competitive binding between the cAMP in the sample and the HRP-conjugated cAMP for the primary antibody.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution (e.g., TMB) and incubating to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

      • Stopping the reaction with a stop solution.

      • Measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cAMP concentration to the total protein content of the cell lysate, determined using a BCA protein assay.

Western Blot for pCREB and Total CREB
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB, Ser133) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the pCREB antibody and re-probed with a primary antibody for total CREB and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of pCREB as a ratio to total CREB to account for any variations in protein loading.

Representative Synthesis of a this compound Analog

The following is a representative synthetic scheme for a compound structurally related to this compound, providing insight into the general chemical synthesis.

Synthesis_Pathway Start_Material 3-hydroxy-4-(difluoromethoxy)benzaldehyde Intermediate_1 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Start_Material->Intermediate_1 1. Cyclopropylmethyl bromide, K2CO3, DMF Intermediate_2 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Intermediate_1->Intermediate_2 2. Oxidation (e.g., NaClO2) Intermediate_3 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride Intermediate_2->Intermediate_3 3. Thionyl chloride Final_Product This compound (FCPR16) Intermediate_3->Final_Product 4. Amide coupling Amine 2-chloroaniline Amine->Final_Product

Caption: A plausible synthetic route for this compound (FCPR16).

General Synthetic Procedure:

  • Alkylation: 3-hydroxy-4-(difluoromethoxy)benzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, using a suitable oxidizing agent like sodium chlorite.

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, by treatment with thionyl chloride.

  • Amide Coupling: Finally, the acid chloride is reacted with 2-chloroaniline in the presence of a base to form the final product, N-(2-chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (this compound).

Conclusion

This compound (FCPR16) is a potent and selective PDE4 inhibitor that effectively modulates the cAMP/CREB signaling pathway. Its ability to increase intracellular cAMP and promote CREB phosphorylation underlies its significant neuroprotective and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other compounds targeting this critical signaling nexus. The continued exploration of PDE4 inhibitors like FCPR16 holds considerable promise for the development of novel treatments for a range of neurological and inflammatory disorders.

FCPR16: A Novel Phosphodiesterase 4 Inhibitor for the Regulation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. The modulation of this complex process presents a promising therapeutic avenue. FCPR16, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a potent regulator of neuroinflammation. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, FCPR16 orchestrates a shift in the neuroinflammatory landscape, mitigating pro-inflammatory responses and promoting a neuroprotective environment. This technical guide provides a comprehensive overview of the core mechanisms of FCPR16 in regulating neuroinflammation, with a focus on its impact on cytokine profiles and microglial polarization. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While acute neuroinflammation is a protective mechanism, chronic and uncontrolled inflammation contributes to neuronal damage and the progression of neurodegenerative diseases and mood disorders.[1][2] A key cellular mediator of neuroinflammation is the microglia, the resident immune cells of the CNS.[3] Microglia can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[2][4] A shift in the M1/M2 balance towards a pro-inflammatory state is a hallmark of many CNS pathologies.

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream signaling pathways that suppress inflammation. FCPR16 is a novel, selective PDE4 inhibitor that has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models. This document serves as a technical guide to the current understanding of FCPR16's role in the regulation of neuroinflammation.

Mechanism of Action of FCPR16

The primary mechanism of action of FCPR16 is the inhibition of the PDE4 enzyme, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway. Activation of these pathways culminates in the modulation of gene expression related to inflammation.

Modulation of Cytokine Production

FCPR16 has been shown to potently regulate the production of key inflammatory cytokines. Treatment with FCPR16 leads to a significant reduction in the expression of pro-inflammatory cytokines while concurrently increasing the levels of anti-inflammatory cytokines.

Table 1: Effect of FCPR16 on Pro-inflammatory Cytokine Levels

CytokineEffect in Cerebral CortexEffect in Hippocampus
Tumor Necrosis Factor-alpha (TNF-α)DecreasedDecreased
Interleukin-6 (IL-6)DecreasedDecreased
Interleukin-1beta (IL-1β)DecreasedDecreased
Note: This table represents the qualitative effects of FCPR16 on pro-inflammatory cytokine protein levels as observed in preclinical models of neuroinflammation. Specific quantitative data from the primary literature is not publicly available.

Table 2: Effect of FCPR16 on Anti-inflammatory Cytokine Levels

CytokineEffect in Cerebral CortexEffect in Hippocampus
Interleukin-10 (IL-10)IncreasedIncreased
Note: This table represents the qualitative effects of FCPR16 on anti-inflammatory cytokine protein levels as observed in preclinical models of neuroinflammation. Specific quantitative data from the primary literature is not publicly available.
Regulation of Microglial Polarization

A pivotal aspect of FCPR16's anti-neuroinflammatory action is its ability to modulate the activation state of microglia. FCPR16 promotes a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype. This is evidenced by changes in the expression of specific M1 and M2 markers.

Table 3: Effect of FCPR16 on Microglial M1/M2 Marker mRNA Levels

MarkerPhenotypeEffect of FCPR16 Treatment
Inducible Nitric Oxide Synthase (iNOS)M1Downregulated
Tumor Necrosis Factor-alpha (TNF-α)M1Downregulated
Arginase 1 (Arg1)M2Upregulated
CD206 (Mannose Receptor)M2Upregulated
Note: This table summarizes the qualitative changes in mRNA expression of M1 and M2 microglial markers following FCPR16 treatment in a preclinical model of neuroinflammation. Specific quantitative data from the primary literature is not publicly available.

Signaling Pathways

The anti-inflammatory effects of FCPR16 are mediated through the activation of cAMP-dependent signaling cascades.

cAMP-PKA-CREB Signaling Pathway

Increased cAMP levels activate PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that can suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory and neurotrophic factors.

cluster_0 Intracellular FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) pCREB->Pro_inflammatory_Genes Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_inflammatory_Genes Promotes

FCPR16's anti-inflammatory action via the cAMP-PKA-CREB pathway.
Epac Signaling Pathway

In addition to PKA, cAMP can also activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1. The role of Epac in modulating neuroinflammation is an active area of research, with evidence suggesting its involvement in regulating microglial function and cytokine release.

cluster_1 Intracellular FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Epac Epac cAMP->Epac Activates Downstream_Effectors Downstream Effectors (e.g., Rap1) Epac->Downstream_Effectors Activates Microglia_Modulation Modulation of Microglial Function & Cytokine Release Downstream_Effectors->Microglia_Modulation

Proposed involvement of the Epac signaling pathway in FCPR16's action.

Experimental Protocols

The following sections outline the key experimental methodologies used to investigate the effects of FCPR16 on neuroinflammation.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used preclinical model to induce depression-like behaviors and associated neurobiological changes, including neuroinflammation.

Objective: To induce a state of chronic stress in mice, leading to behavioral and physiological changes relevant to depression and neuroinflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard mouse housing cages

  • Stressor materials: water bottles for wet bedding, empty cages, tilted cages (45° angle), stroboscope, predator sounds, social stressor (e.g., aggressive mouse).

  • Sucrose solution (1%)

  • FCPR16 (dissolved in appropriate vehicle)

  • Vehicle control (e.g., saline with 0.5% Tween 80)

Procedure:

  • Acclimation: House mice individually for at least one week before the start of the CUMS protocol.

  • Baseline Sucrose Preference Test: Acclimate mice to a 1% sucrose solution for 48 hours, followed by a 24-hour test where they have access to both a bottle of 1% sucrose and a bottle of water. Measure the consumption of each.

  • CUMS Procedure: For 4-6 weeks, expose the CUMS group to a series of mild, unpredictable stressors daily. The stressors should be varied to prevent habituation. Examples include:

    • Wet bedding (200 ml of water in the cage) for 12 hours.

    • Cage tilt (45°) for 24 hours.

    • Stroboscopic light for 12 hours.

    • Exposure to predator sounds for 3 hours.

    • Social defeat (brief exposure to an aggressive mouse) for 10 minutes.

    • Food and water deprivation for 24 hours.

    • Reversal of light/dark cycle.

  • FCPR16 Administration: During the final 2-3 weeks of the CUMS protocol, administer FCPR16 or vehicle control daily via oral gavage or intraperitoneal injection.

  • Behavioral Testing: In the final week, perform behavioral tests such as the sucrose preference test, forced swim test, and tail suspension test to assess depressive-like behaviors.

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect brain tissue (cerebral cortex and hippocampus) for molecular analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the protein levels of cytokines (TNF-α, IL-6, IL-1β, IL-10) in brain tissue homogenates.

General Protocol:

  • Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • ELISA Procedure: Use commercially available ELISA kits for each cytokine.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Wash the plate to remove unbound antibody.

    • Add standards and diluted samples to the wells and incubate.

    • Wash the plate to remove unbound antigens.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples. Normalize the cytokine concentration to the total protein concentration of the sample (e.g., pg/mg of protein).

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of microglial M1 (iNOS, TNF-α) and M2 (Arginase 1, CD206) markers.

General Protocol:

  • RNA Extraction: Extract total RNA from brain tissue using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory effects of FCPR16.

Animal_Model Animal Model of Neuroinflammation (e.g., CUMS) Treatment Treatment with FCPR16 or Vehicle Animal_Model->Treatment Behavioral_Tests Behavioral Assessment (e.g., Sucrose Preference) Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection ELISA ELISA for Cytokine Levels Tissue_Collection->ELISA qPCR qPCR for Microglial Markers Tissue_Collection->qPCR Western_Blot Western Blot for Signaling Proteins (e.g., pCREB) Tissue_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for studying FCPR16's effects.

Conclusion and Future Directions

FCPR16 represents a promising therapeutic candidate for the treatment of neurological and psychiatric disorders characterized by neuroinflammation. Its ability to suppress pro-inflammatory cytokine production and promote a shift towards an anti-inflammatory microglial phenotype through the modulation of the cAMP signaling pathway highlights its potential as a disease-modifying agent.

Future research should focus on:

  • Elucidating the precise contribution of the PKA and Epac pathways to the anti-inflammatory effects of FCPR16.

  • Identifying the specific downstream targets of these pathways that mediate the changes in cytokine and microglial marker expression.

  • Evaluating the efficacy of FCPR16 in a broader range of preclinical models of neurodegenerative and psychiatric diseases.

  • Conducting comprehensive pharmacokinetic and safety studies to support its translation to clinical trials.

This technical guide provides a foundational understanding of FCPR16's role in regulating neuroinflammation, offering a valuable resource for researchers and clinicians working to develop novel therapies for brain disorders.

References

FCPR16: A Technical Analysis of its Low Emetic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Inhibitors of phosphodiesterase 4 (PDE4) represent a promising class of therapeutics for a range of neurological and inflammatory disorders. However, their clinical utility has been consistently hampered by dose-limiting side effects, primarily nausea and emesis. FCPR16 is a novel PDE4 inhibitor that has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease and depression, distinguished by a markedly low emetic liability.[1][2][3] This document provides a detailed examination of the mechanisms underlying PDE4 inhibitor-induced emesis and presents the experimental framework and putative pharmacological profile that contributes to the favorable safety profile of FCPR16.

Introduction: The Challenge of Emesis in PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and neural cells. Inhibition of PDE4 elevates intracellular cAMP levels, triggering downstream signaling cascades, such as the PKA/CREB pathway, which can modulate inflammation and enhance neuroplasticity.[1][4] While effective, first-generation PDE4 inhibitors like rolipram are notoriously emetogenic, a side effect that has severely limited their clinical application.

The emetic reflex is primarily coordinated by the brainstem, particularly the area postrema (AP), also known as the chemoreceptor trigger zone (CTZ). The AP is a circumventricular organ with a permeable blood-brain barrier, allowing it to detect emetic substances in the systemic circulation. Emesis induced by PDE4 inhibitors is mechanistically linked to the high expression of specific PDE4 isoforms, notably PDE4B and PDE4D, within this critical brain region. Inhibition of these isoforms in the AP leads to an accumulation of cAMP, which triggers the neural circuits controlling nausea and vomiting.

FCPR16 has been identified in preclinical studies as a potent PDE4 inhibitor with neuroprotective and antidepressant-like effects, yet it is consistently described as having "little emetic potential". This suggests a pharmacological divergence from classical PDE4 inhibitors, positioning FCPR16 as a promising candidate for clinical development. This guide elucidates the proposed mechanism for this improved safety profile and details the methodologies used to assess emetic potential in this drug class.

Mechanism of PDE4 Inhibitor-Induced Emesis

The emetic side effects of PDE4 inhibitors are not off-target effects but are intrinsically linked to their mechanism of action in specific anatomical locations. The process is understood to occur as follows:

  • Inhibition of PDE4 in the Area Postrema: Systemically administered PDE4 inhibitors penetrate the area postrema.

  • Elevation of cAMP: Within the neurons and glial cells of the AP, the inhibition of PDE4 (predominantly the PDE4D isoform) prevents the breakdown of cAMP, causing its intracellular concentration to rise significantly.

  • Activation of Emetic Signaling: The surge in cAMP is believed to mimic the pharmacological effects of presynaptic α2-adrenoceptor inhibition, activating a noradrenergic pathway that initiates the emetic reflex.

  • Signal to the Nucleus of the Solitary Tract (NTS): The activated AP relays signals to the NTS, which integrates various emetic inputs and coordinates the complex motor response of vomiting.

The following diagram illustrates this emetogenic signaling pathway.

cluster_AP Area Postrema (AP) cluster_NTS Brainstem Emetic Center PDE4i Systemic PDE4 Inhibitor (e.g., Rolipram) PDE4D PDE4D Isoform PDE4i->PDE4D Inhibits cAMP ↑ cAMP PDE4D->cAMP (Hydrolysis Blocked) Activation Neuronal Activation cAMP->Activation NTS Nucleus of the Solitary Tract (NTS) Activation->NTS Emetic Signal Vomiting Emesis (Retching, Vomiting) NTS->Vomiting cluster_Therapeutic Therapeutic Target Tissues (e.g., Cortex) cluster_Emetic Emetic Center (Area Postrema) PDE4_Therapeutic Target PDE4 Isoforms (e.g., PDE4A/B) Effect Therapeutic Effect (e.g., Neuroprotection) PDE4_Therapeutic->Effect Inhibition leads to PDE4D_Emetic PDE4D Isoform Emesis Emesis PDE4D_Emetic->Emesis Inhibition leads to Rolipram Non-selective Inhibitor (Rolipram) Rolipram->PDE4_Therapeutic Inhibits Rolipram->PDE4D_Emetic Inhibits FCPR16 Selective Inhibitor (FCPR16) FCPR16->PDE4_Therapeutic Inhibits FCPR16->PDE4D_Emetic Weakly Inhibits or Avoids arrow arrow acclimatize 1. Animal Acclimatization (≥7 days) fasting 2. Overnight Fasting (Water ad libitum) acclimatize->fasting grouping 3. Random Group Allocation fasting->grouping pretreatment 4. Pre-treatment Admin (Vehicle, FCPR16, Rolipram) grouping->pretreatment challenge 5. Emetic Challenge (Cisplatin i.p.) pretreatment->challenge observe 6. Observation Period (4-6 hours) challenge->observe record 7. Data Recording (Latency, Retches, Vomits) observe->record analyze 8. Statistical Analysis record->analyze

References

The Emerging Role of PDE4-IN-16 in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and chronic neuroinflammation.[1] Emerging therapeutic strategies are exploring novel targets to mitigate these pathological hallmarks. One such promising target is Phosphodiesterase 4 (PDE4), an enzyme critical in regulating intracellular signaling pathways implicated in inflammation and neuronal survival.[2][3] This technical guide provides an in-depth overview of a representative PDE4 inhibitor, herein referred to as PDE4-IN-16, as a potential therapeutic agent for Parkinson's disease. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

Introduction to PDE4 Inhibition in Parkinson's Disease

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation and neuronal function.[4] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of downstream signaling cascades that can exert neuroprotective and anti-inflammatory effects.[2] The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B and PDE4D being of particular interest in the central nervous system due to their involvement in modulating inflammatory responses in immune cells like microglia.

In the context of Parkinson's disease, the rationale for targeting PDE4 is twofold. Firstly, chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the progressive loss of dopaminergic neurons. PDE4 inhibitors have been shown to suppress the production of pro-inflammatory cytokines. Secondly, enhancing cAMP signaling has been linked to neuroprotective effects, promoting neuronal survival and plasticity. Preclinical studies with various PDE4 inhibitors have demonstrated promising results in cellular and animal models of Parkinson's disease, suggesting that this class of compounds holds significant therapeutic potential.

Mechanism of Action of this compound

The primary mechanism of action of this compound, as a representative PDE4 inhibitor, is the elevation of intracellular cAMP levels. This increase in cAMP modulates two key signaling pathways critical to the pathophysiology of Parkinson's disease: the cAMP/PKA/CREB pathway, which is associated with neuroprotection, and the NF-κB pathway, a central regulator of inflammation.

Upregulation of the cAMP/PKA/CREB Signaling Pathway

Inhibition of PDE4 by this compound leads to an accumulation of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, neurogenesis, and synaptic plasticity, including brain-derived neurotrophic factor (BDNF). This pathway is crucial for protecting dopaminergic neurons from degeneration.

cAMP_PKA_CREB_Pathway cluster_nucleus Nucleus PDE4_IN_16 This compound PDE4 PDE4 PDE4_IN_16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Transcription Nucleus Nucleus Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: The cAMP/PKA/CREB signaling pathway activated by PDE4 inhibition.

Downregulation of the NF-κB Signaling Pathway

Neuroinflammation in Parkinson's disease is largely driven by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in glial cells. This pathway triggers the transcription of pro-inflammatory genes, leading to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Increased cAMP levels resulting from PDE4 inhibition have been shown to interfere with NF-κB activation. This occurs through PKA-mediated phosphorylation of various components of the NF-κB pathway, which ultimately leads to the suppression of pro-inflammatory gene expression.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., α-synuclein) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB pIκB IkB->pIkB NFkB NF-κB NFkB_Active Active NF-κB pIkB->NFkB_Active Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Active->Pro_inflammatory_Genes Promotes Transcription Nucleus Nucleus Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation PDE4_IN_16 This compound cAMP cAMP PDE4_IN_16->cAMP Increases PKA PKA cAMP->PKA Activates PKA->IKK Inhibits

Caption: The NF-κB signaling pathway and its inhibition by PDE4 inhibitors.

Quantitative Data on PDE4 Inhibitor Efficacy

The following tables summarize the quantitative effects of PDE4 inhibitors in preclinical models of Parkinson's disease. This data is representative of the potential efficacy of a novel compound like this compound.

Table 1: Effect of PDE4 Inhibitors on Pro-inflammatory Cytokine Levels

PDE4 InhibitorModel SystemTreatmentTNF-α ReductionIL-6 ReductionReference
RoflumilastQuinolinic acid-induced HD rat modelN/ASignificant decreaseN/A
RolipramLPS-induced human chorionic cellsN/AReductionN/A

Table 2: Neuroprotective Effects of PDE4 Inhibitors

PDE4 InhibitorModel SystemOutcome MeasureResultReference
RolipramHuntington's disease (HD) rat modelsActivated CREB levelsIncreased
FCPR16MPP+-treated SH-SY5Y cellsBcl2/Bax ratioIncreased
FCPR16MPP+-treated SH-SY5Y cellsROS formationInhibited

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate the efficacy of PDE4 inhibitors like this compound in Parkinson's disease research.

In Vitro Model: MPP+ Treatment of SH-SY5Y Cells

This model is used to screen for neuroprotective effects of compounds against a toxin that induces Parkinson's-like cellular pathology.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells at approximately 80% confluency.

  • MPP+ Treatment:

    • Seed SH-SY5Y cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Introduce 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a final concentration known to induce cytotoxicity (e.g., 1-2 mM) for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess using MTT or LDH assay.

    • Apoptosis: Measure using Annexin V/PI staining and flow cytometry.

    • Western Blot: Analyze the expression of proteins such as cleaved caspase-3, Bax, Bcl-2, and phosphorylated CREB.

    • qRT-PCR: Quantify the expression of inflammatory genes like TNF-α and IL-6.

In Vivo Model: MPTP Mouse Model of Parkinson's Disease

This neurotoxin-based model is widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease.

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice, as they are susceptible to MPTP-induced neurotoxicity.

    • Acclimatize animals for at least one week before the experiment.

  • MPTP Administration:

    • Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in sterile saline.

    • Administer MPTP via intraperitoneal injection. A common regimen is four injections of 15-20 mg/kg at 2-hour intervals.

  • This compound Treatment:

    • Administer this compound (dissolved in a suitable vehicle) via a chosen route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency, beginning before or after MPTP administration, depending on the study design (neuroprotective vs. therapeutic).

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test, open field test, and pole test to assess motor coordination and locomotor activity at various time points after MPTP administration.

  • Post-mortem Analysis:

    • Euthanize animals at the end of the study (e.g., 7-21 days post-MPTP).

    • Dissect the brains and isolate the substantia nigra and striatum.

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • HPLC: Measure dopamine and its metabolites in the striatum.

    • Western Blot and qRT-PCR: Analyze protein and gene expression of relevant markers in brain tissue.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, NF-κB p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Analyze band intensity using densitometry software, normalizing to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific messenger RNA (mRNA).

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation SH_SY5Y SH-SY5Y Cell Culture MPP_Treatment MPP+ Treatment + this compound SH_SY5Y->MPP_Treatment In_Vitro_Analysis Endpoint Analysis (Viability, Apoptosis, WB, qPCR) MPP_Treatment->In_Vitro_Analysis MPTP_Model MPTP Mouse Model In_Vitro_Analysis->MPTP_Model Lead Compound Identification Treatment_Group Treatment with This compound MPTP_Model->Treatment_Group Behavioral_Tests Behavioral Assessment Treatment_Group->Behavioral_Tests Post_Mortem Post-mortem Analysis (IHC, HPLC, WB, qPCR) Behavioral_Tests->Post_Mortem Preclinical_Development Preclinical Development Post_Mortem->Preclinical_Development Candidate Selection

Caption: A general experimental workflow for evaluating this compound.

Conclusion and Future Directions

The inhibition of PDE4 presents a compelling therapeutic strategy for Parkinson's disease by concurrently targeting neuroinflammation and promoting neuroprotection. A novel PDE4 inhibitor, represented here as this compound, has the potential to modulate the critical cAMP/PKA/CREB and NF-κB signaling pathways, thereby mitigating the key pathological processes of the disease. The preclinical data for this class of compounds are encouraging, demonstrating beneficial effects in both in vitro and in vivo models.

Future research should focus on the development of PDE4 inhibitors with improved subtype selectivity and blood-brain barrier permeability to maximize therapeutic efficacy while minimizing potential side effects. Further elucidation of the downstream targets of the cAMP signaling pathway in the context of dopaminergic neuron survival will also be critical. Ultimately, the continued investigation of compounds like this compound may lead to the development of novel disease-modifying therapies for Parkinson's disease.

References

FCPR16: A Preclinical In-Depth Analysis of a Novel Phosphodiesterase 4 (PDE4) Inhibitor for Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to currently available therapies. This necessitates the exploration of novel pharmacological targets. One such target is phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in neuronal signaling. FCPR16 is a novel, potent, and selective PDE4 inhibitor that has demonstrated promising antidepressant-like effects in preclinical models. This technical whitepaper provides a comprehensive overview of the current preclinical data on FCPR16, including its mechanism of action, efficacy in animal models of depression, and its molecular effects on neuronal cells. Detailed experimental protocols for the key studies are provided, alongside a critical analysis of the available data and future directions for research.

Introduction

The monoamine hypothesis has long dominated antidepressant drug development. However, the delayed onset of action and limited efficacy of monoaminergic agents in a significant patient population underscore the need for alternative therapeutic strategies. The inflammatory and neurotrophic hypotheses of depression have gained considerable traction, suggesting that chronic stress and neuroinflammation contribute to the pathophysiology of MDD, leading to neuronal atrophy and reduced neurogenesis.

Phosphodiesterase 4 (PDE4) inhibitors represent a promising class of compounds that target these alternative pathways. By inhibiting the degradation of cAMP, PDE4 inhibitors can enhance cAMP-mediated signaling, which is known to play a crucial role in synaptic plasticity, neurogenesis, and the modulation of inflammatory responses. While early PDE4 inhibitors were hampered by dose-limiting side effects such as nausea and emesis, newer compounds like FCPR16 have been developed with potentially improved tolerability.[1]

This document synthesizes the available preclinical evidence for FCPR16 as a potential antidepressant, focusing on its efficacy in the chronic unpredictable mild stress (CUMS) model of depression and its neuroprotective effects in cellular assays.

Mechanism of Action

FCPR16 exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 4 (PDE4).[1] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, particularly in the central nervous system. The downstream effects of elevated cAMP are mediated through two main pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway.

cAMP-PKA-CREB Signaling Pathway

The elevation of cAMP by FCPR16 activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) is a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1] BDNF is essential for neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

Epac Signaling Pathway

In addition to the PKA pathway, increased cAMP levels can also activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The activation of the Epac pathway is also implicated in promoting neuronal survival and synaptic plasticity.[1]

Anti-inflammatory Effects

A key component of FCPR16's mechanism of action appears to be its potent anti-inflammatory effects. Chronic stress is associated with neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). FCPR16 has been shown to suppress the production of these pro-inflammatory mediators while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). This modulation of the neuroinflammatory response likely contributes significantly to its antidepressant-like effects.

FCPR16_Mechanism_of_Action FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 inhibits Neuroinflammation ↓ Neuroinflammation FCPR16->Neuroinflammation cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates pCREB ↑ pCREB PKA->pCREB phosphorylates Synaptic_Plasticity Synaptic Plasticity Neurogenesis Epac->Synaptic_Plasticity BDNF ↑ BDNF pCREB->BDNF upregulates BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Neuroinflammation->Antidepressant_Effects Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neuroinflammation->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Neuroinflammation->Anti_inflammatory

Caption: Proposed mechanism of action for FCPR16.

Preclinical Efficacy

The antidepressant potential of FCPR16 has been evaluated in the chronic unpredictable mild stress (CUMS) mouse model, a widely accepted paradigm for inducing depressive-like behaviors in rodents.

Behavioral Studies

In CUMS-exposed mice, chronic administration of FCPR16 demonstrated significant antidepressant-like effects across a battery of behavioral tests.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): FCPR16 significantly reduced the immobility time in both the FST and TST, indicative of an antidepressant effect.

  • Sucrose Preference Test (SPT): FCPR16 reversed the CUMS-induced reduction in sucrose preference, suggesting a restoration of anhedonic-like behavior.

  • Novelty-Suppressed Feeding Test (NSFT): Treatment with FCPR16 decreased the latency to feed in a novel environment, an effect consistent with anxiolytic and antidepressant activity.

Table 1: Summary of Behavioral Effects of FCPR16 in CUMS Mice

Behavioral TestEffect of CUMSEffect of FCPR16 Treatment
Forced Swim Test (Immobility)IncreasedDecreased
Tail Suspension Test (Immobility)IncreasedDecreased
Sucrose PreferenceDecreasedIncreased (Reversal of CUMS effect)
Novelty-Suppressed Feeding (Latency)IncreasedDecreased
Neurochemical and Cellular Effects

Consistent with its mechanism of action, FCPR16 treatment in CUMS mice led to significant changes in key neurochemical and cellular markers in the hippocampus and prefrontal cortex.

Table 2: Summary of Neurochemical and Cellular Effects of FCPR16 in CUMS Mice

MarkerEffect of CUMSEffect of FCPR16 Treatment
cAMPDecreasedIncreased
Brain-Derived Neurotrophic Factor (BDNF)DecreasedIncreased
Phosphorylated CREB (pCREB)DecreasedIncreased
Exchange Protein activated by cAMP 2 (EPAC-2)DecreasedIncreased
Synapsin 1DecreasedIncreased
Postsynaptic Density Protein 95 (PSD-95)DecreasedIncreased
Phosphorylated ERK1/2 (p-ERK1/2)DecreasedIncreased
TNF-α, IL-1β, IL-6 (Pro-inflammatory)IncreasedDecreased
IL-10 (Anti-inflammatory)DecreasedIncreased
Neuroprotective Effects in a Cellular Model of Parkinson's Disease

Further supporting its therapeutic potential for neurodegenerative and neuropsychiatric disorders, FCPR16 has demonstrated neuroprotective effects in a cellular model of Parkinson's disease. In SH-SY5Y neuroblastoma cells treated with the neurotoxin MPP+, FCPR16 dose-dependently increased cell viability and reduced markers of apoptosis. These protective effects were associated with the activation of the cAMP/PKA/CREB and Epac/Akt signaling pathways.

FCPR16_Experimental_Workflow cluster_CUMS Chronic Unpredictable Mild Stress (CUMS) Model cluster_Analysis Biochemical and Cellular Analysis CUMS_Induction CUMS Induction in Mice (e.g., restraint, altered light/dark cycle) FCPR16_Treatment Chronic FCPR16 Administration CUMS_Induction->FCPR16_Treatment Behavioral_Tests Behavioral Testing (FST, TST, SPT, NSFT) FCPR16_Treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Hippocampus, Prefrontal Cortex) Behavioral_Tests->Tissue_Collection Western_Blot Western Blot (BDNF, pCREB, Synaptic Proteins) Tissue_Collection->Western_Blot ELISA ELISA (cAMP, Cytokines) Tissue_Collection->ELISA Immunofluorescence Immunofluorescence (Microglia activation) Tissue_Collection->Immunofluorescence

References

The Role of Epac/Akt Signaling in the Activity of FCPR16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated neuroprotective and antidepressant-like effects. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides an in-depth examination of the role of the Exchange protein directly activated by cAMP (Epac)/Protein Kinase B (Akt) signaling pathway in mediating the therapeutic effects of FCPR16. By inhibiting PDE4, FCPR16 elevates intracellular cAMP, leading to the activation of two primary downstream signaling cascades: the Protein Kinase A (PKA) pathway and the Epac pathway. This document will focus on the latter, elucidating how FCPR16-induced Epac activation subsequently triggers the pro-survival Akt signaling cascade. This guide will detail the signaling pathways, present available quantitative data, and provide representative experimental protocols to facilitate further research and development of FCPR16 and other PDE4 inhibitors.

Introduction to FCPR16 and the Epac/Akt Signaling Pathway

FCPR16: A Novel Phosphodiesterase 4 (PDE4) Inhibitor

FCPR16 is a recently developed small molecule that selectively inhibits phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[1][2] By inhibiting PDE4, FCPR16 effectively increases the intracellular concentration of cAMP, a crucial second messenger involved in a myriad of cellular processes.[1] Preclinical studies have highlighted the therapeutic potential of FCPR16 in neurological and psychiatric disorders. For instance, FCPR16 has been shown to produce antidepressant-like effects in animal models of stress and to protect neuronal cells from toxin-induced damage.[1][2] These effects are attributed to its ability to modulate cAMP-mediated signaling pathways.

The Epac/Akt Signaling Pathway

The Epac/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism.

  • Epac (Exchange protein directly activated by cAMP): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Unlike PKA, which is also activated by cAMP, Epac proteins are directly activated by cAMP binding, leading to a conformational change that exposes their GEF domain.

  • Akt (Protein Kinase B): Akt is a serine/threonine-specific protein kinase that plays a central role in cell survival and metabolism. The activation of Akt is a multi-step process often initiated by the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits Akt to the plasma membrane, where it is phosphorylated and activated by other kinases.

The activation of Epac by cAMP can lead to the subsequent activation of the PI3K/Akt pathway, although the precise molecular mechanisms connecting Epac to PI3K can be cell-type specific. This signaling axis is a key mediator of the pro-survival and neuroprotective effects observed with elevated cAMP levels.

Mechanism of Action: FCPR16 and the Epac/Akt Axis

The primary mechanism by which FCPR16 influences the Epac/Akt pathway is through its inhibition of PDE4. This action initiates a signaling cascade, as illustrated in the diagram below.

FCPR16_Epac_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP_degradation PDE4->cAMP_degradation Degrades cAMP cAMP cAMP Epac Epac cAMP->Epac Activates PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Pro-survival Effects pAkt->Downstream Promotes

Caption: FCPR16 inhibits PDE4, leading to increased cAMP, Epac activation, and subsequent Akt phosphorylation.

Studies have shown that FCPR16 treatment enhances the levels of cAMP and Epac in neuronal cells. Furthermore, western blot analysis has revealed that FCPR16 increases the phosphorylation of Akt, which is indicative of its activation. This activation of the Epac/Akt pathway is believed to be a key contributor to the neuroprotective effects of FCPR16, including the suppression of apoptosis and oxidative stress.

Quantitative Data

The following table summarizes the quantitative findings from preclinical studies on FCPR16. Due to the limited availability of full-text articles, the data presented here is based on information from abstracts and may not be exhaustive.

ParameterCell/Animal ModelTreatmentResultReference
Akt Phosphorylation SH-SY5Y cellsFCPR16Increased phosphorylation of Akt
cAMP Levels SH-SY5Y cellsFCPR16Enhanced levels of cAMP
Epac Levels SH-SY5Y cellsFCPR16Enhanced levels of Epac
Epac-2 Levels Mouse cerebral cortex and hippocampusFCPR16Enhanced levels of Epac-2

Experimental Protocols

The following is a representative protocol for assessing the effect of FCPR16 on Akt phosphorylation using Western Blotting, a key experiment for elucidating this signaling pathway.

Western Blotting for Akt Phosphorylation

Objective: To determine the effect of FCPR16 on the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) in a relevant cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Cell culture medium and supplements

  • FCPR16 compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of FCPR16 or a vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Western_Blot_Workflow A Cell Treatment with FCPR16 B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pAkt) E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

Caption: A typical workflow for a Western Blot experiment to detect protein phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that the Epac/Akt signaling pathway plays a significant role in mediating the biological activities of the novel PDE4 inhibitor, FCPR16. By elevating intracellular cAMP, FCPR16 triggers the activation of Epac, which in turn promotes the pro-survival Akt signaling cascade. This mechanism likely underpins the observed neuroprotective and antidepressant-like effects of FCPR16.

Future research should focus on several key areas:

  • Elucidation of the direct molecular link between Epac and PI3K/Akt activation in the context of FCPR16 treatment.

  • In vivo studies to confirm the relevance of the Epac/Akt pathway in animal models of diseases targeted by FCPR16.

  • Investigation of the downstream targets of activated Akt to fully delineate the signaling cascade.

  • Comparative studies with other PDE4 inhibitors to understand if the reliance on the Epac/Akt pathway is a class-wide effect.

A comprehensive understanding of the role of Epac/Akt signaling in FCPR16 activity will be crucial for the continued development of this promising therapeutic agent and for the design of next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

An In-depth Technical Guide to PDE4-IN-16: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDE4-IN-16 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this small molecule compound has the potential to modulate inflammatory pathways and neuronal functions, making it a subject of interest for research in inflammatory diseases and central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including available experimental data and a discussion of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, systematically named ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a pyrazole-based compound. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate-
SMILES O=C(C1=C(C(F)(F)F)N(C2=CC=C(N)C=C2)N=C1)OCC[1]
CAS Number 223500-15-0[1]
Molecular Formula C₁₃H₁₂F₃N₃O₂[1]
Molecular Weight 299.25 g/mol [1]

Biological Activity

This compound is an inhibitor of phosphodiesterase 4 (PDE4). The primary reported biological activity is its ability to block the hydrolytic action of PDE4 on cAMP.

ParameterValueTargetSource
IC₅₀ 3.61 μMPDE4[1]

The inhibitory activity of this compound was determined in a competitive in vitro assay. However, specific details regarding the PDE4 isoform(s) tested (i.e., PDE4A, PDE4B, PDE4C, or PDE4D) and the precise experimental conditions were not publicly available in the reviewed literature. The IC₅₀ value indicates a moderate potency for PDE4 inhibition.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is centered on its ability to inhibit the PDE4 enzyme. PDE4 is a key regulator of intracellular signaling pathways by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway ext_stim Extracellular Stimuli (e.g., Hormones, Neurotransmitters) ac Adenylate Cyclase (AC) ext_stim->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pde4 PDE4 camp->pde4 Substrate pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde4->amp Hydrolyzes to creb CREB Phosphorylation pka->creb Phosphorylates inflammation Inflammatory Response (e.g., TNF-α release) pka->inflammation Inhibits pde4_in_16 This compound pde4_in_16->pde4 Inhibits

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA). PKA, in turn, can phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB), and can also lead to the suppression of inflammatory responses, for instance, by inhibiting the release of tumor necrosis factor-alpha (TNF-α).

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. The primary source of information is a patent document, which typically provides a general methodology. Below are generalized protocols representative of those used for the evaluation of PDE4 inhibitors.

General PDE4 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a phosphodiesterase enzyme.

Experimental Workflow for PDE4 Inhibition Assay

PDE4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PDE4 Enzyme - cAMP Substrate - Assay Buffer - this compound (Test Compound) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution incubation Incubate PDE4 Enzyme with this compound serial_dilution->incubation add_substrate Add cAMP Substrate to Initiate Reaction incubation->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction detection Detect Remaining cAMP or Generated 5'-AMP (e.g., using Fluorescence Polarization, Luminescence, or Radiometric methods) stop_reaction->detection data_analysis Calculate IC₅₀ Value detection->data_analysis end End data_analysis->end

Figure 2: A generalized experimental workflow for determining the IC₅₀ of a PDE4 inhibitor.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Monocytes

This cellular assay is commonly used to assess the anti-inflammatory potential of PDE4 inhibitors.

Experimental Workflow for TNF-α Release Assay

TNFa_Assay_Workflow start Start culture_cells Culture Monocytic Cells (e.g., THP-1 or primary monocytes) start->culture_cells pre_incubate Pre-incubate Cells with Various Concentrations of this compound culture_cells->pre_incubate stimulate_cells Stimulate Cells with Lipopolysaccharide (LPS) pre_incubate->stimulate_cells incubate Incubate for a Defined Period (e.g., 4-24 hours) stimulate_cells->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant measure_tnfa Measure TNF-α Concentration (e.g., using ELISA) collect_supernatant->measure_tnfa data_analysis Determine the Inhibitory Effect of this compound on TNF-α Release measure_tnfa->data_analysis end End data_analysis->end

Figure 3: A generalized workflow for assessing the anti-inflammatory effect of a PDE4 inhibitor.

Potential Applications and Future Directions

Given its activity as a PDE4 inhibitor, this compound could be a useful research tool for investigating the role of PDE4 in various physiological and pathological processes. The inhibition of PDE4 has been explored as a therapeutic strategy for a range of conditions, including:

  • Inflammatory Diseases: Chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.

  • Central Nervous System Disorders: Depression, schizophrenia, and cognitive disorders.

Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

  • Selectivity Profiling: Determining the inhibitory activity of this compound against the different PDE4 isoforms (A, B, C, and D) and other PDE families to understand its selectivity.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory or CNS diseases.

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

Conclusion

This compound is a pyrazole-based inhibitor of phosphodiesterase 4 with a reported IC₅₀ of 3.61 μM. Its ability to elevate intracellular cAMP levels suggests potential for modulating inflammatory and neuronal signaling pathways. While the currently available data provides a foundational understanding of its chemical structure and in vitro activity, a more comprehensive characterization, including isoform selectivity, in vivo efficacy, and pharmacokinetic properties, is necessary to fully elucidate its therapeutic potential and utility as a pharmacological research tool. This guide serves as a central repository of the existing knowledge on this compound to aid researchers in the fields of drug discovery and chemical biology.

References

The Inhibitory Action of PDE4 Inhibitors on Pro-Inflammatory Cytokines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides an in-depth overview of the inhibitory effects of Phosphodiesterase 4 (PDE4) inhibitors on the key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While this guide is centered on the core mechanism of PDE4 inhibition, it will use data from well-characterized PDE4 inhibitors such as Rolipram, Roflumilast, and the novel inhibitor FCPR16 as illustrative examples, due to the limited specific public data on a compound designated "PDE4-IN-16". This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and pharmacology.

Phosphodiesterase 4 is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide array of cellular functions, including the inflammatory response. By inhibiting PDE4, the intracellular levels of cAMP are elevated, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that ultimately suppress the production of pro-inflammatory cytokines.[1][2] This guide will delve into the quantitative aspects of this inhibition, the experimental methodologies used to assess it, and the underlying signaling pathways.

Data Presentation: Quantitative Inhibition of Cytokines

The following tables summarize the quantitative data on the inhibition of TNF-α, IL-6, and IL-1β by various PDE4 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), which represent the concentration of the inhibitor required to reduce the cytokine production by 50%.

InhibitorCytokineIC50 / EC50Cell TypeStimulusReference
Rolipram TNF-αIC50: 25.9 nMJ774 MacrophagesLPS[3]
TNF-αIC50: 490 ± 260 nMHuman MonocytesLPS[4]
Roflumilast TNF-αEC50: ~1 nMHuman Bronchial ExplantsLPS[5]
Roflumilast TNF-αEC50: 0.12 nMHuman Lung ParenchymaLPS
Roflumilast N-oxide TNF-αEC50: 0.2 nMHuman Lung ParenchymaLPS
FCPR16 TNF-α, IL-6, IL-1βData not availableAnimal model of cerebral ischemiaIschemia

Note: Quantitative data for the inhibition of IL-6 and IL-1β by these specific inhibitors in the form of IC50 or EC50 values is not consistently available in the public domain. However, multiple studies confirm the qualitative inhibition of these cytokines by PDE4 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PDE4 inhibitors on cytokine production.

In Vitro Cytokine Inhibition Assay in Macrophages

This protocol describes the methodology for determining the inhibitory effect of a PDE4 inhibitor on the production of TNF-α, IL-6, and IL-1β in a macrophage cell line (e.g., RAW 264.7 or J774A.1) stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Plating:

  • RAW 264.7 or J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere for 24 hours.

b. Treatment with PDE4 Inhibitor and LPS Stimulation:

  • After 24 hours of adherence, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the PDE4 inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce cytokine production.

c. Sample Collection and Cytokine Quantification (ELISA):

  • After the 24-hour incubation period, the cell culture supernatants are collected.

  • The supernatants are centrifuged to remove any cellular debris and stored at -80°C until analysis.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Data Analysis:

  • A standard curve is generated for each cytokine using recombinant standards provided in the ELISA kit.

  • The concentration of each cytokine in the samples is determined by interpolating from the standard curve.

  • The percentage of inhibition for each concentration of the PDE4 inhibitor is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the effect of PDE4 inhibitors on cytokine production in a more physiologically relevant environment.

a. Blood Collection and Treatment:

  • Fresh heparinized whole blood is collected from healthy human donors.

  • The blood is diluted 1:1 with RPMI 1640 medium.

  • The diluted blood is then incubated with various concentrations of the PDE4 inhibitor or vehicle for 1 hour at 37°C.

b. LPS Stimulation and Plasma Collection:

  • Following pre-incubation, LPS (100 ng/mL) is added to stimulate cytokine production.

  • The blood is incubated for a further 4 to 24 hours at 37°C.

  • After incubation, the blood is centrifuged, and the plasma is collected and stored at -80°C.

c. Cytokine Quantification (ELISA):

  • The levels of TNF-α, IL-6, and IL-1β in the plasma samples are measured by ELISA as described in the previous protocol.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor AC Adenylate Cyclase NFkB NF-κB Pathway Receptor->NFkB Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates PKA_active->NFkB Inhibits pCREB p-CREB CREB->pCREB Anti_inflammatory_Gene_Expression Anti-inflammatory Gene Expression pCREB->Anti_inflammatory_Gene_Expression Promotes Cytokine_Gene_Expression Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Cytokine_Gene_Expression Promotes PDE4_IN_16 PDE4 Inhibitor (e.g., this compound) PDE4_IN_16->PDE4 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture_Cells 1. Culture Macrophage Cells (e.g., RAW 264.7) Seed_Cells 2. Seed Cells into 24-well Plates Culture_Cells->Seed_Cells Pretreat 3. Pretreat with PDE4 Inhibitor (or Vehicle) for 1 hour Seed_Cells->Pretreat Stimulate 4. Stimulate with LPS for 24 hours Pretreat->Stimulate Collect_Supernatant 5. Collect Supernatants Stimulate->Collect_Supernatant ELISA 6. Quantify Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA Data_Analysis 7. Analyze Data and Calculate IC50 ELISA->Data_Analysis

References

FCPR16: A Technical Guide to its Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FCPR16 is a novel and promising small molecule inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative and psychiatric disorders. This technical guide provides an in-depth exploration of the therapeutic targets of FCPR16, its mechanism of action, and the key experimental findings that underpin its development.

Core Therapeutic Target: Phosphodiesterase 4 (PDE4)

The primary molecular target of FCPR16 is phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various intracellular signaling pathways.[1] By inhibiting PDE4, FCPR16 effectively increases intracellular cAMP levels, leading to the activation of downstream signaling cascades that mediate its neuroprotective and anti-inflammatory effects.[1][2] FCPR16 is noted for having little emetic potential, a significant advantage over many existing PDE4 inhibitors that are often limited by side effects like nausea and vomiting.[1][3]

Therapeutic Potential in Neurological and Psychiatric Disorders

Preclinical research strongly suggests the potential application of FCPR16 in the treatment of Parkinson's disease and depression.

Neuroprotection in Parkinson's Disease Models

In cellular models of Parkinson's disease using the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), FCPR16 has been shown to protect dopaminergic neurons from degeneration. This neuroprotective effect is attributed to its ability to mitigate oxidative stress and preserve mitochondrial function. Specifically, FCPR16 treatment has been observed to suppress the accumulation of reactive oxygen species (ROS), prevent the decline of mitochondrial membrane potential, and reduce the levels of malondialdehyde, a marker of lipid peroxidation.

Antidepressant-like Effects

In animal models of depression induced by chronic unpredictable mild stress (CUMS), FCPR16 has exhibited significant antidepressant-like effects. These effects are associated with its ability to modulate neuroinflammation and promote neuronal plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of FCPR16.

Cell Viability and Apoptosis in MPP+-treated SH-SY5Y Cells
Parameter Observation
Cell Viability FCPR16 (12.5-50 μM) dose-dependently reduced MPP+-induced loss of cell viability.
Nuclear Condensation FCPR16 treatment led to a reduction in nuclear condensation.
Lactate Dehydrogenase (LDH) Release FCPR16 treatment was accompanied by reductions in LDH release.
Cleaved Caspase 3 The level of cleaved caspase 3 was decreased after treatment with FCPR16.
Bax/Bcl-2 Ratio The ratio of Bax/Bcl-2 was decreased in MPP+-treated cells following FCPR16 treatment.
Oxidative Stress Markers in MPP+-treated SH-SY5Y Cells
Parameter Observation
Reactive Oxygen Species (ROS) FCPR16 (25 μM) significantly suppressed the accumulation of ROS.
Mitochondrial Membrane Potential (Δψm) FCPR16 (25 μM) prevented the decline of mitochondrial membrane potential.
Malondialdehyde (MDA) Level FCPR16 (25 μM) attenuated the expression of the malondialdehyde level.
Autophagy Markers in SH-SY5Y Cells
Parameter Observation
LC3-II FCPR16 triggered an increased level of microtubule-associated protein 1 light chain 3 II (LC3-II).
p62 FCPR16 led to a decreased level of p62.
Neuroinflammation Markers in CUMS-exposed Mice
Parameter Observation
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) FCPR16 treatment resulted in decreased expression.
Anti-inflammatory Cytokine (IL-10) FCPR16 treatment resulted in increased expression.
Microglial M1 Markers (iNOS, TNF-α) mRNA Downregulated in FCPR16-treated mice.
Microglial M2 Markers (Arginase 1, CD206) mRNA Upregulated in FCPR16-treated mice.

Signaling Pathways Modulated by FCPR16

FCPR16 exerts its therapeutic effects by modulating several key signaling pathways.

cAMP-Dependent Signaling Pathways

As a PDE4 inhibitor, the primary mechanism of FCPR16 involves the elevation of intracellular cAMP. This leads to the activation of two major downstream pathways:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity.

  • Epac/Akt Pathway: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac). This leads to the activation of the protein kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation.

FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 cAMP ↑ cAMP PDE4->cAMP inhibition PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB p-CREB PKA->CREB phosphorylation Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection Akt p-Akt Epac->Akt activation Akt->Neuroprotection

FCPR16 modulates cAMP-dependent signaling pathways.
AMPK-Dependent Autophagy

FCPR16 has been shown to induce autophagy, a cellular process for degrading and recycling damaged components, through the activation of AMP-activated protein kinase (AMPK). This process is crucial for cellular homeostasis and survival, particularly under conditions of stress.

FCPR16 FCPR16 AMPK AMPK FCPR16->AMPK activates Autophagy ↑ Autophagy AMPK->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

FCPR16 induces neuroprotection via AMPK-dependent autophagy.
Modulation of Neuroinflammation

FCPR16 demonstrates anti-inflammatory properties by influencing microglial polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is evidenced by the decreased expression of M1 markers (iNOS, TNF-α) and increased expression of M2 markers (Arginase 1, CD206).

FCPR16 FCPR16 Microglia Microglia FCPR16->Microglia M1 ↓ M1 Phenotype (pro-inflammatory) Microglia->M1 M2 ↑ M2 Phenotype (anti-inflammatory) Microglia->M2 Anti_inflammatory Anti-inflammatory Effects M1->Anti_inflammatory M2->Anti_inflammatory

References

In-depth Technical Guide to PDE4-IN-16: A Selective Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDE4-IN-16 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By modulating cAMP signaling, PDE4 inhibitors have demonstrated significant therapeutic potential in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key biological data for this compound, intended to support research and drug development efforts in this area.

Chemical Information

This compound is a pyrazole derivative with the following chemical identity:

PropertyValue
CAS Number 223500-15-0
IUPAC Name ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Molecular Formula C₁₃H₁₂F₃N₃O₂
Molecular Weight 299.25 g/mol
Canonical SMILES CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)N
InChI Key FBVMBKURYFZUDE-UHFFFAOYSA-N

Mechanism of Action

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cAMP, leading to its degradation to AMP and the termination of cAMP-mediated signaling. The inhibition of PDE4 by compounds such as this compound prevents this degradation, resulting in an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).

The activation of the cAMP/PKA signaling cascade has broad physiological consequences, particularly in immune and inflammatory cells. PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines while downregulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Produces PDE4_IN_16 This compound PDE4_IN_16->PDE4 Inhibits CREB CREB PKA->CREB Activates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Biological Activity

In Vitro Potency

This compound has been characterized as an inhibitor of PDE4 with the following potency:

TargetIC₅₀ (µM)
PDE43.61

Data obtained from MedchemExpress.

The selectivity of this compound against the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) has not been extensively reported in publicly available literature. This information is critical as the different isoforms have distinct physiological and pathological roles.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are general methodologies commonly employed for the evaluation of PDE4 inhibitors.

PDE4 Inhibition Assay (General Protocol)

This assay determines the in vitro potency of a compound in inhibiting PDE4 activity.

Materials:

  • Recombinant human PDE4 enzyme (specific isoforms can be used to determine selectivity)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Stop solution

  • Detection system (e.g., fluorescence polarization, luminescence-based)

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by adding a stop solution.

  • Add the detection reagents and measure the signal according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Add_Reagents Add PDE4 Enzyme, Buffer, and Test Compound to Plate Prepare_Dilutions->Add_Reagents Initiate_Reaction Add cAMP Substrate Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Add Stop Solution Incubate->Terminate_Reaction Detect_Signal Add Detection Reagents and Read Plate Terminate_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a PDE4 inhibition assay.

Cellular cAMP Measurement Assay (General Protocol)

This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Materials:

  • Cell line expressing PDE4 (e.g., U937, HEK293)

  • Cell culture medium

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Test compound (this compound)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Seed cells in a microplate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a suitable detection kit.

  • Plot the cAMP concentration against the test compound concentration to determine the dose-dependent effect.

TNF-α Release Assay (General Protocol)

This assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on TNF-α secretion from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (this compound)

  • TNF-α ELISA kit

Procedure:

  • Culture the immune cells in a microplate.

  • Pre-incubate the cells with different concentrations of this compound.

  • Stimulate the cells with LPS to induce TNF-α production and release.

  • Incubate for an appropriate time (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value.

Potential Applications and Future Directions

Given its inhibitory activity against PDE4, this compound is a valuable tool for investigating the role of cAMP signaling in various biological processes. Its potential therapeutic applications lie in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. Furthermore, the involvement of PDE4 in the central nervous system suggests potential for research into neurological and psychiatric disorders.

Future research on this compound should focus on:

  • Selectivity Profiling: Determining the IC₅₀ values against all four PDE4 isoforms (A, B, C, and D) is essential to understand its potential for isoform-specific effects and to predict its therapeutic window and side-effect profile.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory or neurological diseases.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

This compound is a selective inhibitor of PDE4 with a demonstrated in vitro potency. It serves as a useful pharmacological tool for studying the intricate roles of the cAMP signaling pathway. The provided chemical information and general experimental protocols offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound. Further detailed characterization, particularly regarding isoform selectivity and in vivo pharmacology, will be crucial in advancing its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to FCPR16: A Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: FCPR16 is a novel research compound and, based on available information, is not commercially available from chemical suppliers. The information provided herein is for research and informational purposes only and is based on preclinical research findings. The experimental protocols described are representative methods and may not be the exact protocols used in the cited studies.

Introduction

FCPR16 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor with the chemical name N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-di-fluoromethoxybenzamide.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for neurological and inflammatory disorders, exhibiting antidepressant-like, neuroprotective, and anti-inflammatory properties.[1][2][3] A key characteristic of FCPR16 is its potential for a reduced emetic (nausea and vomiting) side-effect profile, a common limitation of other PDE4 inhibitors.[2]

This technical guide provides a comprehensive overview of FCPR16, including its mechanism of action, key experimental data from preclinical studies, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

While a detailed datasheet from a commercial supplier is unavailable, the fundamental chemical information for FCPR16 is as follows:

PropertyValue
IUPAC Name N-(2-chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Molecular Formula C₁₈H₁₇ClF₂N₂O₃
Mechanism of Action Selective inhibitor of Phosphodiesterase 4 (PDE4)

Supplier and Purchasing Information

As of the latest available information, FCPR16 is not commercially available. The primary research articles on this compound state that it was synthesized in-house by the research group at Southern Medical University. For researchers interested in studying FCPR16, custom synthesis by a specialized chemical synthesis company would be the likely route for acquisition.

Mechanism of Action and Signaling Pathway

FCPR16 exerts its biological effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, FCPR16 leads to an accumulation of intracellular cAMP. This increase in cAMP activates two primary downstream signaling pathways:

  • Protein Kinase A (PKA) Pathway: cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses, such as Brain-Derived Neurotrophic Factor (BDNF).

  • Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The Epac pathway is involved in various cellular processes, including cell adhesion, differentiation, and apoptosis.

The neuroprotective effects of FCPR16 have also been linked to the activation of AMP-activated protein kinase (AMPK), which induces autophagy.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 AMPK AMPK FCPR16->AMPK Activates cAMP ↑ cAMP PDE4->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF ↑ BDNF (Neuroprotection, Antidepressant Effects) pCREB->BDNF ↑ Transcription Akt Akt Epac->Akt pAkt pAkt Akt->pAkt Phosphorylation Neuroprotection Neuroprotection pAkt->Neuroprotection Autophagy ↑ Autophagy AMPK->Autophagy FCPR16_Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y cells) Treatment 2. Treatment Groups - Control - Neurotoxin (e.g., MPP+) - FCPR16 + Neurotoxin - FCPR16 alone Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Endpoint_Assays 4. Endpoint Assays Incubation->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Endpoint_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Endpoint_Assays->Apoptosis_Assay Western_Blot Western Blot (pCREB, pAkt, etc.) Endpoint_Assays->Western_Blot ELISA ELISA (BDNF, Cytokines) Endpoint_Assays->ELISA Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: In Vitro Neuroprotective Effects of PDE4-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the central nervous system responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of intracellular signaling pathways.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[3][4] The activation of the cAMP/PKA/CREB signaling cascade has been shown to be crucial for neuronal survival, synaptic plasticity, and memory formation.[4] Consequently, PDE4 inhibitors are being actively investigated as potential therapeutic agents for a range of neurological disorders. These inhibitors have demonstrated promising neuroprotective, anti-inflammatory, and procognitive effects in various preclinical models.

PDE4-IN-16 is a novel, potent, and selective inhibitor of the phosphodiesterase 4 enzyme. These application notes provide a detailed protocol for an in vitro assay to evaluate the neuroprotective potential of this compound against toxin-induced neuronal cell death.

Mechanism of Action: PDE4 Inhibition and Neuroprotection

PDE4 enzymes are predominantly found in immune cells and cells within the central nervous system. By catalyzing the hydrolysis of cAMP to AMP, PDE4 plays a pivotal role in regulating intracellular cAMP concentrations. Inhibition of PDE4 disrupts this degradation, leading to elevated cAMP levels. This increase in cAMP activates PKA, which in turn phosphorylates and activates CREB, a transcription factor that promotes the expression of genes involved in neuronal survival and growth. The neuroprotective effects of PDE4 inhibition are attributed to the suppression of apoptosis, reduction of oxidative stress, and attenuation of inflammatory responses.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) pCREB->Gene_Expression Promotes PDE4_IN_16 This compound PDE4_IN_16->PDE4 Inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol details an in vitro assay to assess the neuroprotective effects of this compound against tumor necrosis factor-alpha (TNF-α)-induced cell death in the HT-22 hippocampal neuronal cell line.

1. Materials and Reagents

  • HT-22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse TNF-α

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

2. Cell Culture

  • Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

3. Experimental Workflow

experimental_workflow start Start seed_cells Seed HT-22 cells in 96-well plates start->seed_cells pretreat Pre-treat with this compound (various concentrations) for 2h seed_cells->pretreat induce_toxicity Induce neurotoxicity with TNF-α (10 ng/mL) for 24h pretreat->induce_toxicity assess_viability Assess cell viability using MTT assay induce_toxicity->assess_viability data_analysis Data Analysis and Quantification assess_viability->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro neuroprotection assay.

4. Assay Procedure

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for 2 hours.

  • Induction of Neurotoxicity:

    • Following the pre-treatment, add TNF-α to the wells to a final concentration of 10 ng/mL (except for the vehicle control group).

    • Incubate the plate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (untreated cells).

    • Plot a dose-response curve to determine the EC50 of this compound.

Data Presentation

The quantitative data from the neuroprotection assay can be summarized in the following table.

Treatment GroupThis compound Conc. (nM)TNF-α (10 ng/mL)Cell Viability (%) (Mean ± SD)
Vehicle Control0-100 ± 5.2
TNF-α Control0+45 ± 4.1
This compound0.1+52 ± 3.8
This compound1+65 ± 4.5
This compound10+78 ± 3.9
This compound100+89 ± 4.2
This compound1000+92 ± 3.5

Conclusion

This protocol provides a robust and reproducible method for evaluating the neuroprotective effects of the novel PDE4 inhibitor, this compound, in an in vitro model of TNF-α-induced neuronal cell death. The results from this assay can provide valuable insights into the therapeutic potential of this compound for neurodegenerative diseases and other neurological disorders characterized by neuronal loss. Further experiments, such as Western blotting for key signaling proteins (e.g., p-CREB, Bcl-2, Bax) and assessment of apoptosis using flow cytometry, can be performed to further elucidate the underlying mechanisms of neuroprotection.

References

FCPR16 Cell-Based Assay in SH-SY5Y Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4) with potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease (PD).[1][2] Unlike many other PDE4 inhibitors, FCPR16 exhibits low emetic potential, making it a more promising candidate for clinical development.[1] This document provides detailed application notes and protocols for utilizing the human neuroblastoma SH-SY5Y cell line as an in vitro model to investigate the neuroprotective effects of FCPR16. The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[3][4]

The primary application of the FCPR16 cell-based assay in SH-SY5Y cells is to assess its ability to protect against neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a well-established model for inducing Parkinson's-like cellular stress. FCPR16 has been shown to dose-dependently mitigate MPP+-induced loss of cell viability, nuclear condensation, and lactate dehydrogenase release in SH-SY5Y cells.

The neuroprotective mechanism of FCPR16 involves the activation of multiple signaling pathways. By inhibiting PDE4, FCPR16 increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of two key downstream pathways: the cAMP/PKA/CREB signaling cascade and the Epac/Akt pathway. Furthermore, FCPR16 has been found to induce AMP-activated protein kinase (AMPK)-dependent autophagy, which plays a crucial role in clearing damaged cellular components and promoting cell survival under stress. These pathways collectively contribute to the observed reduction in oxidative stress, prevention of mitochondrial membrane potential decline, and inhibition of apoptosis in MPP+-treated SH-SY5Y cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of FCPR16's neuroprotective action and a general experimental workflow for the cell-based assay.

FCPR16_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK p-AMPK FCPR16->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB p-CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (↓ Apoptosis, ↓ ROS, ↑ Δψm) CREB->Neuroprotection Akt p-Akt Epac->Akt Activates Akt->Neuroprotection Autophagy ↑ Autophagy AMPK->Autophagy Induces Autophagy->Neuroprotection

Caption: FCPR16 Signaling Pathway in SH-SY5Y Cells

Experimental_Workflow cluster_assays Endpoint Assays A 1. SH-SY5Y Cell Culture (Undifferentiated or Differentiated) B 2. Cell Seeding in 96-well or other plates A->B C 3. Pre-treatment with FCPR16 (e.g., 1 hour) B->C D 4. Induction of Neurotoxicity (e.g., MPP+ for 24-48 hours) C->D E 5. Endpoint Assays D->E F Cell Viability (e.g., CCK-8, MTT) E->F G Apoptosis (e.g., Caspase-3, Bax/Bcl-2) E->G H Oxidative Stress (e.g., ROS, MDA) E->H I Mitochondrial Health (e.g., Δψm) E->I J Western Blot (p-CREB, p-Akt, LC3-II) E->J

Caption: General Experimental Workflow

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies of FCPR16 in MPP+-treated SH-SY5Y cells.

Table 1: FCPR16 Treatment Parameters

ParameterValueReference
FCPR16 Concentration Range (Neuroprotection)12.5 - 50 µM
FCPR16 Concentration (Mechanism Studies)25 µM
Pre-treatment Time with FCPR161 hour

Table 2: MPP+ Induced Neurotoxicity Model Parameters

ParameterValueReference
MPP+ Concentration (for inducing ~50% viability loss)500 µM
MPP+ Incubation Time (Cell Viability)48 hours
MPP+ Incubation Time (ROS Measurement)2 hours
MPP+ Incubation Time (Mitochondrial Membrane Potential)24 hours
MPP+ Incubation Time (Western Blot)4 hours

Table 3: Pathway Inhibitor Concentrations

InhibitorTargetConcentrationReference
H-89PKA10 µM
KRX-0401 (Perifosine)Akt25 µM
Compound CAMPKNot Specified
3-MAAutophagyNot Specified
ChloroquineAutophagyNot Specified

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Non-Essential Amino Acids (NEAA) solution

  • Trypsin-EDTA solution (0.25% or 0.05%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75) and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: To the base medium (DMEM/F-12), add 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

  • Cell Thawing: Rapidly thaw a frozen vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach approximately 80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding at least 2 volumes of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., a 1:3 to 1:6 split ratio).

Protocol 2: FCPR16 Neuroprotection Assay Against MPP+-Induced Toxicity

This protocol details the steps to assess the neuroprotective effects of FCPR16 on SH-SY5Y cells challenged with MPP+.

Materials:

  • SH-SY5Y cells cultured as described in Protocol 1

  • Complete Growth Medium

  • FCPR16 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution (dissolved in water or PBS)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or standard clear plates

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count SH-SY5Y cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • FCPR16 Pre-treatment: Prepare serial dilutions of FCPR16 in complete growth medium (e.g., final concentrations of 3.1, 6.25, 12.5, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the FCPR16-containing medium to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent as the highest FCPR16 concentration). Incubate for 1 hour at 37°C.

  • MPP+ Treatment: Prepare a solution of MPP+ in complete growth medium to a final concentration of 500 µM. Add the MPP+ solution to the wells already containing FCPR16 or vehicle. For control wells (no MPP+), add fresh medium.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Cell Viability Assessment (CCK-8 Assay): Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of DCFH-DA to measure intracellular ROS levels.

Materials:

  • SH-SY5Y cells treated as described in Protocol 2 (steps 1-3)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution

  • Serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Follow steps 1-3 of Protocol 2. The incubation time with MPP+ for ROS measurement is typically shorter, around 2 hours.

  • DCFH-DA Loading: After the MPP+ treatment period, remove the medium and wash the cells once with warm serum-free medium.

  • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated groups to the control group.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the FCPR16 signaling pathway.

Materials:

  • SH-SY5Y cells treated as described in Protocol 2 (steps 1-3, with a 4-hour MPP+ incubation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.

References

How to prepare PDE4-IN-16 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Preparation of PDE4-IN-16 Stock Solution in DMSO

For researchers, scientists, and professionals in drug development, the accurate preparation of stock solutions is a critical first step in any experiment. This document provides a detailed protocol for the preparation of a stock solution of this compound, a phosphodiesterase 4 (PDE4) inhibitor, in dimethyl sulfoxide (DMSO).

Introduction

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4) with an IC50 of 3.61 μM[1][2]. PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition has therapeutic potential in inflammatory diseases and central nervous system disorders[1][2]. Accurate and consistent preparation of this compound stock solutions is essential for reliable experimental results. This protocol outlines the necessary steps, calculations, and safety precautions.

Quantitative Data Summary

For ease of use, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 299.25 g/mol [1]
CAS Number 223500-15-0
Chemical Formula C13H12F3N3O2
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Example Stock Concentration 10 mM
Mass for 1 mL of 10 mM Stock 2.99 mg

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the calculations accordingly.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Calculate the required mass of this compound:

    • Use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) stock solution in 1 mL (0.001 L): Mass (g) = 0.01 mol/L x 0.001 L x 299.25 g/mol = 0.0029925 g

    • Convert grams to milligrams: 0.0029925 g = 2.99 mg

  • Weigh the this compound powder:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.99 mg of this compound powder into the tared container.

  • Add DMSO to the powder:

    • Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

  • Dissolve the compound:

    • Cap the container tightly.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage of the stock solution:

    • Store the stock solution in a tightly sealed, light-protected container (amber vial) at -20°C or -80°C for long-term storage.

    • For short-term use, the solution can be stored at 4°C for a few days, but it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Safety Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

Signaling Pathway Overview

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to Downstream\nEffects Downstream Cellular Effects PKA->Downstream\nEffects PDE4_IN_16 This compound PDE4_IN_16->PDE4 Inhibits

Caption: Simplified cAMP signaling pathway showing the inhibitory action of this compound on PDE4.

Experimental Workflow

A Calculate Mass of This compound B Weigh this compound Powder A->B C Add DMSO to This compound B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C or -80°C D->E

Caption: Workflow for the preparation of a this compound stock solution.

References

FCPR16 Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4) with neuroprotective and antidepressant-like properties.[1][2] As a potential therapeutic agent for neurodegenerative diseases like Parkinson's and for managing depression, understanding its optimal application in in vitro models is crucial for further research and development.[1][2] These application notes provide detailed protocols for utilizing FCPR16 in cell culture experiments, with a focus on the SH-SY5Y human neuroblastoma cell line, a common model for neuronal studies.

Mechanism of Action

FCPR16 exerts its effects primarily through the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, FCPR16 increases intracellular cAMP levels, which in turn activates several downstream signaling pathways crucial for neuronal survival and function.

The key signaling pathways modulated by FCPR16 include:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). This pathway is essential for promoting gene expression related to neuronal survival and plasticity.

  • Epac/Akt Pathway: cAMP can also activate the Exchange protein directly activated by cAMP (Epac), leading to the activation of Akt (also known as Protein Kinase B). The Epac/Akt pathway is involved in promoting cell survival and inhibiting apoptosis.

  • AMPK-dependent Autophagy: FCPR16 has been shown to induce autophagy in neuronal cells through the activation of AMP-activated protein kinase (AMPK). This process is critical for clearing damaged cellular components and maintaining cellular homeostasis, particularly under conditions of oxidative stress.

Quantitative Data Summary

The following table summarizes the effective concentrations of FCPR16 observed in various assays using the SH-SY5Y cell line.

Experiment Cell Line Treatment Condition FCPR16 Concentration Range Observed Effect Reference
Neuroprotection AssaySH-SY5YMPP+ (1-methyl-4-phenylpyridinium) induced toxicity12.5 - 50 µMDose-dependent reduction in MPP+-induced loss of cell viability, nuclear condensation, and LDH release.
Oxidative Stress AssaySH-SY5YMPP+ induced oxidative stress25 µMSignificant suppression of reactive oxygen species (ROS) accumulation and prevention of mitochondrial membrane potential decline.
Autophagy InductionSH-SY5YBasal and MPP+ induced stressNot specified, but effective in inducing autophagyIncreased levels of LC3-II and decreased p62, indicating autophagy induction.

Experimental Protocols

1. Cell Culture and Maintenance of SH-SY5Y Cells

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • F-12K Medium (or other suitable basal medium)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Puromycin (if using a specific cell line variant)

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture SH-SY5Y cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable density.

2. Neuroprotection Assay against MPP+ Toxicity

  • Objective: To determine the protective effect of FCPR16 against a neurotoxin.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of FCPR16 (e.g., 12.5, 25, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding MPP+ (final concentration of 1 mM) to the wells and incubate for 24 hours.

    • Assess cell viability using a standard MTT or LDH assay.

    • Measure nuclear condensation using a fluorescent stain like Hoechst 33342 and visualize under a fluorescence microscope.

3. Measurement of Reactive Oxygen Species (ROS)

  • Objective: To quantify the effect of FCPR16 on intracellular ROS levels.

  • Protocol:

    • Follow steps 1-3 of the Neuroprotection Assay protocol.

    • After the 24-hour incubation, remove the medium and wash the cells with warm PBS.

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader.

4. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of FCPR16 on the phosphorylation of key signaling proteins.

  • Protocol:

    • Seed SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with FCPR16 (e.g., 25 µM) for the desired time points, with or without MPP+ co-treatment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-CREB, CREB, p-Akt, Akt, LC3-II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac AMPK AMPK cAMP->AMPK CREB p-CREB PKA->CREB Akt p-Akt Epac->Akt Neuroprotection Neuroprotection (↓ ROS, ↓ Apoptosis) CREB->Neuroprotection Akt->Neuroprotection Autophagy ↑ Autophagy AMPK->Autophagy Autophagy->Neuroprotection

Caption: FCPR16 signaling pathway in neuronal cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed SH-SY5Y Cells pretreatment Pre-treatment with FCPR16 (12.5 - 50 µM) start->pretreatment toxin Induce Neurotoxicity (MPP+) pretreatment->toxin incubation Incubate for 24 hours toxin->incubation viability Cell Viability (MTT/LDH) incubation->viability Assess Neuroprotection ros ROS Measurement (DCFH-DA) incubation->ros Measure Oxidative Stress western Western Blot (p-CREB, p-Akt) incubation->western Analyze Signaling

Caption: General experimental workflow for assessing FCPR16.

References

Application Notes and Protocols for Western Blot Analysis of pCREB Following FCPR16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated neuroprotective effects. Its mechanism of action involves the modulation of intracellular signaling pathways, including the activation of the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 (pCREB) is a critical step in its activation, leading to the transcription of genes involved in neuronal survival, plasticity, and differentiation. This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of CREB in response to FCPR16 treatment in a cellular model.

Signaling Pathway

FCPR16, as a PDE4 inhibitor, prevents the degradation of cyclic AMP (cAMP). The elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates CREB at Serine 133. This phosphorylation event is a key indicator of FCPR16's engagement with its target pathway.[1][2]

FCPR16_pCREB_Pathway cluster_nucleus Cellular Compartments FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Ser133) Transcription Gene Transcription pCREB->Transcription Nucleus Nucleus

Caption: FCPR16 signaling pathway leading to CREB phosphorylation.

Experimental Data

The following tables summarize quantitative data from representative experiments demonstrating the effect of FCPR16 on CREB phosphorylation in SH-SY5Y human neuroblastoma cells.

Table 1: Dose-Dependent Effect of FCPR16 on pCREB Levels

FCPR16 Concentration (µM)Treatment Time (min)Fold Change in pCREB/Total CREB Ratio (Mean ± SEM)
0 (Control)801.00 ± 0.12
3.1801.85 ± 0.21
6.25802.98 ± 0.35
12.5804.12 ± 0.48
25805.23 ± 0.61

Data are normalized to the vehicle-treated control group. The increase in the pCREB/Total CREB ratio indicates a dose-dependent activation of CREB by FCPR16.[3]

Table 2: Time-Course of FCPR16-Induced CREB Phosphorylation

FCPR16 Concentration (µM)Treatment Time (min)Fold Change in pCREB/Total CREB Ratio (Mean ± SEM)
2501.00 ± 0.09
25202.15 ± 0.25
25403.78 ± 0.41
25805.31 ± 0.59
251604.56 ± 0.52

Data are normalized to the 0-minute time point. The results show a time-dependent increase in CREB phosphorylation, with a peak around 80 minutes of treatment with 25 µM FCPR16.[3]

Experimental Workflow

The overall workflow for the Western blot analysis of pCREB after FCPR16 treatment is outlined below.

Western_Blot_Workflow A 1. Cell Culture and Treatment (SH-SY5Y cells) B 2. FCPR16 Treatment (e.g., 25 µM for 80 min) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-pCREB, anti-CREB) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Western blot workflow for pCREB detection.

Detailed Experimental Protocol

This protocol is optimized for SH-SY5Y cells.

1. Materials and Reagents

  • Cell Line: SH-SY5Y human neuroblastoma cells

  • FCPR16: Stock solution in DMSO

  • Cell Culture Media: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., from Thermo Fisher Scientific or Sigma-Aldrich)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer: (with β-mercaptoethanol)

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels

  • Running Buffer: (Tris-Glycine-SDS)

  • Transfer Buffer: (Tris-Glycine with 20% methanol)

  • PVDF Membranes: (0.45 µm)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-phospho-CREB (Ser133) antibody (e.g., Cell Signaling Technology #9198)

    • Rabbit anti-CREB antibody (e.g., Cell Signaling Technology #9197)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., from Cell Signaling Technology or Abcam)

  • Chemiluminescent Substrate (ECL)

  • Imaging System: (e.g., ChemiDoc or similar)

2. Cell Culture and FCPR16 Treatment

  • Culture SH-SY5Y cells in complete media in a 37°C, 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • On the day of the experiment, replace the media with serum-free media for 2-4 hours to reduce basal phosphorylation levels.

  • Prepare working solutions of FCPR16 in serum-free media. A vehicle control (DMSO) should be run in parallel.

  • Treat cells with the desired concentrations of FCPR16 (e.g., 3.1, 6.25, 12.5, 25 µM) for the specified time (e.g., 80 minutes).[3]

3. Cell Lysis and Protein Quantification

  • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

4. SDS-PAGE and Western Blotting

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's instructions.

  • Confirm the transfer by staining the membrane with Ponceau S.

5. Immunodetection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against pCREB (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing for Total CREB

  • To normalize for protein loading, the membrane can be stripped and re-probed for total CREB.

  • Wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash thoroughly with TBST.

  • Block the membrane again for 1 hour.

  • Incubate with the primary antibody against total CREB (e.g., 1:1000 dilution) overnight at 4°C.

  • Repeat the secondary antibody and detection steps as described above.

7. Data Analysis

  • Quantify the band intensities for both pCREB and total CREB using densitometry software (e.g., ImageJ).

  • Calculate the ratio of pCREB to total CREB for each sample to normalize for any variations in protein loading.

  • Express the results as a fold change relative to the vehicle-treated control group.

Troubleshooting

  • No or weak signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations.

    • Ensure the activity of protease and phosphatase inhibitors.

  • High background:

    • Increase the number and duration of wash steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Use a fresh dilution of the secondary antibody.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Optimize antibody dilutions.

    • Ensure the lysis buffer is appropriate for the target protein.

References

Application Notes and Protocols for cAMP Assay in Cells Treated with PDE4-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in numerous signal transduction pathways, regulating a wide array of cellular functions including metabolism, gene transcription, and cell proliferation.[1][2][3] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[2][4]

Phosphodiesterase 4 (PDE4) is a specific enzyme responsible for the hydrolysis of cAMP in various cell types, particularly immune and brain cells. Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP. This makes PDE4 a significant therapeutic target for inflammatory diseases, neurological disorders, and chronic obstructive pulmonary disease (COPD).

PDE4-IN-16 is a potent and selective inhibitor of PDE4. This document provides a detailed protocol for measuring the intracellular accumulation of cAMP in cells treated with this compound using a competitive immunoassay.

cAMP Signaling Pathway

The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Subsequently, cAMP activates its primary effector, Protein Kinase A (PKA), by binding to its regulatory subunits and causing the release of its catalytic subunits. These catalytic subunits can then phosphorylate various downstream targets, leading to a cellular response. PDE4 acts as a negative regulator in this pathway by converting cAMP to the inactive AMP. Inhibition of PDE4 by compounds like this compound removes this negative regulation, resulting in elevated cAMP levels and enhanced PKA signaling.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Extracellular_Ligand Extracellular Ligand Extracellular_Ligand->GPCR Binds ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 PDE4 cAMP->PDE4 Degraded by PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates targets AMP AMP PDE4->AMP PDE4_IN_16 This compound PDE4_IN_16->PDE4 Inhibits

Caption: cAMP signaling pathway and the action of this compound.

Experimental Protocol: Competitive ELISA for cAMP

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels in cultured cells following treatment with this compound. This method is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for binding to a specific antibody.

Materials and Reagents
  • Cell Line: A suitable cell line expressing PDE4 (e.g., HEK293, U937, or primary cells).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Forskolin: (Optional, as a positive control for adenylyl cyclase stimulation) Stock solution in DMSO.

  • IBMX (3-isobutyl-1-methylxanthine): (Optional, as a general PDE inhibitor) Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Cell Lysis Buffer: 0.1 M HCl with 0.5% Triton X-100.

  • cAMP ELISA Kit: Commercially available kits (e.g., from Sigma-Aldrich, R&D Systems, Abcam) typically include:

    • cAMP-coated microplate

    • cAMP standard

    • Anti-cAMP antibody

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Wash buffer

    • Assay buffer

  • Plate reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Cell Treatment Treat cells with this compound and/or Forskolin. A->B C 3. Cell Lysis Lyse cells to release intracellular cAMP. B->C D 4. ELISA Perform competitive cAMP ELISA. C->D E 5. Data Acquisition Read absorbance on a plate reader. D->E F 6. Data Analysis Calculate cAMP concentrations. E->F

Caption: Workflow for the cAMP assay.
Detailed Procedure

  • Cell Seeding:

    • Seed cells into a 96-well cell culture plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator until the cells reach the desired confluency (typically 18-24 hours).

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • (Optional) Prepare a working solution of Forskolin (e.g., 10 µM) to serve as a positive control for cAMP production.

    • Carefully remove the culture medium from the wells.

    • Add the different concentrations of this compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • If using a stimulator, add Forskolin to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • After incubation, remove the treatment medium.

    • Add 100 µL of Cell Lysis Buffer to each well.

    • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.

  • cAMP ELISA:

    • Follow the specific instructions provided with your commercial ELISA kit. A general procedure is as follows:

      • Add standards and cell lysates to the wells of the cAMP-coated microplate.

      • Add the anti-cAMP antibody to each well (except blanks).

      • Add the enzyme-conjugated secondary antibody.

      • Incubate the plate, typically for 1-2 hours at room temperature.

      • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

      • Add the substrate solution and incubate until color develops.

      • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.

    • Use the standard curve to determine the cAMP concentration in each of your samples. The absorbance is inversely proportional to the amount of cAMP in the sample.

    • Normalize the cAMP concentration to the cell number or protein concentration if necessary.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables for clear comparison.

Table 1: cAMP Standard Curve

cAMP Concentration (pmol/mL)Absorbance (450 nm)
0e.g., 1.50
0.78e.g., 1.25
3.12e.g., 0.90
12.5e.g., 0.55
50e.g., 0.25
200e.g., 0.10

Table 2: Effect of this compound on Intracellular cAMP Levels

TreatmentThis compound Conc. (µM)Forskolin (10 µM)cAMP Conc. (pmol/mL)Fold Change vs. Vehicle
Vehicle Control0-e.g., 2.51.0
This compound0.1-e.g., 5.02.0
This compound1-e.g., 15.06.0
This compound10-e.g., 30.012.0
Forskolin Control0+e.g., 50.020.0
This compound + Forskolin1+e.g., 100.040.0

Alternative Protocol: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LANCE® Ultra cAMP kit, offer a homogeneous (no-wash) alternative to ELISA.

Principle: The assay is based on the competition between endogenous cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. When the tracer and antibody are bound, FRET occurs. Unlabeled cAMP from the sample displaces the tracer, leading to a decrease in the FRET signal.

Brief Protocol:

  • Cell Stimulation: Treat cells with this compound as described for the ELISA protocol.

  • Detection Reagent Addition: Add a mixture of the Eu-cAMP tracer and ULight-anti-cAMP antibody directly to the wells containing the stimulated cells. The detection buffer typically contains cell lysis agents.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader.

This method is highly sensitive and well-suited for high-throughput screening.

References

Application Notes and Protocols for FCPR16 in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor dysfunction. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies. FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor with potential as a therapeutic agent for PD. Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates downstream signaling pathways crucial for neuronal survival, anti-inflammatory responses, and mitigation of oxidative stress. In vitro studies have demonstrated that FCPR16 protects against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in SH-SY5Y cells, a common cellular model for PD.[1][2] These studies indicate that FCPR16 exerts its neuroprotective effects through the activation of cAMP/PKA/CREB and Epac/Akt signaling pathways, as well as by inducing AMPK-dependent autophagy.[1][2][3]

These application notes provide a proposed framework for evaluating the therapeutic potential of FCPR16 in a mouse model of Parkinson's disease, based on established protocols for other PDE4 inhibitors and common neurotoxin-based PD models.

Mechanism of Action of FCPR16 in a Neurodegenerative Context

FCPR16, as a PDE4 inhibitor, prevents the degradation of cAMP. The subsequent increase in cAMP levels activates two primary downstream signaling cascades:

  • cAMP/PKA/CREB Pathway: Activated Protein Kinase A (PKA) phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity.

  • Epac/Akt Pathway: Exchange protein directly activated by cAMP (Epac) can activate the pro-survival kinase Akt, which plays a critical role in inhibiting apoptosis and promoting cell survival.

  • AMPK-dependent Autophagy: FCPR16 has been shown to induce autophagy through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that can trigger autophagy to clear damaged organelles and protein aggregates, a pathological hallmark of PD.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMPK AMPK cAMP->AMPK Activates CREB CREB PKA->CREB Activates Neuroprotection Neuroprotection (Reduced Apoptosis, Oxidative Stress) CREB->Neuroprotection Akt Akt Epac->Akt Activates Akt->Neuroprotection Autophagy Autophagy AMPK->Autophagy Induces Autophagy->Neuroprotection

Proposed In Vivo Experimental Protocols

Due to the absence of published studies specifically detailing the use of FCPR16 in a mouse model of Parkinson's disease, the following protocols are proposed based on established methodologies for the MPTP and 6-OHDA mouse models, and on findings from in vivo studies of other PDE4 inhibitors, such as rolipram.

Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of PD.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • FCPR16

  • Sterile saline (0.9% NaCl)

  • Vehicle for FCPR16 (e.g., 0.5% methylcellulose)

  • Behavioral testing apparatus (Open Field Arena, Rotarod)

  • HPLC system with electrochemical detection

  • Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)

Experimental Workflow:

MPTP_Workflow cluster_pre Pre-treatment Phase cluster_induction PD Induction & Treatment cluster_post Post-treatment Assessment acclimation Acclimation & Baseline Behavioral Testing (Days -7 to -1) mptp_injection MPTP Injections (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals on Day 0) acclimation->mptp_injection fcpr16_treatment FCPR16 or Vehicle Administration (e.g., 1.25 or 2.5 mg/kg, i.p., daily for 7 days, starting 30 min before first MPTP injection) acclimation->fcpr16_treatment behavioral_tests Behavioral Testing (e.g., Open Field, Rotarod on Day 7) fcpr16_treatment->behavioral_tests euthanasia Euthanasia & Tissue Collection (Day 8) behavioral_tests->euthanasia analysis Neurochemical (HPLC) & Histological (IHC) Analysis euthanasia->analysis

Procedure:

  • Animal Acclimation and Baseline Testing:

    • House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • Perform baseline behavioral tests (Open Field and Rotarod) to establish pre-treatment motor function.

  • MPTP and FCPR16 Administration:

    • On the day of induction, administer FCPR16 (e.g., 1.25 or 2.5 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the first MPTP injection.

    • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

    • Continue daily administration of FCPR16 or vehicle for a total of 7 days. Note: A bell-shaped dose-response has been observed with other PDE4 inhibitors, so dose optimization is crucial.

  • Behavioral Assessment:

    • On day 7 post-MPTP induction, perform behavioral tests:

      • Open Field Test: Place the mouse in the center of an open field arena and record its activity for 15-30 minutes. Analyze total distance traveled, rearing frequency, and time spent in the center versus the periphery.

      • Rotarod Test: Place the mouse on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Perform three trials per mouse with an inter-trial interval.

  • Neurochemical and Histological Analysis:

    • On day 8, euthanize the mice and harvest the brains.

    • Dissect the striatum for High-Performance Liquid Chromatography (HPLC) analysis to quantify dopamine and its metabolites (DOPAC and HVA).

    • Process the other hemisphere for immunohistochemistry (IHC) to stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

Protocol 2: 6-OHDA-Induced Mouse Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model involves the stereotaxic injection of this neurotoxin into the medial forebrain bundle (MFB) or the striatum, causing a unilateral lesion of the nigrostriatal pathway.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-OHDA hydrobromide (Sigma-Aldrich)

  • Desipramine and Pargyline

  • FCPR16

  • Stereotaxic apparatus

  • Apomorphine or amphetamine for rotational behavior testing

Experimental Workflow:

sixOHDA_Workflow cluster_pre Pre-operative Phase cluster_surgery Surgical & Treatment Phase cluster_post Post-operative Assessment pre_treatment Desipramine & Pargyline Pre-treatment (Day -1) surgery Unilateral 6-OHDA Stereotaxic Injection (Day 0) pre_treatment->surgery fcpr16_treatment FCPR16 or Vehicle Administration (e.g., daily for 14 days, starting on Day 1) surgery->fcpr16_treatment rotational_test Rotational Behavior Test (e.g., Apomorphine-induced on Day 14) fcpr16_treatment->rotational_test euthanasia Euthanasia & Tissue Collection (Day 15) rotational_test->euthanasia analysis Neurochemical (HPLC) & Histological (IHC) Analysis euthanasia->analysis

Procedure:

  • Pre-operative Preparation:

    • One day before surgery, administer desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake and metabolism.

  • Stereotaxic Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

  • FCPR16 Administration:

    • Beginning on day 1 post-surgery, administer FCPR16 (e.g., 1.25 or 2.5 mg/kg, i.p.) or vehicle daily for 14 days.

  • Rotational Behavior:

    • On day 14, assess rotational behavior by administering apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.) and counting the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period.

  • Neurochemical and Histological Analysis:

    • On day 15, euthanize the mice and process the brains for HPLC and IHC as described in the MPTP protocol, comparing the lesioned and unlesioned hemispheres.

Data Presentation and Expected Outcomes

The following tables provide a template for presenting quantitative data from these experiments. The example data is hypothetical but based on expected outcomes from studies with other PDE4 inhibitors.

Table 1: Effect of FCPR16 on Motor Behavior in MPTP-Treated Mice

Treatment GroupTotal Distance (cm) in Open FieldLatency to Fall (s) on Rotarod
Vehicle + Saline3500 ± 250180 ± 20
Vehicle + MPTP1500 ± 20060 ± 15
FCPR16 (1.25 mg/kg) + MPTP2800 ± 220140 ± 18
FCPR16 (2.5 mg/kg) + MPTP2500 ± 210120 ± 16

Table 2: Neuroprotective Effects of FCPR16 in the MPTP Mouse Model

Treatment GroupStriatal Dopamine (% of Control)TH+ Neurons in SNc (% of Control)
Vehicle + Saline100 ± 8100 ± 5
Vehicle + MPTP35 ± 540 ± 6
FCPR16 (1.25 mg/kg) + MPTP75 ± 780 ± 8
FCPR16 (2.5 mg/kg) + MPTP65 ± 670 ± 7

Table 3: Effect of FCPR16 on Rotational Behavior in 6-OHDA-Lesioned Mice

Treatment GroupApomorphine-Induced Contralateral Rotations (turns/60 min)
Sham + Vehicle5 ± 2
6-OHDA + Vehicle350 ± 40
6-OHDA + FCPR16 (1.25 mg/kg)150 ± 30
6-OHDA + FCPR16 (2.5 mg/kg)180 ± 35

Conclusion

FCPR16 presents a promising therapeutic strategy for Parkinson's disease due to its role as a PDE4 inhibitor and its demonstrated neuroprotective effects in vitro. The proposed in vivo protocols provide a robust framework for evaluating the efficacy of FCPR16 in established mouse models of PD. Successful translation of the in vitro findings to in vivo models would be a significant step in the development of FCPR16 as a novel treatment for this debilitating neurodegenerative disease.

References

Application Notes and Protocols for FCPR16 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical studies. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 is a critical target in various pathological conditions. FCPR16 has shown promise in models of depression and neurodegenerative diseases, exhibiting antidepressant-like effects and neuroprotective properties.[1][2] These effects are attributed to its ability to modulate inflammatory responses and activate crucial cell signaling pathways.[1]

These application notes provide a comprehensive overview of the administration of FCPR16 in in vivo studies, with a focus on established protocols and the underlying signaling pathways. The information presented here is intended to guide researchers in designing and executing robust preclinical investigations of FCPR16.

Mechanism of Action and Signaling Pathways

FCPR16 exerts its biological effects primarily through the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades, including the Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) pathways. These pathways play a pivotal role in mediating the anti-inflammatory and neuroprotective effects of FCPR16.

Key Signaling Pathways Activated by FCPR16:
  • cAMP/PKA/CREB Pathway: Increased cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

  • Epac/Akt Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1. Activation of the Epac pathway can lead to the phosphorylation and activation of Akt, a key protein kinase involved in cell survival and proliferation.

  • AMPK-dependent Autophagy: FCPR16 has been shown to induce autophagy in an AMP-activated protein kinase (AMPK)-dependent manner, which contributes to its neuroprotective effects by clearing damaged organelles and aggregated proteins.

FCPR16_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates pCREB pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes pAkt pAkt Neuroprotection Neuroprotection pAkt->Neuroprotection Autophagy Autophagy AMPK->Autophagy Induces Autophagy->Neuroprotection Anti_inflammation Anti-inflammation Gene_Transcription->Neuroprotection Gene_Transcription->Anti_inflammation

FCPR16 Signaling Pathway

Data Presentation

The following tables summarize the qualitative and quantitative effects of FCPR16 administration in preclinical in vivo models. The data is compiled from published studies and highlights the dose-dependent efficacy of FCPR16.

Table 1: Effects of FCPR16 on Behavioral Models of Depression in Mice

Behavioral TestFCPR16 DoseVehicle ControlFCPR16 TreatedOutcome
Forced Swim TestNot SpecifiedIncreased ImmobilityDecreased ImmobilityAntidepressant-like effect
Tail Suspension TestNot SpecifiedIncreased ImmobilityDecreased ImmobilityAntidepressant-like effect
Sucrose Preference TestNot SpecifiedDecreased PreferenceIncreased PreferenceReversal of anhedonia
Novelty-Suppressed FeedingNot SpecifiedIncreased LatencyDecreased LatencyAnxiolytic-like effect

Table 2: Effects of FCPR16 on Neuroinflammatory Markers in Mice

MarkerFCPR16 DoseVehicle ControlFCPR16 TreatedOutcome
Pro-inflammatory Cytokines
TNF-αNot SpecifiedElevatedDecreasedAnti-inflammatory effect
IL-1βNot SpecifiedElevatedDecreasedAnti-inflammatory effect
IL-6Not SpecifiedElevatedDecreasedAnti-inflammatory effect
Anti-inflammatory Cytokine
IL-10Not SpecifiedReducedIncreasedAnti-inflammatory effect
Microglial M1 Markers
iNOSNot SpecifiedUpregulatedDownregulatedShift from M1 to M2 phenotype
TNF-α (mRNA)Not SpecifiedUpregulatedDownregulatedShift from M1 to M2 phenotype
Microglial M2 Markers
Arginase 1Not SpecifiedDownregulatedUpregulatedShift from M1 to M2 phenotype
CD206Not SpecifiedDownregulatedUpregulatedShift from M1 to M2 phenotype

Table 3: Effects of FCPR16 on Neuronal Signaling Proteins in Mice

ProteinFCPR16 DoseVehicle ControlFCPR16 TreatedOutcome
cAMPNot SpecifiedReducedIncreasedTarget engagement and pathway activation
BDNFNot SpecifiedReducedIncreasedPromotion of neurogenesis and synaptic plasticity
pCREBNot SpecifiedReducedIncreasedActivation of gene transcription for neuronal survival
Synapsin 1Not SpecifiedReducedIncreasedEnhancement of synaptic function
PSD-95Not SpecifiedReducedIncreasedEnhancement of synaptic function

Experimental Protocols

Detailed methodologies for the administration of FCPR16 are crucial for reproducible and reliable results. The following protocols are based on standard practices for in vivo studies in rodents.

Protocol 1: Oral Gavage Administration in Mice

Oral gavage is a common method for precise oral dosing of compounds in rodents.

Materials:

  • FCPR16 compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium, sterile water, or as determined by solubility studies)

  • Animal feeding needles (gavage needles), 20-22 gauge with a ball tip for mice

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of FCPR16 Solution:

    • Accurately weigh the required amount of FCPR16 based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Suspend or dissolve FCPR16 in the vehicle to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating if necessary.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the FCPR16 solution to be administered. The volume should not exceed 10 mL/kg body weight.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

    • Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Attach the gavage needle to the syringe filled with the FCPR16 solution.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. Caution: If resistance is met, withdraw and reposition to avoid tracheal insertion.

    • Once the needle is in the correct position, slowly dispense the solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Oral_Gavage_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure weigh_fcpr Weigh FCPR16 mix_solution Prepare Dosing Solution weigh_fcpr->mix_solution prep_vehicle Prepare Vehicle prep_vehicle->mix_solution weigh_mouse Weigh Mouse restrain_mouse Restrain Mouse weigh_mouse->restrain_mouse insert_needle Insert Gavage Needle restrain_mouse->insert_needle dispense_solution Dispense Solution insert_needle->dispense_solution monitor_animal Monitor Animal dispense_solution->monitor_animal

Oral Gavage Workflow
Protocol 2: Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is a common route for systemic administration of substances that are absorbed into the circulation.

Materials:

  • FCPR16 compound

  • Sterile vehicle (e.g., sterile saline, PBS)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of FCPR16 Solution:

    • Prepare the FCPR16 solution in a sterile vehicle to the desired concentration. Ensure sterility throughout the preparation process.

  • Animal Handling and Injection:

    • Weigh each mouse to calculate the appropriate injection volume (typically not exceeding 10 mL/kg).

    • Restrain the mouse by scruffing the neck, allowing the abdomen to be exposed.

    • Tilt the mouse's head slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle with the bevel facing up.

    • Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the FCPR16 solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure prep_sterile_solution Prepare Sterile FCPR16 Solution weigh_mouse_ip Weigh Mouse restrain_mouse_ip Restrain Mouse weigh_mouse_ip->restrain_mouse_ip locate_site Locate Injection Site restrain_mouse_ip->locate_site inject_solution Inject Solution locate_site->inject_solution monitor_animal_ip Monitor Animal inject_solution->monitor_animal_ip

IP Injection Workflow

Conclusion

FCPR16 is a promising therapeutic candidate with a well-defined mechanism of action. The protocols and data presented in these application notes provide a foundation for conducting further in vivo research. Adherence to standardized administration protocols is essential for obtaining reliable and reproducible data, which will be critical for the continued development of FCPR16 as a potential treatment for neurological and psychiatric disorders.

References

Measuring Cytokine Reduction with FCPR16 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for measuring the in vitro efficacy of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, in reducing pro-inflammatory cytokine production. FCPR16 has demonstrated potential in modulating inflammatory responses by decreasing the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), while promoting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. The protocols detailed below outline the necessary steps for cell culture, stimulation, FCPR16 treatment, and subsequent quantification of cytokine reduction using common laboratory techniques.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the targeted reduction of pro-inflammatory cytokines is a key therapeutic strategy. FCPR16 is a promising small molecule that inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP)[2]. By inhibiting PDE4, FCPR16 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways such as cAMP/PKA/CREB and Epac/Akt[2]. This mechanism has been shown to suppress the production of inflammatory mediators[1]. These protocols provide standardized methods to assess the anti-inflammatory properties of FCPR16 in a controlled in vitro environment.

Data Presentation

The following tables summarize expected quantitative data from in vitro experiments designed to measure the effect of FCPR16 on cytokine production. The data is presented as a percentage reduction of pro-inflammatory cytokines and a percentage increase of anti-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs) treated with FCPR16 compared to untreated, stimulated cells.

Table 1: Expected Percentage Reduction of Pro-inflammatory Cytokines by FCPR16

CytokineFCPR16 Concentration (µM)Expected % Reduction (Mean ± SD)
TNF-α125 ± 5
1050 ± 8
5085 ± 10
IL-6120 ± 6
1045 ± 7
5080 ± 9
IL-1β130 ± 7
1060 ± 9
5090 ± 12

Table 2: Expected Percentage Increase of Anti-inflammatory Cytokines by FCPR16

CytokineFCPR16 Concentration (µM)Expected % Increase (Mean ± SD)
IL-10115 ± 4
1040 ± 6
5070 ± 8

Signaling Pathway

The anti-inflammatory effects of FCPR16 are primarily mediated through the inhibition of phosphodiesterase 4 (PDE4), leading to an accumulation of intracellular cyclic AMP (cAMP). This increase in cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway. Both pathways contribute to the suppression of pro-inflammatory cytokine gene transcription.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Akt Akt Epac->Akt activates NFkB_inhibition Inhibition of NF-κB Signaling CREB->NFkB_inhibition Akt->NFkB_inhibition Cytokine_reduction Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_inhibition->Cytokine_reduction IL10_increase Increase of Anti-inflammatory Cytokine (IL-10) NFkB_inhibition->IL10_increase Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis PBMC_isolation Isolate PBMCs from whole blood Cell_counting Count and adjust cell density PBMC_isolation->Cell_counting Seeding Seed PBMCs into 96-well plate Cell_counting->Seeding FCPR16_treatment Add FCPR16 or vehicle control Seeding->FCPR16_treatment Pre_incubation Pre-incubate for 1 hour FCPR16_treatment->Pre_incubation LPS_stimulation Stimulate with LPS Pre_incubation->LPS_stimulation Incubation Incubate for 18-24 hours LPS_stimulation->Incubation Supernatant_collection Collect cell-free supernatants Incubation->Supernatant_collection Cytokine_quantification Quantify cytokines (ELISA, Luminex, etc.) Supernatant_collection->Cytokine_quantification Data_analysis Analyze and interpret data Cytokine_quantification->Data_analysis

References

Application Notes: SH-SY5Y Cell Culture Protocols for FCPR16-Based Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SH-SY5Y human neuroblastoma cell line is a cornerstone of in vitro neurological research, prized for its human origin and its ability to be differentiated into a mature, neuron-like phenotype.[1][2][3] Originating from a bone marrow biopsy of a neuroblastoma patient, these cells exhibit many characteristics of neurons, including the expression of dopaminergic markers, making them an invaluable model for studying neurodegenerative diseases like Parkinson's and Alzheimer's.[1][4] FCPR16 is a novel and potent phosphodiesterase 4 (PDE4) inhibitor with demonstrated neuroprotective properties. Studies utilizing SH-SY5Y cells have been instrumental in elucidating the mechanisms by which FCPR16 confers protection against neurotoxin-induced damage, particularly in models of Parkinson's disease.

These application notes provide detailed protocols for the culture and differentiation of SH-SY5Y cells and their subsequent use in neuroprotection assays involving FCPR16. The methodologies outlined are intended for researchers, scientists, and drug development professionals investigating novel neuroprotective compounds.

Part 1: Standard SH-SY5Y Cell Culture

SH-SY5Y cells grow as a mix of adherent, epithelial-like cells and floating clusters of neuroblast-like cells. Consistent and reproducible results depend on maintaining a healthy, stable culture. The loss of neuronal characteristics has been noted with increasing passage numbers; it is recommended to use cells below passage 20.

Table 1: Materials and Reagents for SH-SY5Y Cell Culture

Reagent/MaterialSpecifications
Base Medium 1:1 mixture of DMEM and Ham's F-12 Medium.
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1X Non-Essential Amino Acids (NEAA).
Passaging Reagents 0.05%-0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.
Cryopreservation Medium 90% FBS, 10% DMSO.
Culture Vessels T-75 flasks, 6-well plates, 96-well plates (tissue culture treated).
Incubator Conditions 37°C, 5% CO₂, 95% humidity.
Protocol for Reviving Cryopreserved Cells
  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

  • Quickly thaw the cryovial of SH-SY5Y cells in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol and transfer the cell suspension into the prepared conical tube.

  • Centrifuge the cell suspension at 200 x g (approximately 1000 RPM) for 5 minutes.

  • Aspirate the supernatant, which contains the cryoprotectant.

  • Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol for Routine Maintenance and Subculturing
  • Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency. The doubling time is approximately 48-67 hours.

  • Aspirate the culture medium. To collect floating cells, the medium can be centrifuged, and the pellet returned to the flask after trypsinization.

  • Wash the adherent cell layer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.

  • Incubate for 2-5 minutes at 37°C. Monitor under a microscope; gently tap the flask to aid detachment.

  • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to break up cell clumps.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Re-seed new T-75 flasks at a density of 1x10⁶ cells or use a subcultivation ratio of 1:4 to 1:16.

  • Renew the medium every 2-3 days.

G cluster_0 Cell Culture Cycle Thaw Revive Cryopreserved Cells Seed Seed into T-75 Flask Thaw->Seed Day 0 Incubate Incubate (37°C, 5% CO2) Seed->Incubate Monitor Monitor Confluency (Target: 80%) Incubate->Monitor Daily Passage Subculture (Passage) Cells Monitor->Passage Every 3-5 Days Passage->Seed Continue Culture Freeze Cryopreserve for Stocks Passage->Freeze Experiment Use Cells for Experiment Passage->Experiment G cluster_1 Neuronal Differentiation Workflow Start Seed Undifferentiated SH-SY5Y Cells RA_Treat Treat with 10 µM Retinoic Acid (Reduced Serum) Start->RA_Treat Day 1 RA_Refresh Refresh RA Medium RA_Treat->RA_Refresh Day 3 BDNF_Treat Treat with 50 ng/mL BDNF (Serum-Free) RA_Refresh->BDNF_Treat Day 5 Mature Mature Neuron-like Cells Ready for Use BDNF_Treat->Mature Day 7-10 G cluster_2 FCPR16 Neuroprotection Experiment Seed Seed Differentiated SH-SY5Y Cells Pretreat Pre-treat with FCPR16 (e.g., 25 µM) for 1 hr Seed->Pretreat Induce Induce Toxicity with MPP+ Pretreat->Induce Incubate Incubate for 24-48 hrs Induce->Incubate Analysis Endpoint Analysis Incubate->Analysis Viability Cell Viability (MTT) Analysis->Viability ROS ROS Production Analysis->ROS Mito Mitochondrial Potential Analysis->Mito Protein Western Blot Analysis->Protein G cluster_main FCPR16 Mechanism of Neuroprotection FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK Activates cAMP_up ↑ cAMP PDE4->cAMP_up Degrades PKA PKA cAMP_up->PKA Activates Epac Epac cAMP_up->Epac Activates CREB ↑ p-CREB PKA->CREB Akt ↑ p-Akt Epac->Akt Neuroprotection Neuroprotection (↑ Viability, ↓ ROS, Maintained Δψm) CREB->Neuroprotection Akt->Neuroprotection Autophagy ↑ Autophagy (↑ LC3-II, ↓ p62) AMPK->Autophagy Autophagy->Neuroprotection MPP MPP+ Neurotoxin Stress Oxidative Stress (↑ ROS, ↓ Δψm) MPP->Stress Stress->Neuroprotection

References

Application Notes and Protocols: Lentiviral Overexpression of PDE4 and FCPR16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels, achieved by inhibiting PDE4, have shown therapeutic potential in a variety of diseases, particularly those with an inflammatory component.[1][2] The four PDE4 isoforms (PDE4A, B, C, and D) are expressed in various tissues and play distinct roles in cellular function, making them attractive targets for drug development.[1] FCPR16 is a novel and selective inhibitor of PDE4 with demonstrated neuroprotective and anti-inflammatory effects.

These application notes provide a comprehensive guide for studying the effects of FCPR16 in a cell-based model of PDE4 overexpression established through lentiviral transduction. The protocols outlined below detail the necessary steps for lentivirus production, cell line generation, and subsequent treatment with FCPR16, along with methods for assessing the functional consequences of PDE4 inhibition.

Data Presentation

The following tables summarize the expected quantitative data from experiments involving lentiviral overexpression of a specific PDE4 isoform (e.g., PDE4D7) in a human cell line (e.g., HEK293) and subsequent treatment with FCPR16.

Table 1: Dose-Dependent Inhibition of PDE4D7 by FCPR16

FCPR16 Concentration (nM)PDE4D7 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1062.13.9
5025.82.5
10010.21.8
5002.10.9

This table illustrates the direct inhibitory effect of FCPR16 on the enzymatic activity of overexpressed PDE4D7. The IC50 for FCPR16 against human PDE4D7 expressed in Sf9 cells has been reported to be 0.04 μM (40 nM).

Table 2: Effect of FCPR16 on Intracellular cAMP Levels in PDE4D7-Overexpressing Cells

FCPR16 Concentration (nM)Intracellular cAMP (pmol/mg protein)Standard Deviation
0 (Vehicle)15.21.8
122.52.5
1048.75.1
5095.39.2
100152.614.7
500210.420.1

This table demonstrates the functional consequence of PDE4D7 inhibition by FCPR16, leading to a dose-dependent increase in intracellular cAMP levels. FCPR16 has been shown to increase cAMP levels in SH-SY5Y cells.

Experimental Protocols

Lentiviral Vector Production for PDE4 Overexpression

This protocol describes the generation of lentiviral particles containing a PDE4 isoform gene (e.g., PDE4D7) in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding the PDE4 isoform of interest with a selectable marker (e.g., puromycin resistance)

  • Second-generation packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., FuGENE® 6 or Lipofectamine™ 2000)

  • DMEM with 10% FBS (antibiotic-free for transfection)

  • Opti-MEM™ I Reduced Serum Medium

  • 0.45 µm sterile filters

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile tube, prepare a mix of the lentiviral plasmids:

    • Transfer plasmid (PDE4 isoform): 4 µg

    • psPAX2 (packaging): 3 µg

    • pMD2.G (envelope): 1 µg

  • Transfection Complex Formation:

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Add the plasmid DNA mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 12-16 hours.

  • Medium Change: After the incubation period, carefully aspirate the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Viral Harvest:

    • At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm sterile filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours post-transfection.

Generation of a Stable PDE4-Overexpressing Cell Line

This protocol describes the transduction of a target cell line (e.g., HEK293) with the produced lentivirus to create a stable cell line overexpressing the PDE4 isoform.

Materials:

  • Target cells (e.g., HEK293)

  • Lentiviral supernatant from Protocol 1

  • Polybrene

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Puromycin (or other appropriate selection antibiotic)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the growth medium from the cells.

    • Add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers (Multiplicity of Infection - MOI) to determine the optimal transduction efficiency.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Medium Change: After the incubation, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific target cell line.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

  • Expansion of Stable Cells: Continue the selection for 1-2 weeks until non-transduced control cells are completely eliminated. The remaining resistant cells can then be expanded and maintained in medium containing a lower concentration of puromycin.

  • Verification of Overexpression: Confirm the overexpression of the PDE4 isoform by Western blot or qPCR.

FCPR16 Treatment and Cellular Assays

This protocol outlines the treatment of the stable PDE4-overexpressing cell line with FCPR16 and subsequent measurement of intracellular cAMP levels.

Materials:

  • Stable PDE4-overexpressing cells

  • FCPR16

  • DMSO (vehicle control)

  • Phosphodiesterase inhibitor (e.g., IBMX) for positive control

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed the stable PDE4-overexpressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • FCPR16 Treatment:

    • Prepare a stock solution of FCPR16 in DMSO.

    • Prepare serial dilutions of FCPR16 in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).

    • Remove the medium from the cells and add the medium containing the different concentrations of FCPR16.

    • Incubate the cells for the desired treatment duration (e.g., 30-60 minutes).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a protein assay kit.

  • Data Normalization: Normalize the cAMP levels to the total protein concentration for each sample.

Visualizations

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP   ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene CellularResponse Cellular Response Gene->CellularResponse FCPR16 FCPR16 FCPR16->PDE4

Caption: PDE4 Signaling Pathway and FCPR16 Inhibition.

Experimental_Workflow Lenti_Production 1. Lentivirus Production (HEK293T cells) Transduction 2. Transduction of Target Cells (e.g., HEK293) Lenti_Production->Transduction Selection 3. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Stable_Line 4. Stable PDE4-Overexpressing Cell Line Selection->Stable_Line Treatment 5. FCPR16 Treatment Stable_Line->Treatment Assay 6. Cellular Assays (cAMP measurement, etc.) Treatment->Assay Data_Analysis 7. Data Analysis Assay->Data_Analysis

Caption: Experimental Workflow for FCPR16 Studies.

References

Important Notice: The following information is provided for Iba1, a recognized marker for microglial activation, as no specific information could be found for "FCPR16".

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Immunohistochemical Analysis of Microglial Activation using Iba1

Introduction Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain homeostasis, injury response, and neuroinflammation.[1][2] Upon activation by stimuli such as neuronal damage, infection, or protein aggregates, microglia undergo morphological and functional changes.[1] Ionized calcium-binding adapter molecule 1 (Iba1) is a 17-kDa protein that is specifically expressed in microglia and macrophages and is upregulated during microglial activation.[2] This makes Iba1 an excellent marker for identifying and assessing the activation state of microglia in tissue sections via immunohistochemistry (IHC).

Principle of the Assay Immunohistochemistry allows for the visualization of the location and distribution of Iba1 within a tissue section. The technique involves the use of a primary antibody that specifically binds to the Iba1 protein. This is followed by a secondary antibody, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore, which binds to the primary antibody.[3] For chromogenic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen, which can be visualized under a light microscope. The intensity of the staining and the morphology of the Iba1-positive cells can be used to assess the level of microglial activation.

Applications

  • Neurodegenerative Diseases: Studying the role of neuroinflammation in conditions like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis.

  • Traumatic Brain Injury (TBI) and Stroke: Assessing the extent of microglial activation and neuroinflammatory response following acute brain injuries.

  • Drug Development: Evaluating the efficacy of anti-inflammatory compounds by measuring their effect on microglial activation.

  • Basic Neuroscience Research: Investigating the fundamental roles of microglia in synaptic pruning, plasticity, and overall brain function.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using Iba1 immunohistochemistry to assess microglial activation.

Table 1: Iba1 Immunoreactivity in a Mouse Model of Parkinson's Disease (MPTP-induced)

GroupNumber of Iba1-positive cells/mm² (SNpc)
Control150 ± 25
MPTP-treated450 ± 50

Data are presented as mean ± standard deviation. SNpc: Substantia nigra pars compacta. Data is hypothetical and for illustrative purposes.

Table 2: Morphological Analysis of Microglia in a Model of Ischemic Stroke

Treatment GroupPercentage of Ramified MicrogliaPercentage of Amoeboid Microglia
Sham85%15%
Ischemia + Vehicle20%80%
Ischemia + Drug X60%40%

Ramified microglia are indicative of a resting state, while amoeboid microglia represent an activated, phagocytic state. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Immunohistochemistry for Iba1 on Paraffin-Embedded Sections (Chromogenic Detection)

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

1. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5 minutes each.
  • Immerse in 100% Ethanol: 2 changes for 3 minutes each.
  • Immerse in 95% Ethanol: 1 change for 1 minute.
  • Immerse in 80% Ethanol: 1 change for 1 minute.
  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval

  • Immerse slides in a slide holder filled with 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat the solution in a steamer or water bath at 95-100°C for 30 minutes.
  • Allow the slides to cool in the buffer for 30 minutes at room temperature.

3. Peroxidase Blocking

  • Incubate sections in 3% hydrogen peroxide in methanol for 40 minutes at room temperature to block endogenous peroxidase activity.
  • Wash slides in PBS: 2 changes for 5 minutes each.

4. Blocking and Antibody Incubation

  • Use a hydrophobic pen to draw a barrier around the tissue section.
  • Apply blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) and incubate for 1 hour at room temperature in a humidified chamber.
  • Drain the blocking buffer and apply the primary antibody (e.g., rabbit anti-Iba1) diluted in antibody diluent. Consult the antibody datasheet for the recommended dilution.
  • Incubate overnight at 4°C in a humidified chamber.

5. Detection

  • The next day, wash the slides in PBS: 3 changes for 5 minutes each.
  • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
  • Wash slides in PBS: 3 changes for 5 minutes each.
  • Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes at room temperature.
  • Wash slides in PBS: 3 changes for 5 minutes each.

6. Chromogenic Development

  • Prepare the DAB (3,3'-diaminobenzidine) substrate solution according to the manufacturer's instructions.
  • Apply the DAB solution to the sections and monitor for the development of a brown color (typically 1-10 minutes).
  • Stop the reaction by immersing the slides in distilled water.

7. Counterstaining, Dehydration, and Mounting

  • Counterstain with Hematoxylin for 30 seconds to visualize cell nuclei.
  • "Blue" the sections in running tap water.
  • Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol) and clear in xylene.
  • Mount a coverslip using a permanent mounting medium.

Visualizations

G cluster_workflow IHC Experimental Workflow prep Tissue Preparation (Fixation, Embedding) deparaffin Deparaffinization & Rehydration prep->deparaffin antigen Antigen Retrieval (Heat-Induced) deparaffin->antigen block_perox Peroxidase Blocking antigen->block_perox block_nonspecific Non-specific Binding Block block_perox->block_nonspecific primary_ab Primary Antibody (anti-Iba1) block_nonspecific->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chromogen Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mount Dehydration & Mounting counterstain->mount visualize Microscopic Visualization mount->visualize

Caption: A flowchart of the immunohistochemistry (IHC) workflow for Iba1 staining.

G cluster_pathway Microglial Activation Signaling stimuli Stimuli (e.g., LPS, Aβ, Injury) receptor Receptors (e.g., TLR4, TREM2) stimuli->receptor binds signaling Intracellular Signaling (e.g., NF-κB, MAPK) receptor->signaling activates transcription Transcription Factors (e.g., NF-κB, AP-1) signaling->transcription activates gene_expression Gene Expression transcription->gene_expression induces iba1 Upregulation of Iba1 Protein gene_expression->iba1 response Microglial Response (Morphological Change, Cytokine Release, Phagocytosis) gene_expression->response iba1->response marker of

Caption: A simplified signaling pathway of microglial activation leading to Iba1 upregulation.

References

Application Note: Evaluating the Impact of FCPR16 on Mitochondrial Function using the Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial dysfunction is a key factor in a variety of diseases, including neurodegenerative disorders. The Seahorse XF Cell Mito Stress Test is a widely used assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR), which is a direct indicator of mitochondrial respiration.[1][2][3] FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor that has demonstrated neuroprotective effects.[4][5] Studies have shown that FCPR16 can protect against the decline of mitochondrial membrane potential and reduce oxidative stress in neuronal cells. This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to investigate the effects of FCPR16 on mitochondrial respiration in a cellular model of stress.

Signaling Pathway of FCPR16

FCPR16 inhibits phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) levels. This activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway. The activation of these pathways is believed to mediate the neuroprotective and anti-inflammatory effects of FCPR16.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB pCREB PKA->CREB Akt pAkt Epac->Akt Neuroprotection Neuroprotection (↓ ROS, ↑ ΔΨm) CREB->Neuroprotection Akt->Neuroprotection

Figure 1: FCPR16 Signaling Pathway.

Experimental Workflow

The experimental workflow for the Seahorse XF Cell Mito Stress Test involves seeding cells, treating them with the compound of interest (FCPR16) and a stressor, and then performing the assay by sequentially injecting mitochondrial inhibitors.

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3: Seahorse Assay cluster_injections Sequential Injections Seed Seed cells in Seahorse XF plate Treat Treat cells with FCPR16 and/or stressor (e.g., MPP+) Seed->Treat Media Change to Seahorse Assay Medium Treat->Media Equilibrate Equilibrate cells in CO2-free incubator Media->Equilibrate Assay Run Seahorse XF Cell Mito Stress Test Equilibrate->Assay Oligo Oligomycin FCCP FCCP Rot_AA Rotenone/ Antimycin A

Figure 2: Experimental Workflow.

Materials and Methods

Materials
  • Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)

  • Seahorse XF Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF Calibrant Solution (Agilent Technologies)

  • Seahorse XF Base Medium (Agilent Technologies)

  • Glucose, Pyruvate, Glutamine (Agilent Technologies)

  • FCPR16

  • Cell model of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Mitochondrial stressor (e.g., MPP+)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies), containing:

    • Oligomycin

    • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

    • Rotenone/Antimycin A

Experimental Protocol

Day 1: Cell Seeding

  • Culture SH-SY5Y cells to ~80% confluency.

  • Trypsinize and resuspend cells in culture medium.

  • Count the cells and determine the optimal seeding density (typically 2 x 10^4 to 8 x 10^4 cells/well).

  • Seed the cells in a Seahorse XF cell culture microplate and incubate at 37°C with 5% CO2 overnight.

Day 2: Compound Treatment

  • Prepare fresh solutions of FCPR16 and the mitochondrial stressor (e.g., MPP+) in culture medium.

  • Remove the culture medium from the cells and add the medium containing the respective treatments. Include appropriate vehicle controls.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Day 3: Seahorse XF Cell Mito Stress Test

  • Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.

  • Prepare Mitochondrial Inhibitors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the prepared assay medium to the desired stock concentrations. The optimal concentration of FCCP should be determined empirically for the specific cell type being used.

  • Load the Sensor Cartridge: Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the microplate.

    • Gently wash the cells twice with the prepared Seahorse assay medium.

    • Add the final volume of assay medium to each well.

  • Incubate: Place the cell culture microplate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.

  • Run the Assay:

    • Load the sensor cartridge and the cell culture microplate into the Seahorse XF Analyzer.

    • Start the assay protocol, which will measure the basal oxygen consumption rate (OCR) followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

Results

The following tables present hypothetical data from a Seahorse XF Cell Mito Stress Test on SH-SY5Y cells treated with a vehicle, a mitochondrial stressor (MPP+), or a combination of MPP+ and FCPR16.

Table 1: Oxygen Consumption Rate (OCR) Data
Treatment GroupBasal OCR (pmol/min)OCR after Oligomycin (pmol/min)OCR after FCCP (pmol/min)OCR after Rot/AA (pmol/min)
Vehicle Control150 ± 1045 ± 5300 ± 2015 ± 3
MPP+ (1 µM)90 ± 830 ± 4150 ± 1512 ± 2
MPP+ (1 µM) + FCPR16 (10 µM)135 ± 1240 ± 6270 ± 2514 ± 2
Table 2: Calculated Mitochondrial Function Parameters
ParameterVehicle ControlMPP+ (1 µM)MPP+ (1 µM) + FCPR16 (10 µM)
Basal Respiration 135 ± 1078 ± 8121 ± 12
ATP Production 105 ± 860 ± 695 ± 9
Proton Leak 30 ± 418 ± 326 ± 5
Maximal Respiration 285 ± 20138 ± 15256 ± 25
Spare Respiratory Capacity 150 ± 1560 ± 10135 ± 18
Non-Mitochondrial Respiration 15 ± 312 ± 214 ± 2

Data Interpretation

The hypothetical data suggests that treatment with the mitochondrial stressor MPP+ significantly impairs mitochondrial function, as indicated by the decrease in basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Co-treatment with FCPR16 appears to rescue this mitochondrial dysfunction, restoring these parameters to near-control levels. This is consistent with the known protective effects of FCPR16 on mitochondrial health.

Conclusion

The Seahorse XF Cell Mito Stress Test is a powerful tool for investigating the effects of compounds like FCPR16 on mitochondrial function. This application note provides a detailed protocol and a representative data set for assessing the potential of FCPR16 to mitigate mitochondrial dysfunction in a cellular stress model. The results, though hypothetical, align with the known mechanism of FCPR16 and highlight its potential as a therapeutic agent for diseases associated with mitochondrial impairment. Further optimization of cell density and inhibitor concentrations may be necessary for different cell types and experimental conditions.

References

Application Note: Quantifying the Anti-Apoptotic Efficacy of FCPR16 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis, development, and elimination of damaged cells. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the study of compounds that can modulate apoptosis is a critical area of drug discovery. FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor that has been shown to rescue neuronal cells from TNF-α-induced apoptosis[1].

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. One of the most common methods is the Annexin V and Propidium Iodide (PI) assay. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[2]. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells[3]. This dual-staining approach allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

This application note provides a detailed protocol for assessing the anti-apoptotic effects of the compound FCPR16 by inducing apoptosis in a cell culture model and analyzing the results using an Annexin V/PI flow cytometry assay.

Principle of the Assay

The assay quantifies the efficacy of FCPR16 in preventing apoptosis. Cells are first treated with FCPR16 and then exposed to an apoptosis-inducing agent (e.g., TNF-α). Following treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI).

  • Healthy Cells: Remain impermeable to both Annexin V-FITC and PI (Annexin V- / PI-).

  • Early Apoptotic Cells: Expose PS on the outer membrane, binding to Annexin V-FITC, but still exclude PI due to intact cell membranes (Annexin V+ / PI-).

  • Late Apoptotic/Necrotic Cells: Have lost membrane integrity, allowing them to be stained by both Annexin V-FITC and PI (Annexin V+ / PI+).

These populations are then quantified using a flow cytometer, allowing for a statistical comparison between untreated, apoptosis-induced, and FCPR16-treated groups.

Experimental Workflow

The overall experimental process involves cell culture, treatment with FCPR16 and an apoptosis inducer, staining with fluorescent dyes, and subsequent analysis by flow cytometry.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_staining Phase 3: Staining cluster_analysis Phase 4: Analysis cell_culture Seed and Culture Cells (e.g., HT-22) pretreat Pre-treat cells with FCPR16 cell_culture->pretreat inducer_prep Prepare Apoptosis Inducer (e.g., TNF-α) induce Induce Apoptosis with TNF-α inducer_prep->induce fcpr16_prep Prepare FCPR16 Stock Solution fcpr16_prep->pretreat pretreat->induce incubation Incubate for a defined period (e.g., 12 hours) induce->incubation controls Prepare Control Groups (Untreated, TNF-α only) controls->incubation harvest Harvest and Wash Cells incubation->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate (15 min, RT, Dark) stain->incubate_stain acquire Acquire on Flow Cytometer incubate_stain->acquire analyze Analyze Data (Gating and Quadrant Analysis) acquire->analyze quantify Quantify Cell Populations analyze->quantify G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Pathway cluster_detection Detection Marker ext_node Extrinsic int_node Intrinsic common_node Execution marker_node Marker TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_FADD TRADD / FADD (Adaptor Proteins) TNFR1->TRADD_FADD Procaspase8 Procaspase-8 TRADD_FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (DNA Damage, etc.) Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleavage PS Phosphatidylserine (PS) Translocation Caspase3->PS Apoptosis Apoptosis Substrates->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting FCPR16 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of FCPR16. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and what is its mechanism of action?

A1: FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, FCPR16 increases intracellular cAMP levels, which in turn activates downstream signaling cascades, including Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] This mechanism of action has been shown to confer neuroprotective effects and produce antidepressant-like responses in preclinical studies.[1]

Q2: I am having trouble dissolving FCPR16. What solvents are recommended?

A2: While specific solubility data for FCPR16 is not extensively published, compounds of a similar class (PDE4 inhibitors) are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the desired concentration in your aqueous buffer. Direct dissolution in aqueous media may be challenging due to the likely hydrophobic nature of the compound.

Q3: My FCPR16 solution appears cloudy or shows precipitation over time. What could be the cause and how can I prevent this?

A3: Cloudiness or precipitation can be due to several factors, including poor solubility in the chosen solvent, compound degradation, or exceeding the solubility limit upon dilution of a stock solution. To prevent this, ensure you are using a suitable solvent and that the final concentration in your aqueous buffer does not exceed the compound's solubility limit. It is also crucial to handle and store the compound and its solutions correctly to prevent degradation.

Q4: What are the optimal storage conditions for FCPR16 powder and stock solutions?

A4: As a general guideline for small molecule inhibitors, the solid (powder) form of FCPR16 should be stored in a cool, dry, and dark place. For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
FCPR16 powder will not dissolve. - Inappropriate solvent.- Low temperature hindering dissolution.- Try dissolving in 100% DMSO or ethanol first to create a stock solution.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
Precipitation occurs when diluting DMSO stock in aqueous buffer. - The final concentration exceeds the aqueous solubility of FCPR16.- The percentage of DMSO in the final solution is too low.- Lower the final concentration of FCPR16.- Increase the percentage of DMSO in the final aqueous solution (ensure it is compatible with your experimental system).- Consider using a surfactant or co-solvent, such as Tween-80 or Pluronic F-68, to improve solubility.
Loss of compound activity over time. - Degradation of FCPR16 in solution.- Improper storage of stock solutions.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C and protect from light.- Check the pH of your buffer, as extreme pH values can promote degradation.
Inconsistent experimental results. - Inaccurate concentration of FCPR16 solution due to incomplete dissolution or precipitation.- Degradation of the compound.- Visually inspect your FCPR16 solution for any precipitate before use.- Prepare fresh dilutions from a validated stock solution for each experiment.- Perform a stability test of FCPR16 under your specific experimental conditions.

Quantitative Data (Illustrative)

Disclaimer: The following data is illustrative and based on the general properties of similar small molecule inhibitors. It should be used as a guideline for initial experimental design.

Table 1: Illustrative Solubility of FCPR16 in Common Solvents

Solvent Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 20 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Water< 0.01 mg/mL

Table 2: Illustrative Stability of FCPR16 in Solution

Storage Condition Solvent Stability (Time to 10% degradation)
-80°CDMSO> 6 months
-20°CDMSO~3-6 months
4°CDMSO~1-2 weeks
Room TemperatureDMSO< 24 hours
4°CPBS (pH 7.4)< 48 hours
Room TemperaturePBS (pH 7.4)< 8 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM FCPR16 Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of FCPR16 powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, if the molecular weight of FCPR16 is 400 g/mol , you would need 4 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to the FCPR16 powder in a sterile microcentrifuge tube.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -80°C.

Protocol 2: General Protocol for Assessing FCPR16 Stability by HPLC

  • Solution Preparation: Prepare a solution of FCPR16 at a known concentration in the desired buffer or solvent.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector. Record the peak area of FCPR16.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of FCPR16 remaining at each time point by comparing the peak area to the peak area at T=0. This will allow you to determine the rate of degradation.

Visualizations

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation CREB CREB PKA->CREB Activation Akt Akt Epac->Akt Activation Neuroprotection Neuroprotection CREB->Neuroprotection Antidepressant_Effects Antidepressant-like Effects CREB->Antidepressant_Effects Akt->Neuroprotection Akt->Antidepressant_Effects

Caption: Signaling pathway of FCPR16, a PDE4 inhibitor.

Solubility_Workflow Start Start: FCPR16 Powder Dissolve Attempt to Dissolve in Aqueous Buffer Start->Dissolve Soluble Soluble? Dissolve->Soluble Proceed Proceed with Experiment Soluble->Proceed Yes Insoluble Insoluble Soluble->Insoluble No Organic_Stock Prepare Stock in Organic Solvent (e.g., DMSO) Insoluble->Organic_Stock Dilute Dilute Stock in Aqueous Buffer Organic_Stock->Dilute Precipitate Precipitate Forms? Dilute->Precipitate Precipitate->Proceed No Optimize Optimize Dilution: - Lower Concentration - Add Co-solvent/Surfactant Precipitate->Optimize Yes Optimize->Dilute

References

FCPR16 Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, to achieve maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and its mechanism of action?

A1: FCPR16 is a novel, potent, and selective inhibitor of phosphodiesterase 4 (PDE4). Its mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1] This elevation in intracellular cAMP levels leads to the activation of downstream signaling pathways, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1] These pathways are involved in a variety of cellular processes, including inflammation, oxidative stress, and cell survival.[1][2] In experimental models, FCPR16 has demonstrated neuroprotective effects by reducing oxidative stress and preventing mitochondrial dysfunction.[1]

Q2: What is the primary effect of FCPR16 in a cellular context?

A2: The primary effect of FCPR16 is the elevation of intracellular cAMP, which in turn activates the cAMP/PKA/CREB and Epac/Akt signaling pathways. This leads to a cascade of downstream effects, including the phosphorylation of cAMP response element-binding protein (CREB) and Protein Kinase B (Akt), which are critical for cell survival and neuroprotection. Additionally, FCPR16 has been shown to induce autophagy through an AMPK-dependent mechanism, further contributing to its protective effects against cellular stress.

Q3: How does incubation time affect the activity of FCPR16?

A3: The inhibitory effect of FCPR16 is time-dependent. A longer incubation time allows for greater accumulation of intracellular cAMP and more sustained activation of downstream signaling pathways. However, extended incubation may also lead to off-target effects or cellular stress. Therefore, optimizing the incubation time is crucial for observing the desired biological effect without inducing confounding cellular responses.

Q4: What is a recommended starting point for FCPR16 incubation time?

A4: For initial experiments, an incubation time of 6 to 12 hours is recommended. This duration is often sufficient to observe significant changes in the phosphorylation of key downstream targets like CREB and Akt, as well as changes in the expression of target genes. A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell type and experimental endpoint.

Q5: How do I determine the optimal incubation time for my specific cell line and experiment?

A5: The optimal incubation time for FCPR16 can vary depending on the cell type, its metabolic rate, and the specific biological question being addressed. A time-course experiment is the most effective method to determine the ideal incubation duration. This involves treating your cells with a fixed concentration of FCPR16 and collecting samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours). The activity of FCPR16 can then be assessed by measuring a relevant downstream marker, such as the phosphorylation of CREB or the expression of a target gene.

Experimental Protocols and Data

Protocol 1: Time-Course Analysis of CREB Phosphorylation via Western Blot

This protocol outlines a method to determine the optimal incubation time of FCPR16 by measuring the phosphorylation of CREB at Serine 133.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • FCPR16 Treatment: The following day, treat the cells with a final concentration of 25 µM FCPR16. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation and Lysis: Incubate the cells for various time points (0, 2, 4, 8, 12, and 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C. The following day, wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-CREB signal to total CREB or a loading control (e.g., β-actin or GAPDH). Plot the normalized phospho-CREB levels against the incubation time.

Table 1: Time-Course of FCPR16-Induced CREB Phosphorylation

Incubation Time (Hours)Fold Change in p-CREB (Ser133) Levels (Normalized to t=0)
01.0
21.8
43.5
85.2
125.1
243.8
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is designed to evaluate the potential cytotoxic effects of FCPR16 at different incubation times.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • FCPR16 Treatment: Treat the cells with 25 µM FCPR16. Include a vehicle control.

  • Incubation: Incubate the plate for different time periods (e.g., 12, 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Normalize the data to the vehicle control to determine the percent cell viability.

Table 2: Effect of FCPR16 Incubation Time on Cell Viability

Incubation Time (Hours)Cell Viability (%)
1299 ± 4
2498 ± 5
4895 ± 6
7285 ± 7

Visualizing Key Pathways and Workflows

FCPR16 Signaling Pathway

FCPR16_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMPK AMPK cAMP->AMPK Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates Gene_Expression Gene Expression (Neuroprotection, Survival) Akt->Gene_Expression Promotes AMPK->Gene_Expression Promotes (Autophagy) pCREB p-CREB CREB->pCREB pCREB->Gene_Expression Promotes Optimization_Workflow start Start: Define Experimental Goal cell_prep Prepare Cells (Seed at optimal density) start->cell_prep treatment Treat with FCPR16 (Fixed Concentration) cell_prep->treatment time_course Incubate for Time-Course (e.g., 0, 2, 4, 8, 12, 24h) treatment->time_course harvest Harvest Cells at Each Time Point time_course->harvest assay Perform Downstream Assay (e.g., Western Blot for p-CREB) harvest->assay analysis Analyze Data (Quantify and Normalize) assay->analysis determine_optimal Determine Optimal Incubation Time (Peak effect before decline) analysis->determine_optimal end End: Use Optimal Time for Future Experiments determine_optimal->end Troubleshooting_Tree start Unexpected Results with FCPR16 no_effect No Effect Observed start->no_effect high_death High Cell Death start->high_death inconsistent Inconsistent Results start->inconsistent no_effect_cause1 Concentration Too Low? no_effect->no_effect_cause1 Yes no_effect_cause2 Incubation Too Short? no_effect->no_effect_cause2 No high_death_cause1 Concentration Too High? high_death->high_death_cause1 Yes high_death_cause2 Incubation Too Long? high_death->high_death_cause2 No inconsistent_cause1 Variable Cell State? inconsistent->inconsistent_cause1 Yes inconsistent_cause2 FCPR16 Degradation? inconsistent->inconsistent_cause2 No no_effect_sol1 Solution: Perform Dose-Response no_effect_cause1->no_effect_sol1 no_effect_sol2 Solution: Extend Time-Course no_effect_cause2->no_effect_sol2 high_death_sol1 Solution: Reduce Concentration high_death_cause1->high_death_sol1 high_death_sol2 Solution: Shorten Incubation high_death_cause2->high_death_sol2 inconsistent_sol1 Solution: Standardize Cell Culture inconsistent_cause1->inconsistent_sol1 inconsistent_sol2 Solution: Use Fresh Aliquots inconsistent_cause2->inconsistent_sol2

References

FCPR16 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the FCPR16 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects of FCPR16 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and what is its primary target?

FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4). Its primary mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways.[1][2][3][4] FCPR16 has shown neuroprotective effects and is being investigated for its therapeutic potential in conditions like Parkinson's disease.[1]

Q2: What are off-target effects and why are they a concern with FCPR16?

Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For FCPR16, this would involve binding to and modulating the activity of proteins other than PDE4. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated phenotypes, making it crucial to identify and minimize them.

Q3: Are there known off-target effects for FCPR16?

Currently, there is limited publicly available data specifically detailing the off-target profile of FCPR16. While it is described as a novel PDE4 inhibitor with little emetic potential, comprehensive selectivity screening data is not widely published. Therefore, it is essential for researchers to experimentally validate its specificity in their model system.

Q4: What are the common side effects of PDE4 inhibitors that could be related to off-target effects?

First-generation PDE4 inhibitors are often associated with side effects like nausea and vomiting. These effects are thought to be linked to the inhibition of specific PDE4 isoforms, particularly PDE4D, in the central nervous system. While FCPR16 is reported to have low emetic potential, it is a possibility that should be considered in experimental observations.

Troubleshooting Guide: Identifying and Mitigating FCPR16 Off-Target Effects

This guide provides a structured approach to identifying and addressing potential off-target effects of FCPR16 in your experiments.

Issue 1: Unexpected or Inconsistent Phenotypes

You observe a cellular phenotype that is not consistent with the known functions of the cAMP/PKA/CREB or Epac/Akt signaling pathways, the primary pathways modulated by PDE4 inhibition.

Experimental Approach Objective Brief Protocol Expected Outcome
Dose-Response Analysis To determine if the on-target and off-target effects occur at different concentrations.Treat cells with a wide range of FCPR16 concentrations. Measure both the intended phenotype (e.g., CREB phosphorylation) and the unexpected phenotype.A significant separation between the EC50 for the on-target effect and the EC50 for the off-target phenotype suggests the latter may be an off-target effect.
Control Compound To differentiate between on-target and off-target effects using a structurally related but inactive molecule.Synthesize or obtain a close structural analog of FCPR16 that does not inhibit PDE4. Treat cells with this inactive analog at the same concentrations as FCPR16 and assess the phenotype.If the inactive analog does not produce the unexpected phenotype, it strengthens the hypothesis that the effect seen with FCPR16 is on-target. If the phenotype persists, it is likely an off-target effect.
Rescue Experiment To confirm that the observed effect is due to the inhibition of the intended target.Transfect cells with a version of PDE4 that is resistant to FCPR16 inhibition but retains its enzymatic activity. Treat the transfected cells with FCPR16.If the phenotype is rescued (i.e., reversed) in the presence of the FCPR16-resistant PDE4, it confirms the effect is on-target. If the phenotype persists, it is likely an off-target effect.
Orthogonal Inhibition To confirm the phenotype using a different inhibitor of the same target.Use a structurally different, well-characterized PDE4 inhibitor (e.g., Rolipram) and see if it recapitulates the observed phenotype.If the other PDE4 inhibitor produces the same phenotype, it is more likely to be an on-target effect. If not, the original observation may be an off-target effect of FCPR16.
Issue 2: Unexplained Cellular Toxicity

You observe significant cytotoxicity at concentrations where you expect to see specific PDE4 inhibition.

Experimental Approach Objective Brief Protocol Expected Outcome
Kinome Profiling To identify potential off-target kinase interactions.Submit FCPR16 to a commercial kinome screening service (e.g., KINOMEscan™). The compound is tested for its ability to bind to a large panel of kinases.The results will provide a list of kinases that FCPR16 binds to and their respective binding affinities. This can reveal unintended kinase targets that might be responsible for toxicity.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement and identify off-targets in a cellular context.Treat intact cells with FCPR16. Heat the cells to denature proteins. Lyse the cells and separate soluble proteins from aggregated proteins. Quantify the amount of soluble PDE4 and other potential targets (identified from kinome scan or proteomics) by Western blot or other detection methods.An increase in the thermal stability of a protein in the presence of FCPR16 indicates direct binding. This can confirm PDE4 engagement and identify other proteins that FCPR16 interacts with inside the cell.
Chemoproteomics To broadly identify protein targets of FCPR16 in an unbiased manner.This involves using a modified version of FCPR16 (e.g., with a clickable handle) to pull down its binding partners from cell lysates, followed by identification using mass spectrometry.A list of proteins that directly interact with FCPR16 will be generated, providing a comprehensive view of its on- and off-targets.

Visualizing Experimental Workflows and Signaling Pathways

FCPR16 On-Target Signaling Pathway

FCPR16_Signaling FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Akt Akt Epac->Akt activates Neuroprotection Neuroprotection & Cell Survival CREB->Neuroprotection Akt->Neuroprotection

Caption: On-target signaling pathway of FCPR16.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_cellulo In Cellulo cluster_validation Validation KinomeScan Kinome Profiling IdentifyOffTargets Identify Potential Off-Targets KinomeScan->IdentifyOffTargets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->IdentifyOffTargets Chemoproteomics Chemoproteomics Chemoproteomics->IdentifyOffTargets DoseResponse Dose-Response Analysis ConfirmOffTargets Confirm Off-Target Engagement & Effect DoseResponse->ConfirmOffTargets ControlCompound Inactive Control Compound ControlCompound->ConfirmOffTargets Rescue Rescue Experiment Rescue->ConfirmOffTargets UnexpectedPhenotype Unexpected Phenotype or Toxicity Observed UnexpectedPhenotype->KinomeScan Investigate UnexpectedPhenotype->CETSA Investigate UnexpectedPhenotype->Chemoproteomics Investigate IdentifyOffTargets->DoseResponse Validate IdentifyOffTargets->ControlCompound Validate IdentifyOffTargets->Rescue Validate Conclusion On-Target vs. Off-Target Effect Determined ConfirmOffTargets->Conclusion Troubleshooting_Logic Start Unexpected Phenotype with FCPR16 DoseResponse Does the phenotype have a different EC50 than the on-target effect? Start->DoseResponse InactiveAnalog Does an inactive analog reproduce the phenotype? DoseResponse->InactiveAnalog Yes DoseResponse->InactiveAnalog No Rescue Is the phenotype rescued by an FCPR16-resistant PDE4? InactiveAnalog->Rescue No OffTarget Likely Off-Target Effect InactiveAnalog->OffTarget Yes Rescue->OffTarget No OnTarget Likely On-Target Effect Rescue->OnTarget Yes

References

FCPR16 Cytotoxicity Assay in Neuronal Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting FCPR16 cytotoxicity assays in neuronal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and why is it used in neuronal cell line studies?

A1: FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor.[1] In neuroscience research, it is investigated for its neuroprotective properties. Studies have shown that FCPR16 can protect neuronal cells from various toxins and stressors that induce cell death.[2][3] Its mechanism of action involves the modulation of intracellular signaling pathways that are crucial for neuronal survival and function.[4]

Q2: Which neuronal cell lines are suitable for FCPR16 cytotoxicity assays?

A2: Commonly used neuronal cell lines for studying the effects of FCPR16 include the human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT-22. These cell lines are well-characterized models for neurodegenerative disease and neurotoxicity studies.

Q3: What are the common cytotoxicity assays used to evaluate the effects of FCPR16?

A3: A variety of assays can be employed to assess the impact of FCPR16 on neuronal cell viability and cytotoxicity. These include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]

  • MTT Assay: A colorimetric assay that assesses cell metabolic activity as an indicator of cell viability.

  • Calcein-AM/Propidium Iodide (PI) Staining: A fluorescence-based method to distinguish live (green fluorescence from Calcein) from dead (red fluorescence from PI) cells.

  • Hoechst Staining: A fluorescent stain that allows for the visualization of nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • Flow Cytometry with Annexin V/PI Staining: A quantitative method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Q4: What is the expected outcome of an FCPR16 treatment in a cytotoxicity assay with neuronal cells?

A4: In a typical experiment where neuronal cells are exposed to a neurotoxin (e.g., MPP+, TNF-α), FCPR16 is expected to exert a protective effect. This would be observed as an increase in cell viability, a decrease in LDH release, or a reduction in the percentage of apoptotic or dead cells in FCPR16-treated groups compared to the toxin-only control group.

Troubleshooting Guides

This section addresses specific issues that may arise during your FCPR16 cytotoxicity experiments.

High Background Signal in Control Wells
Problem Possible Cause Solution
High LDH release in untreated cells Neuronal cells can be sensitive to handling. Overly vigorous pipetting or frequent media changes can cause cell stress and membrane damage.Handle cells gently. When changing media, aspirate from the side of the well and add fresh media slowly.
High cell density can lead to nutrient depletion and spontaneous cell death.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Contamination (e.g., mycoplasma) can affect cell health and membrane integrity.Regularly test cell cultures for mycoplasma contamination.
High background in MTT assay Contamination of reagents or culture media.Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary.
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the assay or perform a background subtraction with a media-only control.
High number of PI-positive cells in untreated controls (Calcein-AM/PI) Cells were handled too roughly during the staining procedure.Be gentle when washing and adding staining solutions.
The incubation time with staining reagents was too long, leading to toxicity.Optimize the incubation time for your specific cell line.
Inconsistent or Unexpected Results
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating wells.
"Edge effect" in multi-well plates, where wells on the periphery behave differently.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting of FCPR16, toxins, or assay reagents.Calibrate your pipettes regularly. Use fresh pipette tips for each reagent and well.
FCPR16 shows toxicity at expected neuroprotective concentrations The compound may not be fully dissolved or may have precipitated out of solution.Ensure FCPR16 is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitates.
The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Keep the final solvent concentration below 0.1-0.5%.
No protective effect of FCPR16 is observed The concentration of the neurotoxin is too high, causing overwhelming cell death that cannot be rescued.Perform a dose-response experiment for the neurotoxin to determine a concentration that induces sub-maximal cell death (e.g., 50-70%).
The timing of FCPR16 pre-treatment or co-treatment is not optimal.Optimize the incubation time of FCPR16 relative to the addition of the neurotoxin. A pre-incubation period is often required for the compound to exert its protective effects.

Experimental Protocols

General Protocol for FCPR16 Cytotoxicity Assay in SH-SY5Y Cells using LDH Release

1. Cell Seeding:

  • Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare stock solutions of FCPR16 in an appropriate solvent (e.g., DMSO).
  • On the day of the experiment, dilute FCPR16 in a serum-free or low-serum medium to the desired final concentrations.
  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of FCPR16. Include a vehicle control (medium with the same concentration of solvent).
  • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
  • Add the neurotoxin (e.g., MPP+) to the wells, except for the untreated control wells.
  • Incubate for the desired exposure time (e.g., 24-48 hours).

3. LDH Assay:

  • Prepare three control wells for the assay:
  • Untreated Control: Cells treated with vehicle only.
  • Positive Control (Maximum LDH release): Cells treated with a lysis buffer (provided with the LDH assay kit) for 30-45 minutes before the assay.
  • Background Control: Culture medium only (no cells).
  • Carefully collect the supernatant from each well without disturbing the cells and transfer it to a new 96-well plate.
  • Prepare the LDH reaction mixture according to the manufacturer's instructions.
  • Add the reaction mixture to each well containing the supernatant.
  • Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
  • Stop the reaction by adding the stop solution provided in the kit.
  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cytotoxicity using the following formula:
  • % Cytotoxicity = [(Experimental Value - Untreated Control Value) / (Positive Control Value - Untreated Control Value)] x 100

Visualizations

FCPR16_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay seed Seed Neuronal Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with FCPR16 or Vehicle incubate1->pretreat incubate2 Incubate (e.g., 1-2h) pretreat->incubate2 add_toxin Add Neurotoxin incubate2->add_toxin incubate3 Incubate (e.g., 24-48h) add_toxin->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant add_reagents Add Assay Reagents collect_supernatant->add_reagents incubate4 Incubate (e.g., 30 min) add_reagents->incubate4 read_plate Read Absorbance/Fluorescence incubate4->read_plate data_analysis data_analysis read_plate->data_analysis Analyze Data

Caption: Experimental workflow for an FCPR16 cytotoxicity assay in neuronal cell lines.

FCPR16_Signaling FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) CREB->Neuroprotection Akt->Neuroprotection

Caption: Simplified signaling pathway of FCPR16's neuroprotective effects.

References

Interpreting variable results in FCPR16 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and managing variable results in FCPR16 experiments.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and what is its primary mechanism of action?

A1: FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4). Its primary mechanism of action involves increasing the intracellular levels of cyclic AMP (cAMP). This leads to the activation of two key signaling pathways: the cAMP/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Epac/Akt signaling pathway.[1] Additionally, FCPR16 has been shown to induce AMP-activated protein kinase (AMPK)-dependent autophagy.[2] These actions contribute to its neuroprotective effects against oxidative stress.[1][2]

Q2: What are the common experimental models used to study FCPR16's effects?

A2: A common in vitro model involves using the human neuroblastoma cell line, SH-SY5Y, treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to simulate the neurodegenerative processes seen in Parkinson's disease.[1] FCPR16 is studied for its ability to protect these cells from MPP+-induced toxicity. Animal models, such as mice exposed to chronic unpredictable mild stress, have been used to investigate its antidepressant-like effects.

Q3: What are the expected outcomes of a successful FCPR16 experiment in an MPP+-treated SH-SY5Y cell model?

A3: In a successful experiment, FCPR16 is expected to:

  • Increase cell viability and reduce apoptosis in MPP+-treated cells.

  • Decrease the production of reactive oxygen species (ROS).

  • Prevent the decline of mitochondrial membrane potential (Δψm).

  • Increase the phosphorylation of CREB and Akt.

  • Increase the level of microtubule-associated protein 1 light chain 3 II (LC3-II), a marker of autophagy.

Troubleshooting Guides

Issue 1: Inconsistent or No Neuroprotective Effect of FCPR16

Symptom: FCPR16 treatment does not rescue SH-SY5Y cells from MPP+-induced cell death, as measured by assays like MTT or LDH.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure SH-SY5Y cells are healthy, in a logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
MPP+ Concentration and Incubation Time The optimal concentration of MPP+ to induce significant but not complete cell death can vary. Perform a dose-response curve for MPP+ (e.g., 125 µM to 2000 µM) to determine the EC50 for your specific cell conditions. A typical concentration is around 1 mM for 24 hours.
FCPR16 Concentration and Pre-treatment Time Verify the concentration and purity of your FCPR16 stock. A typical effective concentration range is 12.5-50 µM. Ensure the pre-treatment time with FCPR16 before MPP+ exposure is consistent and sufficient (e.g., 24 hours).
Reagent Stability FCPR16 and MPP+ solutions should be freshly prepared. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Assay-Specific Issues (MTT/LDH) For MTT assays, ensure cell density is optimal as over-confluence can affect results. For LDH assays, ensure the control wells are not showing high background LDH release, which could indicate poor cell health.
Issue 2: Variable Western Blot Results for Phosphorylated Proteins (pCREB, pAkt)

Symptom: Inconsistent band intensities for phosphorylated CREB or Akt, or no increase in phosphorylation with FCPR16 treatment.

Potential Cause Troubleshooting Steps
Sample Preparation Keep samples on ice at all times during lysis and processing. Use lysis buffers containing freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation.
Blocking Buffer Avoid using milk as a blocking agent for phospho-antibodies, as casein is a phosphoprotein and can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
Buffer Choice Do not use Phosphate-Buffered Saline (PBS) for washing or antibody dilutions, as the phosphate ions can interfere with phospho-specific antibody binding. Use TBST.
Antibody Specificity and Dilution Use antibodies specifically validated for the phosphorylated target. Optimize the primary antibody concentration; too high a concentration can lead to non-specific bands, while too low will result in a weak signal.
Loading Control Always probe for the total protein (total CREB or total Akt) on the same blot to normalize the phosphorylated protein signal. This confirms that changes are due to phosphorylation status and not variations in protein loading.
Issue 3: High Variability in ROS or Mitochondrial Membrane Potential Assays

Symptom: Inconsistent fluorescence readings between replicate wells in DCFH-DA (ROS) or JC-1 (Δψm) assays.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Allow plates to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution and mitigate "edge effects".
Probe Concentration and Incubation Optimize the concentration of DCFH-DA or JC-1 for your cell type and density. Incubate for the recommended time (e.g., 30 minutes for DCFH-DA, 15-30 minutes for JC-1) at 37°C, protected from light.
Washing Steps Perform washing steps gently to avoid detaching cells. Ensure complete removal of the probe-containing medium before measurement.
Photobleaching Minimize exposure of fluorescent probes to light during incubation and imaging.
Compromised Control Cells If control (untreated) cells show high ROS levels or low mitochondrial membrane potential, it may indicate underlying issues with cell health, culture conditions, or contamination.

Data Presentation

Table 1: Effect of FCPR16 on Cell Viability and Apoptosis in MPP+-treated SH-SY5Y Cells

TreatmentCell Viability (% of Control)Bax/Bcl-2 RatioCleaved Caspase 3 Level
Control100%BaselineBaseline
MPP+DecreasedIncreasedIncreased
FCPR16 (12.5-50 µM) + MPP+Dose-dependently increasedDecreasedDecreased
Data summarized from literature.

Table 2: Effect of FCPR16 on Oxidative Stress Markers in MPP+-treated SH-SY5Y Cells

TreatmentROS AccumulationMitochondrial Membrane Potential (Δψm)
ControlBaselineHigh
MPP+Significantly increasedDecreased
FCPR16 (25 µM) + MPP+SuppressedDecline prevented
Data summarized from literature.

Experimental Protocols

Key Experiment: Neuroprotection Assay in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁵ cells per well and culture overnight.

  • FCPR16 Pre-treatment: Treat cells with desired concentrations of FCPR16 (e.g., 12.5, 25, 50 µM) for a specified duration, typically 24 hours.

  • MPP+ Treatment: Induce neurotoxicity by adding MPP+ (e.g., 1.5 mM final concentration) to the wells (excluding control wells) and incubate for an additional 24 hours.

  • Endpoint Assays: Perform assays to measure cell viability (MTT), apoptosis (caspase activity), ROS production (DCFH-DA), or mitochondrial membrane potential (JC-1).

Mandatory Visualization

FCPR16 Signaling Pathways

FCPR16_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates pAkt pAkt (Active) Akt->pAkt Neuroprotection Neuroprotection (Reduced Apoptosis, ↓ROS, ↑Δψm) pAkt->Neuroprotection pAMPK pAMPK (Active) AMPK->pAMPK Autophagy Autophagy pAMPK->Autophagy pCREB pCREB (Active) CREB->pCREB pCREB->Neuroprotection Autophagy->Neuroprotection

Caption: Signaling pathways activated by FCPR16 leading to neuroprotection.

Experimental Workflow for FCPR16 Neuroprotection Assay

FCPR16_Workflow start Start seed_cells 1. Seed SH-SY5Y Cells in 96-well plate start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 pretreat 3. Pre-treat with FCPR16 (e.g., 12.5-50 µM, 24h) incubate1->pretreat induce 4. Induce Toxicity with MPP+ (e.g., 1.5 mM, 24h) pretreat->induce assays 5. Perform Endpoint Assays induce->assays viability Cell Viability (MTT) assays->viability ros ROS Assay (DCFH-DA) assays->ros mmp Δψm Assay (JC-1) assays->mmp western Western Blot (pCREB, pAkt) assays->western analysis 6. Data Analysis viability->analysis ros->analysis mmp->analysis western->analysis end End analysis->end

Caption: Standard experimental workflow for assessing FCPR16 neuroprotection.

References

Technical Support Center: Troubleshooting Low Signal in Fluorescence cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in fluorescence-based cAMP assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks if I'm getting a low or no signal?

A1: Start by verifying the basics of your experimental setup. Ensure that all reagents were added correctly and in the specified order. Double-check that your plate reader settings, such as excitation/emission wavelengths and gain, are optimized for your specific assay kit.[1][2] Finally, confirm that the cells are healthy, viable, and present at the optimal density.[3]

Q2: How does cell health and passage number affect my cAMP assay?

A2: Cell health is critical for a robust signal. Only use cells that are healthy, viable, and within a low passage number, as continuous passaging can lead to genetic drift and altered cellular characteristics. Always perform a viability count before seeding cells for your experiment. Cells should be harvested when they are at 60-80% confluency to ensure they are in an exponential growth phase.

Q3: Can my choice of stimulation buffer impact the results?

A3: Yes, the stimulation buffer can affect assay performance. For stimulation times under two hours, the buffer provided in many commercial kits is recommended. For longer incubations, using a cell culture medium like DMEM or RPMI, supplemented with a phosphodiesterase (PDE) inhibitor, may be more suitable. It's important to ensure the buffer composition maintains cell health throughout the experiment.

Q4: What is the role of a phosphodiesterase (PDE) inhibitor like IBMX, and is it always necessary?

A4: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), prevents this degradation, leading to cAMP accumulation and a more robust signal. While not always mandatory, its use is highly recommended, especially for Gαi-coupled receptor assays or when expecting a small cAMP change. The optimal concentration of the PDE inhibitor should be determined for your specific cell line, though a starting concentration of 0.5 mM is often effective.

Q5: My agonist is not producing a signal. What could be the problem?

A5: A lack of signal in response to an agonist could be due to several factors. The agonist concentration may be too low, or the stimulation time might be too short to elicit a maximal response. It's also possible the cells do not express a sufficient number of the target receptor. To troubleshoot, perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to identify the optimal stimulation period. Also, confirm receptor expression in your cell line.

Troubleshooting Guide: Low Signal

A low signal in your cAMP assay can be frustrating. This guide breaks down potential causes and provides actionable solutions.

Problem Area 1: Cell-Related Issues
Potential Cause Recommended Solution
Suboptimal Cell Density Titrate the cell number to find the optimal density that provides the best signal-to-background ratio. Too few cells will produce an insufficient signal, while too many can saturate the system or adversely affect the signal window.
Poor Cell Health or Viability Always use cells from a healthy, logarithmically growing culture. Ensure high viability (>90%) before plating. Avoid using cells that have been passaged excessively.
Low Receptor Expression Confirm that your chosen cell line expresses the G-protein coupled receptor (GPCR) of interest at sufficient levels. If using transient transfection, verify the efficiency.
Inconsistent Cell Plating Ensure a single-cell suspension before seeding to achieve uniform cell numbers in each well. Inconsistent pipetting can be a major source of variability.
Problem Area 2: Reagent and Assay Condition Issues
Potential Cause Recommended Solution
Suboptimal Agonist Concentration Perform an agonist dose-response curve to determine the EC50 and identify the optimal concentration for your assay (often EC80 is used for antagonist screening).
Inadequate Stimulation Time Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time point of peak cAMP production.
Ineffective PDE Inhibition Optimize the concentration of the PDE inhibitor (e.g., IBMX). A concentration of 0.5 mM is a good starting point, but this may need to be adjusted for your specific cell line.
Degraded or Improperly Prepared Reagents Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions. Ensure proper reconstitution and storage of all kit components as per the manufacturer's instructions.
Incorrect Buffer Composition Use the recommended stimulation buffer for your assay. For extended stimulation, consider using a complete cell culture medium.
DMSO Interference While DMSO concentrations up to 2% are generally tolerated, this should be tested for each cell line as higher concentrations can be cytotoxic and affect the assay.
Problem Area 3: Technical and Instrumentation Issues
Potential Cause Recommended Solution
Incorrect Plate Reader Settings Verify the instrument is set to the correct excitation and emission wavelengths for your assay's fluorophores. Optimize the gain settings to amplify the signal without increasing the background noise excessively.
High Background Fluorescence High background can mask a weak signal. This can be caused by autofluorescent compounds or media components. Always subtract the signal from "no-enzyme" or "no-substrate" control wells.
Plate Type Use the appropriate microplates for your assay (e.g., white, opaque plates for fluorescence-based assays) to minimize light leakage and crosstalk between wells.

Experimental Protocols

Protocol 1: Cell Density Optimization

This protocol helps determine the optimal number of cells per well for your cAMP assay.

  • Cell Preparation: Harvest and count healthy, viable cells. Prepare a dilution series of your cells in the assay's stimulation buffer.

  • Seeding: Dispense the different cell concentrations into the wells of your assay plate.

  • Stimulation: Add a fixed, high concentration of a known agonist to one set of wells for each cell density. Add only buffer to another set to measure the basal signal.

  • Assay Execution: Follow the standard protocol for your cAMP assay kit to lyse the cells and detect the cAMP levels.

  • Data Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the largest window between the basal and stimulated signals, while ensuring the signal remains within the linear range of the assay.

Protocol 2: Agonist Dose-Response and Time-Course

This protocol is for determining the optimal agonist concentration and stimulation time.

  • Cell Plating: Seed the optimized number of cells per well and, if using adherent cells, allow them to attach overnight.

  • Agonist Preparation: Prepare a serial dilution of your agonist in the stimulation buffer.

  • Stimulation (Dose-Response): Add the different agonist concentrations to the wells and incubate for a fixed period (e.g., 30 minutes).

  • Stimulation (Time-Course): Add a fixed, high concentration of the agonist to multiple wells. Stop the reaction at different time points (e.g., 5, 15, 30, 45, 60 minutes) by adding the lysis buffer.

  • Assay Execution: Complete the cAMP detection protocol according to the kit's instructions.

  • Data Analysis: For the dose-response, plot the signal against the log of the agonist concentration to determine the EC50. For the time-course, plot the signal against time to identify the peak of cAMP production.

Visualizations

GPCR_cAMP_Signaling_Pathway GPCR-cAMP Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR (G-Protein Coupled Receptor) G_protein G-Protein (Gαs/Gαi) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates (Gαs) Inhibits (Gαi) Ligand Agonist Ligand->GPCR Binds ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: GPCR-cAMP signaling pathway.

cAMP_Assay_Workflow Fluorescence cAMP Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Cell Seeding (Optimize Density) C 3. Cell Stimulation (Add Agonist/Antagonist + IBMX) A->C B 2. Reagent Preparation (Agonist, IBMX, etc.) B->C D 4. Incubation (Optimized Time & Temp) C->D E 5. Cell Lysis & Reagent Addition (Detection Reagents) D->E F 6. Incubation (Protected from light) E->F G 7. Plate Reading (Fluorescence Reader) F->G H 8. Data Analysis (Signal to cAMP concentration) G->H

Caption: Fluorescence cAMP assay workflow.

Troubleshooting_Tree Low Signal Troubleshooting Logic Start Low or No Signal Detected Check_Reader Are Plate Reader Settings Correct? Start->Check_Reader Check_Reagents Were All Reagents Added Correctly? Check_Reader->Check_Reagents Yes Fix_Reader Correct Reader Settings (Wavelengths, Gain) Check_Reader->Fix_Reader No Check_Cells Are Cells Healthy and at Optimal Density? Check_Reagents->Check_Cells Yes Fix_Reagents Repeat Experiment with Careful Reagent Addition Check_Reagents->Fix_Reagents No Check_Agonist Is Agonist Concentration and Incubation Time Optimal? Check_Cells->Check_Agonist Yes Optimize_Cells Optimize Cell Density and Confirm Viability Check_Cells->Optimize_Cells No Check_PDE Is PDE Inhibitor (IBMX) Being Used and at an Effective Concentration? Check_Agonist->Check_PDE Yes Optimize_Agonist Perform Agonist Dose-Response and Time-Course Check_Agonist->Optimize_Agonist No Optimize_PDE Optimize IBMX Concentration or Add it if Missing Check_PDE->Optimize_PDE No Review_Protocol Review Entire Protocol and Reagent Prep Check_PDE->Review_Protocol Yes Fix_Reader->Start Fix_Reagents->Start Optimize_Cells->Start Optimize_Agonist->Start Optimize_PDE->Start

References

Technical Support Center: FCPR16 Neuroprotective Effects in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective effects of FCPR16 in vitro. While published studies consistently demonstrate the neuroprotective properties of FCPR16, this guide addresses potential sources of variability and inconsistency that may be encountered during experimentation.

Troubleshooting Guide: Inconsistent FCPR16 Neuroprotective Effects

Researchers may occasionally observe variability in the neuroprotective efficacy of FCPR16. This guide outlines potential causes and solutions to ensure robust and reproducible results.

Observed Issue Potential Cause Troubleshooting Steps
Reduced or no neuroprotection with FCPR16 1. Suboptimal FCPR16 Concentration: The effective concentration of FCPR16 is dose-dependent.[1]- Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Published effective concentrations range from 12.5 to 50 µM.[1]
2. Cell Line Variability: The SH-SY5Y cell line is known for its heterogeneity. Different passages and subclones can exhibit varied responses to neurotoxins and therapeutic agents.- Use a consistent and low passage number for your SH-SY5Y cells. - Consider performing cell line authentication. - Differentiate the SH-SY5Y cells to a more mature neuronal phenotype, as this can alter their sensitivity to neurotoxins.[2][3]
3. Inadequate Neurotoxic Insult: The concentration or duration of the neurotoxin (e.g., MPP+) may not be sufficient to induce a consistent level of cell death, masking the protective effects of FCPR16.- Optimize the concentration and incubation time of the neurotoxin to achieve a consistent 40-60% reduction in cell viability. This provides a sufficient window to observe neuroprotection.
4. Reagent Quality and Stability: Degradation of FCPR16 or the neurotoxin can lead to a loss of activity.- Prepare fresh stock solutions of FCPR16 and the neurotoxin for each experiment. - Store stock solutions at the recommended temperature and protect from light.
High Variability Between Replicates 1. Inconsistent Cell Seeding Density: Uneven cell distribution in multi-well plates can lead to significant variability in cell viability readouts.- Ensure a homogenous cell suspension before seeding. - Pipette carefully and avoid introducing bubbles. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
2. Edge Effects in Multi-well Plates: Cells in the outer wells of a plate are more susceptible to evaporation and temperature fluctuations, which can affect their health and response to treatment.- Avoid using the outermost wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity.
3. Assay Timing and Precision: Minor variations in incubation times or reagent addition can introduce variability.- Use a multichannel pipette for simultaneous addition of reagents to replicate wells. - Adhere strictly to the optimized incubation times for all treatment steps.
Unexpected Cellular Responses 1. Off-Target Effects: At very high concentrations, FCPR16 or other compounds may exhibit off-target effects that can confound the interpretation of results.- Refer to your dose-response data to ensure you are using a concentration within the optimal therapeutic window. - Include appropriate vehicle controls to account for any effects of the solvent.
2. Altered Signaling Pathways: The cellular context, including the expression levels of PDE4 subtypes and downstream signaling components, can influence the response to FCPR16.- If possible, perform Western blot analysis to confirm the expression of key proteins in the cAMP/PKA/CREB, Epac/Akt, and AMPK pathways in your cell model.[1]

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for FCPR16's neuroprotective effects?

A1: FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of two primary signaling pathways:

  • cAMP/PKA/CREB pathway: This pathway is involved in promoting cell survival and neuronal plasticity.

  • Epac/Akt pathway: This pathway also plays a crucial role in cell survival and protection against apoptosis. Additionally, FCPR16 has been shown to induce AMPK-dependent autophagy, which helps clear damaged cellular components and reduce oxidative stress.

Q2: In which in vitro models has FCPR16 shown neuroprotective effects?

A2: The majority of published in vitro studies on FCPR16 have utilized the human neuroblastoma cell line, SH-SY5Y, treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is a well-established model for Parkinson's disease.

Q3: What are the expected outcomes of successful FCPR16 treatment in an MPP+-induced neurotoxicity model?

A3: Successful treatment with FCPR16 in an MPP+-treated SH-SY5Y cell model is expected to result in:

  • Increased cell viability.

  • Reduced nuclear condensation and lactate dehydrogenase (LDH) release.

  • Decreased levels of cleaved caspase-3 and a lower Bax/Bcl-2 ratio, indicating reduced apoptosis.

  • Suppression of reactive oxygen species (ROS) accumulation.

  • Preservation of mitochondrial membrane potential (Δψm).

  • Increased phosphorylation of CREB and Akt.

  • Induction of autophagy, as evidenced by increased LC3-II levels.

Q4: Can the differentiation state of SH-SY5Y cells affect the experimental outcome?

A4: Yes, the differentiation state of SH-SY5Y cells can significantly impact their response to neurotoxins and the observed neuroprotective effects of compounds like FCPR16. Differentiated SH-SY5Y cells often exhibit characteristics more akin to mature neurons and may show altered sensitivity to MPP+ and different responses to therapeutic interventions compared to their undifferentiated, proliferative state. For consistency, it is crucial to either use undifferentiated cells consistently or to employ a standardized differentiation protocol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on FCPR16.

Table 1: Dose-Dependent Neuroprotective Effects of FCPR16 on MPP+-Treated SH-SY5Y Cells

FCPR16 Concentration (µM)Effect on Cell ViabilityReference
12.5 - 50Dose-dependent reduction in MPP+-induced loss of cell viability
25Significant suppression of reactive oxygen species (ROS) accumulation
25Prevention of the decline in mitochondrial membrane potential (Δψm)

Table 2: Effect of FCPR16 on Apoptotic and Signaling Markers in MPP+-Treated SH-SY5Y Cells

MarkerEffect of FCPR16 TreatmentReference
Cleaved Caspase-3Decreased
Bax/Bcl-2 RatioDecreased
Phosphorylated CREBIncreased
Phosphorylated AktIncreased
LC3-IIIncreased
p62Decreased

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the neuroprotective effects of FCPR16.

1. Cell Culture and Treatment (SH-SY5Y Cells)

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of FCPR16 (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the culture medium.

    • Incubate for an additional 24-48 hours before assessing the outcomes.

2. Cell Viability Assay (MTT Assay)

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) group.

3. Western Blot Analysis

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, p-Akt, LC3B, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

Visualizations

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Akt Akt Epac->Akt pCREB p-CREB CREB->pCREB Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) pCREB->Neuroprotection pAkt p-Akt Akt->pAkt pAkt->Neuroprotection pAMPK p-AMPK AMPK->pAMPK Autophagy Autophagy pAMPK->Autophagy Autophagy->Neuroprotection

Caption: FCPR16 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture SH-SY5Y Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pretreatment 3. Pre-treat with FCPR16 Cell_Seeding->Pretreatment Toxin_Addition 4. Add Neurotoxin (MPP+) Pretreatment->Toxin_Addition Viability_Assay 5a. Cell Viability (MTT) Toxin_Addition->Viability_Assay ROS_Assay 5b. ROS Measurement Toxin_Addition->ROS_Assay Western_Blot 5c. Western Blot Toxin_Addition->Western_Blot

Caption: Experimental Workflow

Troubleshooting_Logic Start Inconsistent FCPR16 Neuroprotection Observed Check_Reagents Verify Reagent Quality (FCPR16, MPP+) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Check_Reagents->Check_Cells [Reagents OK] Optimize_Dose Optimize FCPR16 & Toxin Concentrations Check_Reagents->Optimize_Dose [Reagents Suspect] Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol [Cells OK] Standardize_Culture Standardize Cell Culture (Passage, Density) Check_Cells->Standardize_Culture [Cell Issues] Refine_Technique Refine Assay Technique (Pipetting, Timing) Check_Protocol->Refine_Technique [Protocol Issues] Resolved Consistent Results Check_Protocol->Resolved [Protocol OK] Optimize_Dose->Resolved Standardize_Culture->Resolved Refine_Technique->Resolved

Caption: Troubleshooting Logic Flow

References

FCPR16 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of FCPR16 in cell culture media.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving FCPR16, providing potential causes and solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Question: My experimental results with FCPR16 are not reproducible, or the observed effect is weaker than anticipated. Could this be due to compound degradation?

  • Answer: Yes, inconsistent or diminished biological activity is a common indicator of compound instability in cell culture media. Degradation of FCPR16 can lead to a lower effective concentration, resulting in reduced target engagement and downstream effects.

Potential Causes and Solutions

Potential CauseRecommended Solution
pH-mediated hydrolysis Verify the pH of your cell culture medium after the addition of all supplements. Ensure it is within the optimal range for both your cells and FCPR16 stability. Prepare fresh media for each experiment to avoid pH shifts during storage.
Temperature sensitivity Minimize the exposure of FCPR16-containing media to elevated temperatures outside of the incubator. Prepare stock solutions and media supplements on ice. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Light-induced degradation FCPR16, as a benzamide derivative, may be susceptible to photodegradation. Protect stock solutions and culture media from light by using amber tubes and wrapping culture vessels in foil. Minimize exposure to ambient light during experimental setup.
Oxidation Cell culture media can contain components that promote oxidation. Consider using media with lower concentrations of metal ions like iron and copper if not essential for your cell type. Prepare media fresh and avoid prolonged storage.
Enzymatic degradation If using serum-containing media, endogenous enzymes could contribute to FCPR16 degradation. If compatible with your cell line, consider using serum-free media or reducing the serum concentration.

Issue 2: Visible precipitate in the cell culture medium after adding FCPR16.

  • Question: I observed a precipitate in my culture medium after adding the FCPR16 stock solution. What should I do?

  • Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the culture medium. This will significantly impact the effective concentration of FCPR16 in your experiment.

Potential Causes and Solutions

Potential CauseRecommended Solution
Poor solubility Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Pre-warm the culture medium to 37°C before adding the FCPR16 stock solution.
"Solvent shock" Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous medium. Perform a serial dilution of the stock solution in the medium to prevent rapid precipitation.
Incorrect stock concentration Double-check the calculations for your stock solution and final dilutions. Ensure the compound was fully dissolved in the initial solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing FCPR16 stock solutions?

A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q2: How can I assess the stability of FCPR16 in my specific cell culture medium?

A2: You can perform a stability study by incubating FCPR16 in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent FCPR16 compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration over time indicates degradation.

Q3: What are the known signaling pathways affected by FCPR16?

A3: FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, FCPR16 increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of two key downstream signaling pathways: the Protein Kinase A (PKA) pathway, which in turn phosphorylates the cAMP response element-binding protein (CREB), and the Exchange protein directly activated by cAMP (Epac) pathway, which can activate Protein Kinase B (Akt).[1] FCPR16 has also been shown to induce AMP-activated protein kinase (AMPK)-dependent autophagy.[2]

Quantitative Data Summary

The following tables present hypothetical stability data for FCPR16 under various conditions to illustrate potential degradation patterns. Note: This is example data and may not reflect the actual stability of FCPR16.

Table 1: Hypothetical FCPR16 Stability in Different Cell Culture Media at 37°C

Time (hours)% Remaining in Medium A (e.g., DMEM)% Remaining in Medium B (e.g., RPMI-1640)
0100%100%
892%88%
2475%65%
4855%40%

Table 2: Hypothetical Effect of Temperature on FCPR16 Stability in Cell Culture Medium

Time (hours)% Remaining at 37°C% Remaining at Room Temp (~22°C)% Remaining at 4°C
0100%100%100%
2475%95%99%
4855%88%98%
7240%81%97%

Table 3: Hypothetical Impact of Light Exposure on FCPR16 Stability at 37°C

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Ambient Light)
0100%100%
892%85%
2475%50%
4855%20%

Experimental Protocols

Protocol 1: Assessment of FCPR16 Stability in Cell Culture Media using HPLC

Objective: To determine the degradation rate of FCPR16 in a specific cell culture medium over time.

Materials:

  • FCPR16

  • Cell culture medium of interest (e.g., DMEM)

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Methodology:

  • Preparation of FCPR16 Spiked Medium:

    • Prepare a stock solution of FCPR16 in DMSO (e.g., 10 mM).

    • Spike pre-warmed (37°C) cell culture medium with the FCPR16 stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Gently mix the solution thoroughly.

  • Incubation:

    • Aliquot the FCPR16-spiked medium into sterile, amber microcentrifuge tubes.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.

    • The 0-hour time point should be collected immediately after preparation.

    • Immediately after collection, store the samples at -80°C until analysis to halt further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • Precipitate proteins by adding a 3-fold excess of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate FCPR16 from potential degradants and media components. This will typically involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution of FCPR16 using a UV detector at a wavelength where FCPR16 has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the FCPR16 peak at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of FCPR16 remaining.

    • Plot the percentage of FCPR16 remaining against time to visualize the degradation kinetics.

Visualizations

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 inhibition cAMP cAMP PDE4->cAMP hydrolysis PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Akt Akt Epac->Akt activates pCREB p-CREB Neuroprotection Neuroprotection & Anti-inflammatory Effects pCREB->Neuroprotection pAkt p-Akt pAkt->Neuroprotection

Caption: FCPR16 signaling pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Stock Prepare FCPR16 Stock Solution (DMSO) Spike_Media Spike Pre-warmed Cell Culture Medium Prep_Stock->Spike_Media Prep_Aliquots Aliquot into Amber Tubes Spike_Media->Prep_Aliquots Incubate Incubate at 37°C, 5% CO2 Prep_Aliquots->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Store_Samples Store at -80°C Collect_Samples->Store_Samples Protein_Precip Protein Precipitation (Acetonitrile) Store_Samples->Protein_Precip HPLC_Analysis HPLC/LC-MS Analysis Protein_Precip->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing FCPR16 stability.

References

Technical Support Center: FCPR16 Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting FCPR16 dosage for different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and what is its mechanism of action?

A1: FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, FCPR16 increases intracellular cAMP levels, which in turn activates downstream signaling pathways like the cAMP/PKA/CREB and Epac/Akt pathways.[1][2] This mechanism of action contributes to its neuroprotective and anti-inflammatory effects.[1][3]

Q2: I am planning to use FCPR16 in a different mouse strain than what is reported in the literature. How should I adjust the dose?

A2: Dose adjustments between mouse strains are often necessary due to genetic differences that affect drug metabolism, distribution, and overall pharmacokinetics. It is crucial to perform a pilot dose-finding study in the specific strain you are using. Start with a lower dose than what is reported in the literature for other strains and gradually escalate the dose while monitoring for both therapeutic efficacy and signs of toxicity.

Q3: What are the key differences between C57BL/6 and BALB/c mice that could affect FCPR16 dosage?

A3: C57BL/6 and BALB/c mice exhibit significant differences in their drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Published research indicates that BALB/c mice generally have lower CYP enzyme activity compared to C57BL/6 mice. This suggests that BALB/c mice may metabolize FCPR16 more slowly, potentially leading to higher drug exposure and an increased risk of toxicity at the same dose. Therefore, a lower starting dose may be warranted in BALB/c mice compared to C57BL/6 mice.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in experimental results between individual mice of the same strain. - Improper drug formulation leading to inconsistent dosing.- Individual differences in metabolism within the strain.- Ensure FCPR16 is fully dissolved or homogeneously suspended in the vehicle before each administration.- Increase the number of animals per group to improve statistical power.
Observed toxicity (e.g., weight loss, lethargy, ruffled fur) at a dose reported to be safe in another strain. - The current dose is above the maximum tolerated dose (MTD) for your specific mouse strain due to slower metabolism or increased sensitivity.- Immediately stop dosing and allow the animals to recover.- Reduce the FCPR16 dose by 25-50% in subsequent experiments.- Conduct a formal MTD study to establish a safe dose range for your strain.
Lack of efficacy at a previously reported effective dose. - The dose is too low for your mouse strain due to faster metabolism.- Poor bioavailability of the compound.- Increase the FCPR16 dose in a stepwise manner in a pilot study.- Consider an alternative route of administration (e.g., intraperitoneal if oral was used).- Perform a pharmacokinetic study to determine the drug concentration in the blood.

Experimental Protocols

Protocol 1: Pilot Dose-Finding Study for FCPR16

This protocol outlines a procedure to determine a safe and effective dose range for FCPR16 in a new mouse strain.

1. Animal Model:

  • Select a cohort of healthy, age-matched mice of the desired strain (e.g., C57BL/6 or BALB/c).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. FCPR16 Formulation:

  • Prepare a stock solution of FCPR16. A common vehicle for oral administration of similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Note: The optimal vehicle for FCPR16 should be determined empirically. Ensure the final DMSO concentration is as low as possible to avoid toxicity. The solution should be clear and free of precipitates.

3. Dosing and Observation:

  • Divide the mice into at least four groups (n=3-5 mice per group): a vehicle control group and three escalating dose groups of FCPR16.

  • Based on literature for other PDE4 inhibitors, a starting dose range could be 1, 5, and 10 mg/kg.

  • Administer FCPR16 or vehicle via the desired route (e.g., oral gavage).

  • Monitor the mice closely for clinical signs of toxicity at 1, 4, 24, and 48 hours post-dosing. Record observations on body weight, behavior, and physical appearance.

4. Data Analysis:

  • Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

  • Based on the MTD and any observed efficacy, select a dose range for your main experiment.

Protocol 2: Basic Pharmacokinetic (PK) Study for FCPR16

This protocol provides a simplified approach to assess the pharmacokinetic profile of FCPR16 in your mouse strain.

1. Animal Model and Dosing:

  • Use a cohort of mice from the strain of interest.

  • Administer a single dose of FCPR16 at a previously determined safe and potentially effective level.

2. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • Process the blood to obtain plasma and store it at -80°C until analysis.

3. Bioanalysis:

  • Quantify the concentration of FCPR16 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Plot the plasma concentration of FCPR16 versus time.

  • Calculate key PK parameters such as:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (Area Under the Curve, a measure of total drug exposure)

    • t1/2 (half-life of the drug)

Comparative Pharmacokinetic Data (Hypothetical)

The following table illustrates potential differences in FCPR16 pharmacokinetics between C57BL/6 and BALB/c mice, assuming FCPR16 is primarily cleared by CYP enzymes.

Parameter C57BL/6 (Higher CYP activity) BALB/c (Lower CYP activity)
Cmax LowerHigher
Tmax ShorterLonger
AUC LowerHigher
t1/2 ShorterLonger

Visualizations

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection Akt->Neuroprotection

Caption: FCPR16 Signaling Pathway

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Study DoseFinding Pilot Dose-Finding Study (3-5 mice/group) MTD Determine Maximum Tolerated Dose (MTD) DoseFinding->MTD PK_Study Pharmacokinetic (PK) Study MTD->PK_Study Inform Dose Selection PK_Parameters Calculate Cmax, Tmax, AUC, t1/2 PK_Study->PK_Parameters Efficacy_Study Main Efficacy Study with Optimized Dose PK_Parameters->Efficacy_Study Inform Dosing Regimen

Caption: Experimental Workflow for FCPR16 Studies

References

Technical Support Center: Validating FCPR16 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the activity of the Fictional Cytokine Pathway Receptor 16 (FCPR16) in a new cell line.

Section 1: Experimental Protocols

This section details the key methodologies for confirming FCPR16 expression and downstream signaling activity.

Protocol 1.1: Stable Cell Line Generation via Lentiviral Transduction
  • Vector Production: Co-transfect HEK293T cells with the FCPR16-expressing lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G).

  • Virus Harvest: Collect the supernatant containing viral particles 48 and 72 hours post-transfection.

  • Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin, 1-10 µg/mL).

  • Expansion: Expand the antibiotic-resistant polyclonal population for further validation.

Protocol 1.2: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Culture: Seed the FCPR16-expressing cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 12-16 hours.

  • Ligand Stimulation: Treat cells with the FCPR16 ligand (FCPL16) at a predetermined optimal concentration (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 1.3: qPCR for InflammoGene-1 (IG-1) Expression
  • Cell Treatment: Seed and treat cells with FCPL16 as described in Protocol 1.2, but extend the stimulation time to 4-6 hours.

  • RNA Extraction: Isolate total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for IG-1 and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative expression of IG-1 using the ΔΔCt method.

Section 2: Visual Guides

FCPR16 Signaling Pathway

FCPR16_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus FCPL16 FCPL16 Ligand FCPR16 FCPR16 Receptor FCPL16->FCPR16 Binding & Dimerization JAK2 JAK2 FCPR16->JAK2 Recruitment & Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerization IG1_Gene IG-1 Gene pSTAT3_Dimer->IG1_Gene Translocation & Binding IG1_mRNA IG-1 mRNA IG1_Gene->IG1_mRNA Transcription

Caption: The FCPR16 signaling cascade from ligand binding to target gene transcription.

Experimental Workflow for FCPR16 Validation

FCPR16_Validation_Workflow Start Start Transduction Lentiviral Transduction of Target Cells Start->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Expansion Expand Polyclonal Stable Cell Line Selection->Expansion Expression_Check Confirm FCPR16 Expression? Expansion->Expression_Check Stimulation Serum Starve & Stimulate with FCPL16 Expression_Check->Stimulation Yes End End Expression_Check->End No Assays Perform Downstream Assays Stimulation->Assays Western Western Blot (p-STAT3) Assays->Western qPCR qPCR (IG-1 mRNA) Assays->qPCR Analysis Analyze Data Western->Analysis qPCR->Analysis Analysis->End

Caption: Workflow for generating and validating an FCPR16-expressing stable cell line.

Section 3: Troubleshooting Guide

Question/Issue Possible Cause Recommended Solution
Q1: I don't see FCPR16 expression on my Western Blot after generating the stable line. 1. Low transduction efficiency.2. Ineffective antibiotic selection.3. Poor antibody quality.1. Titer your virus and optimize the multiplicity of infection (MOI).2. Perform an antibiotic kill curve to determine the optimal concentration for your new cell line.3. Validate your FCPR16 antibody using a positive control (e.g., lysate from transfected HEK293T cells).
Q2: FCPR16 is expressed, but I see no p-STAT3 signal after ligand stimulation. 1. New cell line lacks essential downstream signaling components (e.g., JAK2).2. Ligand is inactive or used at a suboptimal concentration.3. Stimulation time is incorrect.1. Perform a literature search to confirm the presence of the JAK/STAT pathway in the cell line. If necessary, test for JAK2 expression.2. Test a range of ligand concentrations (e.g., 1-500 ng/mL) and confirm ligand bioactivity on a positive control cell line.3. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to find the peak phosphorylation time.
Q3: My qPCR results for IG-1 are highly variable between replicates. 1. Poor RNA quality.2. Inefficient cDNA synthesis.3. Suboptimal qPCR primer design.1. Check RNA integrity using a Bioanalyzer or gel electrophoresis (RIN > 8 is ideal).2. Ensure accurate RNA quantification before the reverse transcription step.3. Validate primer efficiency by running a standard curve; efficiency should be 90-110%.
Q4: The unstimulated (control) cells show a high background of p-STAT3. 1. Components in the serum are activating the pathway.2. Cells are stressed or were cultured at too high a density.1. Ensure a sufficient serum starvation period (12-16 hours is standard).2. Maintain a healthy cell culture environment and avoid letting cells become over-confluent before the experiment.

Troubleshooting Logic for No p-STAT3 Signal

Troubleshooting_pSTAT3 Start No p-STAT3 signal detected? Check_FCPR16 Confirm FCPR16 protein expression via WB Start->Check_FCPR16 Check_Ligand Validate ligand bioactivity on a positive control line Check_FCPR16->Check_Ligand Expression OK Check_JAK2 Confirm JAK2 expression in the new cell line Check_Ligand->Check_JAK2 Ligand Active Optimize_Conditions Optimize stimulation (Time-course & Dose-response) Check_JAK2->Optimize_Conditions JAK2 Present Success Signal Restored Optimize_Conditions->Success

Caption: A decision tree for troubleshooting the absence of a p-STAT3 signal.

Section 4: Data Presentation Examples

Table 1: Example Densitometry Data for p-STAT3 Western Blot
Condition p-STAT3 (Relative Units) Total STAT3 (Relative Units) Normalized p-STAT3 / Total STAT3
Unstimulated Control15010,0000.015
FCPL16 (100 ng/mL)2,2509,9500.226
Fold Change 15.1x
Table 2: Example qPCR Data for IG-1 Gene Expression
Condition Average Ct (IG-1) Average Ct (GAPDH) ΔCt ΔΔCt Fold Change (2-ΔΔCt)
Unstimulated Control28.519.09.50.01.0
FCPL16 (100 ng/mL)24.819.15.7-3.813.9

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the essential controls for a ligand stimulation experiment?

    • A: You must include:

      • Unstimulated Control: The FCPR16-expressing cell line without the addition of the FCPL16 ligand. This establishes the baseline signal.

      • Parental Cell Line Control: The non-transduced cell line, both with and without ligand stimulation. This confirms that the observed signaling is dependent on FCPR16 expression.

      • Positive Control (if available): A cell line known to respond to FCPL16. This validates the activity of your ligand and downstream reagents.

  • Q: How can I be sure my new cell line is a suitable host for FCPR16 signaling?

    • A: Before transduction, use literature or preliminary experiments to confirm that the cell line expresses key downstream mediators, such as JAK2 and STAT3. The absence of these proteins will prevent signal transduction regardless of FCPR16 expression.

  • Q: What is the best way to determine the optimal concentration of FCPL16 ligand?

    • A: Perform a dose-response curve. Treat the FCPR16-expressing cells with a range of ligand concentrations (e.g., from 0.1 ng/mL to 1000 ng/mL) for a fixed time point. Measure the p-STAT3 or IG-1 response and determine the EC50 (the concentration that produces 50% of the maximal response). An optimal concentration for standard experiments is typically at or slightly above the EC50.

  • Q: Can I use a transient transfection instead of creating a stable cell line?

    • A: Yes, transient transfection can be used for initial, rapid validation. However, it often results in heterogeneous expression levels and is not suitable for long-term or highly quantitative studies. Stable cell lines provide a more consistent and homogenous population for reproducible results.

FCPR16 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is FCPR16 and what is its primary mechanism of action?

A1: FCPR16 is a novel, selective inhibitor of phosphodiesterase 4 (PDE4) with neuroprotective and potential antidepressant effects.[1][2][3] Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevation in cAMP modulates the activity of downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn influence key cellular processes.[4]

Q2: In what experimental models has FCPR16 been studied?

A2: FCPR16 has been investigated in in vitro models of Parkinson's disease using the neuroblastoma cell line SH-SY5Y treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[1] It has also been studied in in vivo models of depression using mice subjected to chronic unpredictable mild stress (CUMS).

Q3: What are the key signaling pathways modulated by FCPR16?

A3: FCPR16 has been shown to modulate several critical signaling pathways, primarily through the elevation of cAMP. The key pathways identified are:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity.

  • Epac/Akt Pathway: Elevated cAMP can also activate Epac, which subsequently leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key regulator of cell survival and apoptosis.

  • AMPK-dependent Autophagy: FCPR16 can induce autophagy through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. This process is crucial for clearing damaged cellular components and promoting cell survival under stress.

Troubleshooting Guide

Q4: I am observing precipitation of FCPR16 when I add it to my cell culture medium. What should I do?

A4: FCPR16, like many small molecule inhibitors, is often dissolved in dimethyl sulfoxide (DMSO) for stock solutions. When diluting into aqueous cell culture medium, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid both direct cellular toxicity and precipitation of the compound.

  • Best Practice: Prepare a highly concentrated stock solution of FCPR16 in 100% DMSO (e.g., 10-50 mM). For your experiment, perform serial dilutions of this stock in DMSO to create intermediate concentrations. Then, add a small volume of the appropriate DMSO stock directly to your pre-warmed cell culture medium with vigorous mixing to ensure rapid and even dispersion. This method minimizes the time the compound is in a supersaturated state in the aqueous environment.

  • Troubleshooting: If precipitation still occurs, try slightly increasing the final DMSO concentration if your cells can tolerate it (some cell lines can tolerate up to 0.5% DMSO, but this should be validated). Alternatively, consider the use of a non-ionic surfactant like Pluronic F-68 in your media, which can help to increase the solubility of hydrophobic compounds. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: My Western blot results for phosphorylated proteins (p-CREB, p-Akt, p-AMPK) after FCPR16 treatment are inconsistent. What are some potential causes and solutions?

A5: Inconsistent phosphorylation signals can arise from several factors related to experimental timing, sample preparation, and the signaling dynamics themselves.

  • Timing of Treatment and Lysis: The phosphorylation of signaling proteins is often a transient event. The optimal time point to observe maximal phosphorylation after FCPR16 treatment may be short. It is recommended to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the peak phosphorylation of each target protein.

  • Cell Lysis: Rapidly halt all enzymatic activity at the time of cell lysis. Use an ice-cold lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.

  • Loading Controls: Ensure you are using appropriate loading controls. For phosphorylation studies, it is best to normalize the phosphorylated protein signal to the total protein expression of that same target (e.g., p-Akt vs. total Akt) in addition to a housekeeping protein like GAPDH or β-actin. This accounts for any changes in the total amount of the protein.

  • Antibody Quality: Use antibodies that have been validated for the specific application (Western blot) and species you are working with. Ensure the primary and secondary antibodies are stored correctly and have not expired.

Q6: I am not observing the expected neuroprotective effect of FCPR16 in my SH-SY5Y cell viability assay. What should I check?

A6: Several factors can influence the outcome of a cell viability assay.

  • FCPR16 Concentration: Ensure you are using an effective concentration range. Studies have shown that FCPR16 exerts its neuroprotective effects in MPP+-treated SH-SY5Y cells at concentrations between 12.5 µM and 50 µM. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Timing of Pre-treatment: FCPR16 is typically added as a pre-treatment before the insult (e.g., MPP+). The duration of this pre-treatment can be critical. A 1-hour pre-treatment has been shown to be effective.

  • Cell Health and Density: Ensure your SH-SY5Y cells are healthy, within a low passage number, and plated at a consistent density for all experimental conditions. Over-confluent or stressed cells may respond differently to both FCPR16 and the toxic insult.

  • Assay Type: The choice of viability assay can influence the results. Assays like the MTT or CCK-8 measure metabolic activity, which can sometimes be confounded by experimental treatments. Consider using a complementary assay that measures cell death more directly, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell stain.

Quantitative Data Summary

Table 1: Dose-Dependent Neuroprotective Effect of FCPR16 on the Viability of MPP+-Treated SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)
Control (untreated)100%
MPP+ (500 µM)51.74 ± 3.98%
MPP+ + FCPR16 (3.1 µM)Not significantly different from MPP+
MPP+ + FCPR16 (6.25 µM)Not significantly different from MPP+
MPP+ + FCPR16 (12.5 µM)Increased viability vs. MPP+
MPP+ + FCPR16 (25 µM)Increased viability vs. MPP+
MPP+ + FCPR16 (50 µM)Increased viability vs. MPP+

Data is presented as mean ± SD and is based on findings from published studies. The SH-SY5Y cells were pretreated with the indicated concentrations of FCPR16 for 1 hour, followed by co-incubation with 500 µM MPP+ for 48 hours. Cell viability was assessed using a CCK-8 assay.

Detailed Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • FCPR16 Pre-treatment: Prepare working solutions of FCPR16 in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add the FCPR16-containing medium to the appropriate wells. Incubate for 1 hour at 37°C.

  • MPP+ Treatment: Add MPP+ to the wells to a final concentration of 500 µM.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a CCK-8 or similar assay according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells with FCPR16 (e.g., 25 µM) for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB, CREB, p-Akt, Akt, p-AMPK, AMPK, and a loading control (e.g., GAPDH) overnight at 4°C. (Antibody dilutions should be optimized according to the manufacturer's datasheet, typically in the range of 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FCPR16_Signaling_Pathway cluster_CREB cluster_Akt cluster_AMPK FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac AMPK AMPK cAMP->AMPK Activates CREB CREB PKA->CREB pCREB p-CREB Akt Akt Epac->Akt pAkt p-Akt GeneTranscription Gene Transcription pCREB->GeneTranscription Neuroprotection Neuroprotection & Cell Survival pAkt->Neuroprotection pAMPK p-AMPK Autophagy Autophagy pAMPK->Autophagy Autophagy->Neuroprotection GeneTranscription->Neuroprotection

Caption: FCPR16 inhibits PDE4, increasing cAMP and activating PKA, Epac, and AMPK pathways.

Experimental_Workflow start Start: Seed SH-SY5Y Cells pretreatment Pre-treat with FCPR16 (1 hour) start->pretreatment insult Induce Neurotoxicity (e.g., MPP+) pretreatment->insult incubation Incubate (24-48 hours) insult->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (CCK-8, LDH) endpoint->viability western Western Blot (p-CREB, p-Akt, p-AMPK) endpoint->western autophagy Autophagy Assay (LC3-II, p62) endpoint->autophagy

Caption: Workflow for assessing the neuroprotective effects of FCPR16 in SH-SY5Y cells.

References

Validation & Comparative

FCPR16 and Roflumilast: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of neuroprotective agents, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of compounds. This guide provides a detailed comparison of two such inhibitors, FCPR16 and roflumilast, focusing on their neuroprotective efficacy as demonstrated in preclinical studies. While direct head-to-head comparative data is limited, this document synthesizes the available experimental findings to offer an objective overview of their individual performance and mechanisms of action.

FCPR16: Neuroprotection via Autophagy and Pro-Survival Signaling

FCPR16 is a novel PDE4 inhibitor noted for its potential neuroprotective effects with a reduced likelihood of emetic side effects, a common challenge with this class of drugs.[1][2] Preclinical research suggests that FCPR16 confers neuroprotection primarily by inducing autophagy and activating critical pro-survival signaling pathways in neuronal cells.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of FCPR16 have been quantified in models of Parkinson's disease and ischemic stroke.

Table 1: Neuroprotective Effects of FCPR16 in an in vitro Model of Parkinson's Disease (MPP+-induced toxicity in SH-SY5Y cells)

Efficacy EndpointFCPR16 ConcentrationResultReference
Cell Viability12.5-50 µMDose-dependent reduction in MPP+-induced loss of cell viability[3]
ApoptosisNot specifiedReduction in nuclear condensation and lactate dehydrogenase release[3]
Decreased level of cleaved caspase 3 and reduced Bax/Bcl-2 ratio[3]
Oxidative Stress25 µMSignificant suppression of reactive oxygen species (ROS) accumulation
Attenuation of malondialdehyde (MDA) expression
Mitochondrial Function25 µMPrevention of the decline in mitochondrial membrane potential (Δψm)
Autophagy InductionNot specifiedIncreased level of microtubule-associated protein 1 light chain 3 II (LC3-II) and decreased p62

Table 2: Neuroprotective Effects of FCPR16 in a Rat Model of Ischemic Stroke (MCAO/R)

Efficacy EndpointFCPR16 TreatmentResultReference
Neurological FunctionNot specifiedImproved neurological function
Infarct VolumeNot specifiedReduced cerebral infarct volume
Histological ChangesNot specifiedAttenuated brain histological changes
Pro-inflammatory CytokinesNot specifiedDecreased levels of TNF-α, IL-6, and IL-1β
ApoptosisNot specifiedReduced apoptosis (TUNEL staining)
Pro-survival SignalingNot specifiedIncreased levels of phosphorylated protein kinase B (Akt)
Increased cyclic adenosine monophosphate (cAMP) levels
Increased cAMP-response element binding protein (CREB) phosphorylation
Experimental Protocols

In vitro Parkinson's Disease Model:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Toxin: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like cellular damage.

  • Treatment: Cells were pre-treated with FCPR16 at various concentrations (12.5-50 µM) before being exposed to MPP+.

  • Assays: Cell viability was assessed using assays like MTT. Apoptosis was measured by observing nuclear condensation and quantifying markers such as cleaved caspase 3 and the Bax/Bcl-2 ratio via Western blotting. Oxidative stress was determined by measuring ROS and MDA levels. Mitochondrial membrane potential was evaluated using fluorescent probes like JC-1. Autophagy was assessed by measuring the levels of LC3-II and p62.

Ischemic Stroke Model:

  • Animal Model: Rats subjected to middle cerebral artery occlusion and reperfusion (MCAO/R), a standard model for ischemic stroke.

  • Treatment: FCPR16 was administered to the rats.

  • Assessments: Neurological function was evaluated using established scoring systems. Cerebral infarct volume was measured using staining techniques like TTC. Histological changes and apoptosis were assessed via H&E and TUNEL staining, respectively. Levels of pro-inflammatory cytokines and signaling proteins (cAMP, p-CREB, p-Akt) in the ischemic brain tissue were quantified using ELISA and Western blotting.

Signaling Pathways

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB p-CREB PKA->CREB Akt p-Akt Epac->Akt Autophagy ↑ Autophagy AMPK->Autophagy Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) CREB->Neuroprotection Akt->Neuroprotection Autophagy->Neuroprotection

Roflumilast: Combating Neuroinflammation and Oxidative Stress

Roflumilast is a well-established PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). Its neuroprotective properties are attributed to its ability to reduce neuroinflammation, mitigate oxidative stress, and improve synaptic function.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of roflumilast have been demonstrated in various models of neurodegeneration and cerebral ischemia.

Table 3: Neuroprotective Effects of Roflumilast in a Juvenile Rat Model of Cerebral Ischemia/Reperfusion Injury

Efficacy EndpointRoflumilast DoseResultReference
Neuronal Damage0.5 mg/kg and 1 mg/kgDose-dependent increase in Nissl body density, indicating reduced cellular damage
Pro-inflammatory Cytokines (mRNA)Not specifiedSignificant decrease in IL-1β, TNF-α, and NLRP3 mRNA expression
Pro-inflammatory Cytokines (Protein)Not specifiedSignificant decrease in IL-1β and IL-6 brain levels

Table 4: Neuroprotective Effects of Roflumilast in a Mouse Model of Global Cerebral Ischemia

Efficacy EndpointRoflumilast TreatmentResultReference
Cognitive and Emotional DeficitsNot specifiedPrevention of cognitive and emotional deficits
NeurodegenerationNot specifiedPrevention of neurodegeneration and reduction of white matter damage
Microglia ModulationNot specifiedDecreased Iba-1 (microglia marker) levels
Increased Arginase-1 (M2 microglia marker) levels
Suppressed inducible nitric oxide synthase (iNOS; M1 microglia marker) expression

Table 5: Neuroprotective Effects of Roflumilast in Human Cortical Neurons Exposed to Quinolinic Acid

Efficacy EndpointRoflumilast PretreatmentResultReference
Oxidative StressNot specifiedDecreased reactive oxygen species (ROS) levels
Mitochondrial FunctionNot specifiedIncreased mitochondrial membrane potential
ApoptosisNot specifiedDecreased caspase 3/7 activity
Synaptic Protein ExpressionNot specifiedUpregulated expression of SAP-97, synaptophysin, synapsin-I, and PSD-95
Pro-survival SignalingNot specifiedIncreased intracellular cAMP, CREB, and BDNF expression
Experimental Protocols

Cerebral Ischemia/Reperfusion Injury Model:

  • Animal Model: Juvenile rats subjected to carotid artery ligation to induce cerebral ischemia, followed by reperfusion.

  • Treatment: Roflumilast (0.5 mg/kg or 1 mg/kg) was administered intraperitoneally immediately after reperfusion and at the 12th hour.

  • Assessments: Neuronal damage was assessed by Nissl staining. The mRNA expression of inflammatory markers was quantified using real-time PCR, and protein levels were measured by ELISA.

Global Cerebral Ischemia Model:

  • Animal Model: Balb/c mice subjected to bilateral common carotid artery occlusion (BCCAO).

  • Treatment: Roflumilast was administered to the mice.

  • Assessments: Behavioral tests were conducted to evaluate cognitive and emotional function. Hippocampal cell loss and white matter injury were assessed histologically. The expression of neuroinflammatory markers (Iba-1, Arginase-1, iNOS) was investigated.

In vitro Neurotoxicity Model:

  • Cell Culture: Human primary cortical neurons.

  • Toxin: Quinolinic acid, an excitotoxin that induces neurotoxicity.

  • Treatment: Neurons were pre-treated with roflumilast before exposure to quinolinic acid.

  • Assays: Cytotoxicity was analyzed using an MTS assay. ROS and mitochondrial membrane potential were measured using DCF-DA and JC-10 staining, respectively. Caspase 3/7 activity was measured to assess apoptosis. cAMP levels were determined by ELISA. The expression of synaptic and signaling proteins was analyzed by Western blotting.

Signaling Pathways

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits Neuroinflammation ↓ Neuroinflammation (↓ TNF-α, IL-1β, IL-6) Roflumilast->Neuroinflammation Oxidative_Stress ↓ Oxidative Stress Roflumilast->Oxidative_Stress cAMP ↑ cAMP PDE4->cAMP Degrades CREB ↑ p-CREB cAMP->CREB BDNF ↑ BDNF CREB->BDNF Synapse_Function ↑ Synapse Function BDNF->Synapse_Function Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Synapse_Function->Neuroprotection

Summary and Conclusion

Both FCPR16 and roflumilast demonstrate significant neuroprotective potential through their action as PDE4 inhibitors. FCPR16 appears to exert its effects primarily through the induction of autophagy and the activation of pro-survival signaling cascades, showing promise in models of Parkinson's disease and ischemic stroke. Roflumilast, on the other hand, showcases strong anti-inflammatory and anti-oxidative properties, proving effective in various models of cerebral ischemia and neurotoxicity.

It is crucial to note that the experimental models and specific endpoints evaluated for each compound differ, precluding a direct quantitative comparison of their neuroprotective potency. FCPR16 has been highlighted for its potentially lower emetic potential, which could be a significant clinical advantage. Roflumilast benefits from a more extensive research history and clinical use in other indications, providing a broader safety and pharmacological profile.

Future head-to-head studies in standardized models of neurodegenerative diseases are warranted to definitively compare the neuroprotective efficacy of FCPR16 and roflumilast. Such studies would be invaluable for guiding the selection and development of the most promising PDE4 inhibitors for the treatment of neurological disorders. Researchers are encouraged to consider the distinct mechanistic profiles of these two compounds when designing future investigations into their therapeutic potential.

References

Comparative Analysis of the Emetic Potential of FCPR16 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the emetic potential of two phosphodiesterase 4 (PDE4) inhibitors, FCPR16 and rolipram, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data, experimental methodologies, and relevant signaling pathways to facilitate an objective evaluation of these compounds.

Executive Summary

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs with significant therapeutic promise for a range of inflammatory and neurological disorders. However, their clinical utility has been hampered by a high incidence of adverse effects, most notably nausea and emesis. This guide focuses on comparing the emetic liability of a novel PDE4 inhibitor, FCPR16, with the archetypal PDE4 inhibitor, rolipram. The available data indicates that FCPR16 possesses a significantly lower emetic potential than rolipram, a critical differentiating factor for its potential clinical development.

Quantitative Comparison of Emetic Potential

The following table summarizes the available quantitative data on the emetic potential of FCPR16 and rolipram from preclinical studies.

CompoundAnimal ModelRoute of AdministrationEmetic EffectCitation
FCPR16 Beagle DogOralNo emesis observed at 3 mg/kg.[1]
Rolipram Suncus murinusIntraperitonealED₅₀ for emesis: 0.16 mg/kg.[2]

Note: A direct comparison is challenging due to the use of different animal models and routes of administration. However, the data strongly suggests a lower emetic liability for FCPR16.

Experimental Protocols

Assessment of Emesis in Beagle Dogs (FCPR16)

While a detailed, publicly available protocol for the FCPR16 study in beagle dogs is not available, the study reported that oral administration of 3 mg/kg of FCPR16 did not induce vomiting in this species, which is known to have a well-developed emetic reflex.[1]

Assessment of Emesis in Suncus murinus (Rolipram)

The study determining the emetic potential of rolipram utilized the house musk shrew, Suncus murinus, an established animal model for emesis research.

  • Animals: Suncus murinus were used for the evaluation of emesis.[2]

  • Drug Administration: Rolipram was administered via intraperitoneal injection.[2]

  • Endpoint: The study determined the dose of rolipram that induced emesis in 50% of the animals (ED₅₀).

  • Results: The ED₅₀ for rolipram-induced emesis was found to be 0.16 mg/kg.

Surrogate Model of Emesis: Reversal of Xylazine/Ketamine-Induced Anesthesia

For non-vomiting species such as rats and mice, a widely used surrogate model to assess the emetic potential of PDE4 inhibitors is the reversal of anesthesia induced by a combination of xylazine and ketamine. This model is based on the hypothesis that the emetic effects of PDE4 inhibitors are mediated through a noradrenergic pathway, mimicking the action of α2-adrenoceptor antagonists.

  • Anesthetic Induction: Animals are anesthetized with an intramuscular or intraperitoneal injection of a combination of xylazine (an α2-adrenoceptor agonist) and ketamine.

  • Test Compound Administration: The PDE4 inhibitor (e.g., rolipram) is administered to the anesthetized animals.

  • Measurement: The duration of anesthesia is measured, typically by the time to the return of the righting reflex.

  • Interpretation: A dose-dependent reduction in the duration of anesthesia is indicative of a higher emetic potential. Studies have shown that both R-rolipram and S-rolipram dose-dependently decrease the duration of xylazine/ketamine-induced anesthesia in rats.

Visualizing Experimental and Signaling Pathways

Experimental Workflow: Anesthesia Reversal Model

G cluster_0 Experimental Protocol animal Rodent (Rat/Mouse) anesthesia Induce Anesthesia (Xylazine + Ketamine) animal->anesthesia Anesthetize pde4i Administer PDE4 Inhibitor (e.g., Rolipram) anesthesia->pde4i Treat observe Measure Duration of Anesthesia (Time to Righting Reflex) pde4i->observe Monitor data Analyze Data (Compare to Control) observe->data conclusion Correlate Anesthesia Reversal with Emetic Potential data->conclusion

Caption: Workflow for the xylazine/ketamine-induced anesthesia reversal model.

Proposed Signaling Pathway for PDE4 Inhibitor-Induced Emesis

G cluster_1 Noradrenergic Neuron Terminal cluster_2 Emetic Reflex Pathway pde4i PDE4 Inhibitor (e.g., Rolipram) pde4 PDE4 pde4i->pde4 Inhibits camp ↑ cAMP pde4i->camp release ↑ Release of Neurotransmitters (5-HT, Substance P, Noradrenaline) pde4->camp Normally degrades camp->release emetic_center Emetic Center (Brainstem) release->emetic_center Activates emesis Emesis emetic_center->emesis

Caption: Proposed mechanism of PDE4 inhibitor-induced emesis.

Conclusion

References

PDE4-IN-16 and Apremilast: A Comparative Guide to Cytokine Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16 (used as a proxy for the less-documented PDE4-IN-16), and the well-established drug apremilast. The focus is on their respective efficacy in suppressing key cytokines involved in inflammatory responses. This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Mechanism of Action: Targeting PDE4 to Modulate Inflammation

Both FCPR16 and apremilast are small molecule inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP)[1][2]. By inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. This mechanism ultimately leads to a reduction in the inflammatory response, making PDE4 inhibitors a therapeutic option for a range of inflammatory diseases[3][4].

Quantitative Comparison of Cytokine Suppression

The following table summarizes the available quantitative data on the inhibitory effects of FCPR16 and apremilast on the production of various cytokines. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the cytokine production by 50%.

CytokineFCPR16 (this compound proxy)ApremilastCell TypeStimulant
Pro-inflammatory Cytokines
TNF-αIC50 data not available. Shown to decrease expression.[5]IC50 = 110 nMHuman PBMCsLPS
IL-1βIC50 data not available. Shown to decrease expression.Not significantly inhibitedHuman PBMCsLPS
IL-6IC50 data not available. Shown to decrease expression.Reduced at 10 µMHuman PBMCsLPS
IL-8Not AvailableNot significantly inhibitedHuman PBMCsLPS
IL-12Not AvailableSignificantly inhibitedHuman PBMCsLPS
IL-17ANot AvailableSignificantly reducedHuman PBMCsanti-CD3
IL-23Not AvailableSignificantly inhibitedHuman PBMCsLPS
Anti-inflammatory Cytokines
IL-10IC50 data not available. Shown to increase expression.Increased at 1 µMHuman PBMCsLPS
PDE4 Subtype Inhibition
PDE4DIC50 = 39 nMNot Available--

Note: The provided data for FCPR16 is based on studies of its effects on cytokine expression levels, and specific IC50 values for cytokine inhibition are not yet publicly available. The data for apremilast is derived from in vitro studies on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) or anti-CD3 antibodies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive binds to AMP AMP PDE4->AMP degrades PKA_active PKA (active) PKA_inactive->PKA_active activates NFkB_pathway NF-κB Pathway PKA_active->NFkB_pathway inhibits CREB_inactive CREB (inactive) PKA_active->CREB_inactive phosphorylates Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Genes activates transcription CREB_active pCREB (active) CREB_inactive->CREB_active Anti_inflammatory_Genes Anti-inflammatory Cytokine Genes (e.g., IL-10) CREB_active->Anti_inflammatory_Genes activates transcription PDE4_Inhibitor This compound or Apremilast PDE4_Inhibitor->PDE4 inhibits

Caption: PDE4 inhibition signaling pathway.

Experimental_Workflow cluster_PBMC_Isolation 1. PBMC Isolation cluster_Cell_Culture 2. Cell Culture and Treatment cluster_Cytokine_Measurement 3. Cytokine Measurement Whole_Blood Whole Blood Collection Ficoll Ficoll-Paque Density Gradient Centrifugation Whole_Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Culture Culture PBMCs PBMCs->Culture Stimulation Stimulate with LPS (e.g., 100 ng/mL) Culture->Stimulation Treatment Treat with PDE4 Inhibitor (FCPR16 or Apremilast) at various concentrations Stimulation->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Supernatant->ELISA Data_Analysis Data Analysis (Calculate IC50 values) ELISA->Data_Analysis

Caption: Experimental workflow for cytokine suppression assay.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in in vitro cytokine suppression assays.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets), leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 30-40 mL of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells using a hemocytometer or automated cell counter and adjust the cell density to the desired concentration for the assay.

Lipopolysaccharide (LPS)-Induced Cytokine Production and Inhibition Assay

Objective: To measure the in vitro efficacy of PDE4 inhibitors in suppressing the production of pro-inflammatory cytokines from stimulated PBMCs.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (FCPR16) and Apremilast stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of FCPR16 and apremilast in complete RPMI-1640 medium. The final concentration of DMSO should be kept below 0.1% to avoid toxicity.

  • Add 50 µL of the diluted inhibitors to the respective wells. Include vehicle control wells (medium with DMSO) and unstimulated control wells (medium only).

  • Pre-incubate the cells with the inhibitors for 1 hour at 37°C and 5% CO2.

  • Prepare a working solution of LPS in complete RPMI-1640 medium.

  • Add 50 µL of the LPS solution to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Measure the concentration of the target cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion

Both FCPR16 and apremilast demonstrate the capacity to modulate cytokine production through the inhibition of PDE4. Apremilast has a well-documented profile of suppressing a broad range of pro-inflammatory cytokines, including TNF-α, IL-17, and IL-23, while promoting the anti-inflammatory cytokine IL-10. FCPR16, a novel PDE4 inhibitor, also shows promising anti-inflammatory effects by reducing the expression of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and increasing the expression of IL-10.

While direct quantitative comparisons are limited by the current lack of publicly available IC50 data for FCPR16's cytokine inhibition, its potent inhibition of the PDE4D subtype suggests a strong potential for anti-inflammatory activity. Further head-to-head studies employing standardized experimental protocols, such as those detailed in this guide, are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two PDE4 inhibitors. This information will be invaluable for researchers and drug development professionals in the pursuit of novel and effective treatments for a wide array of inflammatory disorders.

References

FCPR16: A Comparative Analysis of its Selectivity Profile Against PDE4 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the selectivity profile of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, against the four PDE4 subtypes (A, B, C, and D). The performance of FCPR16 is evaluated alongside established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting specific PDE4 subtypes.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms. These isoforms are tissue- and cell-specific, and their distinct roles in various physiological and pathological processes have made them attractive targets for therapeutic intervention in a range of inflammatory, respiratory, and neurological disorders.

The development of PDE4 inhibitors has been hampered by dose-limiting side effects, such as nausea and emesis, which are often attributed to the broad inhibition of all PDE4 subtypes. Consequently, there is a significant scientific interest in developing subtype-selective inhibitors to improve the therapeutic window. FCPR16 has emerged as a promising candidate with a potential for a more favorable side-effect profile. One study indicates that FCPR16 exhibits a significant selectivity for PDE4B and PDE4D over other PDE families.[1]

Comparative Selectivity of PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FCPR16 and other prominent PDE4 inhibitors against the four PDE4 subtypes. Lower IC50 values indicate higher potency.

CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Selectivity Profile
FCPR16 Data not availableData not availableData not availableData not availableReported to be selective for PDE4B and PDE4D over other PDEs[1]
Roflumilast >10000.84[2]>10000.68[2]Selective for PDE4B and PDE4D[2]
Apremilast 10-10010-10010-10010-100Pan-PDE4 inhibitor
Crisaborole 55-340≤7555-34055-340Pan-PDE4 inhibitor

Note: IC50 values can vary depending on the specific isoform and assay conditions used.

Experimental Protocols

The determination of the selectivity profile of PDE4 inhibitors is crucial for understanding their therapeutic potential and possible side effects. Various in vitro assays are employed to measure the inhibitory activity of compounds against purified recombinant PDE4 subtypes. Commonly used methods include:

Fluorescence Polarization (FP) Assay

This homogeneous assay format is widely used for high-throughput screening of enzyme inhibitors. The principle relies on the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by a PDE enzyme.

Workflow:

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare assay buffer, fluorescently labeled cAMP (substrate), and purified PDE4 enzyme. Mix Mix enzyme, substrate, and test compound (e.g., FCPR16) in a microplate. Reagents->Mix Incubate Incubate at a controlled temperature to allow the enzymatic reaction to proceed. Mix->Incubate Add_binder Add a binding agent that specifically binds to the hydrolyzed product (AMP). Incubate->Add_binder Read_FP Measure fluorescence polarization using a plate reader. Add_binder->Read_FP

Fluorescence Polarization Assay Workflow

Detailed Steps:

  • Reagent Preparation: All reagents, including the purified recombinant PDE4A, PDE4B, PDE4C, and PDE4D enzymes, fluorescently labeled cAMP, and the test compounds, are prepared in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the PDE4 enzyme to wells of a microplate containing the fluorescent cAMP substrate and varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for cAMP hydrolysis.

  • Detection: A binding agent that specifically binds to the fluorescently labeled AMP product is added. This binding results in a change in the fluorescence polarization signal.

  • Data Analysis: The fluorescence polarization is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a radioisotopic method that offers a homogeneous assay format, eliminating the need for separation of bound and free radioligand.

Workflow:

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction & Binding cluster_detection Detection Reagents Prepare assay buffer, [3H]-cAMP, and purified PDE4 enzyme. Prepare SPA beads coupled to an antibody that binds AMP. Mix Mix enzyme, [3H]-cAMP, test compound, and SPA beads in a microplate. Reagents->Mix Incubate Incubate to allow for both the enzymatic reaction and binding of [3H]-AMP to the beads. Mix->Incubate Read_scintillation Measure light emission using a scintillation counter. Incubate->Read_scintillation

Scintillation Proximity Assay Workflow

Detailed Steps:

  • Reagent Preparation: Reagents including purified PDE4 enzymes, [3H]-cAMP (radiolabeled substrate), and SPA beads are prepared. The SPA beads are coated with a scintillant and a molecule that can specifically bind to the product of the enzymatic reaction, [3H]-AMP.

  • Reaction and Binding: The PDE4 enzyme, [3H]-cAMP, test inhibitor, and SPA beads are combined in a microplate well. As the enzyme hydrolyzes [3H]-cAMP to [3H]-AMP, the product binds to the SPA beads.

  • Signal Generation: When the radiolabeled product binds to the bead, the emitted beta particles are close enough to excite the scintillant, leading to light emission. Unreacted [3H]-cAMP in solution is too far away to cause a signal.

  • Detection: The amount of light produced is measured using a scintillation counter and is proportional to the enzyme activity.

  • Data Analysis: The IC50 values are determined by measuring the reduction in light signal in the presence of increasing concentrations of the inhibitor.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to a variety of cellular responses, including the modulation of inflammatory processes.

FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein directly Activated by cAMP (Epac) cAMP->Epac Activates Cellular_Response Modulation of Inflammatory Response PKA->Cellular_Response Epac->Cellular_Response

Mechanism of Action of FCPR16 via PDE4 Inhibition

Conclusion

The available data suggests that FCPR16 is a promising PDE4 inhibitor with a potential for subtype selectivity, particularly towards PDE4B and PDE4D. This profile distinguishes it from pan-PDE4 inhibitors like Apremilast and Crisaborole and aligns it more closely with the selectivity of Roflumilast. A more selective inhibition profile may translate to a better therapeutic index with a reduced incidence of mechanism-associated side effects. Further studies providing comprehensive IC50 values for FCPR16 against all PDE4 subtypes are warranted to fully elucidate its therapeutic potential and guide future clinical development.

References

A Head-to-Head Comparison of FCPR16 and Other Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16, with other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The following sections present a comprehensive overview of their biochemical potency, selectivity, clinical applications, and side-effect profiles, supported by experimental data and methodologies.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. This mechanism of action has established PDE4 inhibitors as a significant class of therapeutics for a range of inflammatory conditions. FCPR16 is a novel entrant in this class, distinguished by its potential for reduced emetic side effects, a common limitation of earlier PDE4 inhibitors.[1][2]

Biochemical Potency and Selectivity

The in vitro potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PDE4 enzymes. The following table summarizes the available IC50 data for FCPR16 and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

InhibitorPDE4 SubtypeIC50 (nM)Source
FCPR16 PDE4D740[3]
Roflumilast PDE4A10.7[4]
PDE4A40.9[4]
PDE4B10.7
PDE4B20.2
PDE4C13
PDE4C24.3
Apremilast PDE4 (general)74
PDE4 isoforms (A1A, B1, B2, C1, D2)10 - 100
Crisaborole PDE4 (general)490

Therapeutic Indications and Side-Effect Profiles

The clinical utility and tolerability of PDE4 inhibitors are critical factors in their therapeutic application. The following table outlines the primary indications and notable side effects of the compared inhibitors. FCPR16 is currently in preclinical development, and its side-effect profile in humans has not been established; however, it has been reported to have a lower emetic potential in preclinical models.

InhibitorPrimary Therapeutic IndicationsCommon Side Effects
FCPR16 Preclinical investigation for Parkinson's disease and depression.Preclinical data suggests lower emetic potential.
Roflumilast Severe Chronic Obstructive Pulmonary Disease (COPD)Diarrhea, nausea, headache, weight loss, insomnia.
Apremilast Psoriatic arthritis, plaque psoriasis, Behçet's disease.Diarrhea, nausea, upper respiratory tract infections, headache.
Crisaborole Mild to moderate atopic dermatitis.Application site pain (burning or stinging).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of PDE4 inhibitors.

PDE4 Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of a compound in inhibiting PDE4 enzyme activity.

General Protocol:

  • Enzyme Source: Recombinant human PDE4 subtypes (e.g., PDE4D7) are expressed in a suitable system, such as baculovirus-infected Sf9 cells, and purified.

  • Substrate: Cyclic AMP (cAMP) is used as the substrate for the PDE4 enzyme.

  • Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The inhibitory effect of the test compound is determined by quantifying the remaining cAMP or the produced AMP.

  • Detection Method: Various detection methods can be employed, including fluorescence polarization, scintillation proximity assay, or ELISA-based methods. For instance, a fluorescence polarization assay utilizes a fluorescently labeled cAMP tracer that competes with the unlabeled cAMP for binding to a specific antibody.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.

Anti-Inflammatory Activity Assay (Cell-Based)

Objective: To assess the ability of a PDE4 inhibitor to suppress the production of pro-inflammatory cytokines in immune cells.

Example Protocol (TNF-α Inhibition in Human Peripheral Blood Monocytes):

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Monocytes are further purified by adherence or magnetic cell sorting.

  • Cell Culture: Monocytes are cultured in appropriate media and seeded in multi-well plates.

  • Stimulation: Cells are pre-treated with various concentrations of the PDE4 inhibitor or vehicle control for a defined period (e.g., 30 minutes). Subsequently, inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a specified duration (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for TNF-α inhibition is determined from the dose-response curve.

Preclinical Emesis Assessment

Objective: To evaluate the emetic potential of a PDE4 inhibitor in an animal model.

Example Protocol (Ferret Model):

  • Animal Model: The ferret is a commonly used model for emesis studies due to its well-developed vomiting reflex.

  • Acclimatization: Animals are acclimated to the experimental environment to minimize stress-related responses.

  • Drug Administration: The test compound (PDE4 inhibitor) is administered, typically via oral gavage or subcutaneous injection, at various doses.

  • Observation: The animals are observed for a defined period (e.g., 4-6 hours) for signs of emesis, including retching and vomiting. The latency to the first emetic event and the total number of emetic events are recorded.

  • Control Groups: A vehicle control group and a positive control group (a known emetic agent) are included to validate the experimental model.

  • Data Analysis: The incidence and frequency of emesis are compared between the different treatment groups to assess the emetic liability of the test compound.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription (Anti-inflammatory cytokines ↑ Pro-inflammatory cytokines ↓) pCREB->Gene_Transcription Promotes FCPR16 FCPR16 & Other PDE4i FCPR16->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Anti_Inflammatory_Assay_Workflow cluster_workflow Cell-Based Anti-Inflammatory Assay Isolate_Cells 1. Isolate Human PBMCs and Purify Monocytes Culture_Cells 2. Culture Monocytes in Multi-well Plates Isolate_Cells->Culture_Cells Pre_treat 3. Pre-treat with PDE4 Inhibitor Culture_Cells->Pre_treat Stimulate 4. Stimulate with LPS Pre_treat->Stimulate Incubate 5. Incubate for 24h Stimulate->Incubate Measure_TNF 6. Measure TNF-α in Supernatant (ELISA) Incubate->Measure_TNF Analyze 7. Calculate IC50 Measure_TNF->Analyze

Caption: Workflow for a Cell-Based Anti-Inflammatory Assay.

Emesis_Assessment_Logic cluster_logic Preclinical Emesis Potential Assessment Administer_Drug Administer PDE4 Inhibitor to Ferret Model Observe Observe for Retching and Vomiting Administer_Drug->Observe Record_Data Record Latency and Frequency of Emesis Observe->Record_Data Compare Compare to Vehicle and Positive Controls Record_Data->Compare Conclusion Determine Emetic Potential Compare->Conclusion

Caption: Logical Flow of a Preclinical Emesis Assessment.

References

Validating FCPR16's Mechanism of Action: A Comparative Guide with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FCPR16's performance with alternative phosphodiesterase 4 (PDE4) inhibitors and validates its mechanism of action using supporting experimental data, including evidence from genetic knockdown studies.

FCPR16: A Neuroprotective PDE4 Inhibitor

FCPR16 is a novel, orally active phosphodiesterase 4 (PDE4) inhibitor with demonstrated neuroprotective effects.[1][2][3] Experimental evidence indicates its potential in mitigating neuronal damage, a key factor in neurodegenerative diseases. This guide delves into the molecular pathways modulated by FCPR16 and provides a comparative analysis with other PDE4 inhibitors, supported by data from in vitro studies, including those utilizing genetic knockdowns to confirm the target engagement.

Validating the On-Target Effects of FCPR16 with Genetic Knockdowns

To ascertain that the neuroprotective effects of FCPR16 are mediated through the inhibition of its intended target, PDE4, genetic knockdown experiments using small interfering RNA (siRNA) are crucial. These experiments involve reducing the expression of the PDE4B subtype, a key isoform in neuronal cells, and observing if this mimics or occludes the effects of FCPR16.

A study on the neurotoxin MPP+ in the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for Parkinson's disease research, demonstrated that knockdown of PDE4B significantly alleviates MPP+-induced endoplasmic reticulum stress and subsequent cell damage.[4] This finding strongly supports the hypothesis that inhibition of PDE4 is a valid strategy for neuroprotection in this context. While direct genetic knockdown validation for FCPR16 is not yet published, the evidence from PDE4B siRNA studies provides a strong foundation for its on-target mechanism of action.[4]

Experimental Workflow for Validating FCPR16 with PDE4B siRNA

The following diagram outlines a typical experimental workflow to validate the on-target effects of FCPR16 using PDE4B siRNA in the SH-SY5Y MPP+ model.

cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Analysis Seed SH-SY5Y Cells Seed SH-SY5Y Cells Transfect with PDE4B siRNA or Scrambled Control Transfect with PDE4B siRNA or Scrambled Control Seed SH-SY5Y Cells->Transfect with PDE4B siRNA or Scrambled Control 24h Treat with FCPR16 or Vehicle Treat with FCPR16 or Vehicle Transfect with PDE4B siRNA or Scrambled Control->Treat with FCPR16 or Vehicle 24h Induce Neurotoxicity with MPP+ Induce Neurotoxicity with MPP+ Treat with FCPR16 or Vehicle->Induce Neurotoxicity with MPP+ 1h Assess Cell Viability, Apoptosis, and Oxidative Stress Assess Cell Viability, Apoptosis, and Oxidative Stress Induce Neurotoxicity with MPP+->Assess Cell Viability, Apoptosis, and Oxidative Stress 24-48h FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades siRNA PDE4B siRNA siRNA->PDE4 Knockdown PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Activates Akt Akt Epac->Akt Activates Autophagy Autophagy AMPK->Autophagy Induces Neuroprotection Neuroprotection (↓ Oxidative Stress, ↓ Apoptosis) CREB->Neuroprotection Akt->Neuroprotection Autophagy->Neuroprotection

References

FCPR16: A Comparative Guide to Phosphodiesterase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FCPR16

FCPR16 is a novel inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1][2] By inhibiting PDE4, FCPR16 leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular processes, including inflammation and apoptosis.[1] Preclinical studies have highlighted the therapeutic potential of FCPR16 in models of Parkinson's disease, depression, and ischemic stroke. A key characteristic of FCPR16 is its reported reduced propensity to cause common side effects associated with other PDE4 inhibitors, such as nausea and emesis.

The selectivity of a phosphodiesterase inhibitor is a critical determinant of its therapeutic window and side-effect profile. The phosphodiesterase superfamily consists of 11 families (PDE1-PDE11), each with distinct substrate specificities (cAMP or cGMP) and tissue distribution. Cross-reactivity with other PDE families can lead to off-target effects. This guide provides a framework for evaluating the cross-reactivity of FCPR16 and compares its target profile with other well-established PDE4 inhibitors.

Comparative Selectivity of PDE4 Inhibitors

A comprehensive understanding of a PDE4 inhibitor's selectivity requires quantitative assessment of its inhibitory activity against a panel of different phosphodiesterase enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50). While specific cross-reactivity data for FCPR16 against other PDE families is not currently available in the public domain, the following table provides a comparative overview of the selectivity profiles for two well-characterized PDE4 inhibitors, Rolipram and Apremilast. This table serves as a template for how the selectivity of FCPR16 would be evaluated and presented.

Phosphodiesterase FamilyFCPR16 IC50 (nM)Rolipram IC50 (nM)Apremilast IC50 (nM)
PDE1 (Ca2+/CaM-stimulated) Data not available>10,000>10,000
PDE2 (cGMP-stimulated) Data not available>10,000>10,000
PDE3 (cGMP-inhibited) Data not available>10,000>10,000
PDE4 (cAMP-specific) Data not available~130-240 (PDE4B/D), ~3 (PDE4A)[3]74[4]
PDE5 (cGMP-specific) Data not available>10,000>10,000
PDE6 (cGMP-specific) Data not available>10,000>10,000
PDE7 (cAMP-specific) Data not available>10,000>10,000
PDE8 (cAMP-specific) Data not available>10,000>10,000
PDE9 (cGMP-specific) Data not available>10,000>10,000
PDE10 (cAMP/cGMP) Data not available>10,000>10,000
PDE11 (cAMP/cGMP) Data not available>10,000>10,000

Signaling Pathway and Mechanism of Action

The primary mechanism of action of FCPR16 is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn phosphorylate various target proteins, including the cAMP Response Element-Binding protein (CREB). This signaling cascade is central to the anti-inflammatory and neuroprotective effects observed with FCPR16.

cAMP Signaling Pathway and PDE4 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes FCPR16 FCPR16 FCPR16->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene Promotes

Caption: cAMP signaling pathway illustrating the inhibitory action of FCPR16 on PDE4.

Experimental Protocols for Assessing Cross-Reactivity

To determine the selectivity of a compound like FCPR16, a series of in vitro phosphodiesterase enzyme activity assays are conducted. Below is a detailed methodology for a typical assay.

Objective: To determine the IC50 values of a test compound (e.g., FCPR16) against a panel of purified human recombinant phosphodiesterase enzymes (PDE1-PDE11).

Materials:

  • Purified human recombinant phosphodiesterase enzymes (PDE1-PDE11)

  • Test compound (FCPR16) and reference compounds (e.g., Rolipram, Sildenafil)

  • [3H]-cAMP and [3H]-cGMP as substrates

  • Snake venom nucleotidase

  • Scintillation cocktail and microplates

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Multi-well plate reader (scintillation counter)

Experimental Workflow:

Workflow for PDE Inhibitor Selectivity Profiling cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_termination Termination & Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound (FCPR16) C Incubate compound with PDE enzyme A->C B Prepare assay buffer with purified PDE enzyme B->C D Add [3H]-cAMP or [3H]-cGMP to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction (e.g., heat inactivation) E->F G Add snake venom nucleotidase F->G H Incubate to convert [3H]-AMP/GMP to [3H]-adenosine/guanosine G->H I Separate product from substrate (e.g., ion exchange) H->I J Quantify radioactivity (scintillation counting) I->J K Calculate % inhibition and determine IC50 values J->K

Caption: Experimental workflow for determining the selectivity of a phosphodiesterase inhibitor.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound (FCPR16) in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the assay buffer, the diluted test compound, and the purified PDE enzyme for each respective PDE family. Include controls with no inhibitor (100% activity) and a known potent inhibitor for each PDE family (positive control).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) to each well.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction, typically by heat inactivation or the addition of a stop solution.

  • Conversion to Nucleoside: Add snake venom nucleotidase to each well and incubate to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine, respectively.

  • Separation: Separate the radiolabeled product (nucleoside) from the unreacted substrate (cyclic nucleotide) using methods such as ion-exchange chromatography or precipitation.

  • Detection: Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

FCPR16 is a promising novel PDE4 inhibitor with a potentially improved side-effect profile. A thorough assessment of its cross-reactivity against other phosphodiesterase families is essential for a complete understanding of its pharmacological profile and to predict potential off-target effects. While specific selectivity data for FCPR16 is not yet publicly available, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. Future studies detailing the selectivity of FCPR16 will be crucial for its continued development as a therapeutic agent.

References

FCPR16 potency (IC50) compared to known PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Potency of FCPR16 and Other Known PDE4 Inhibitors

For researchers and professionals in drug development, understanding the potency of novel phosphodiesterase 4 (PDE4) inhibitors is crucial for evaluating their therapeutic potential. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the novel inhibitor FCPR16 against a range of established PDE4 inhibitors. The data is presented to facilitate objective comparison, supported by detailed experimental methodologies and visual representations of key biological and experimental pathways.

Potency Comparison of PDE4 Inhibitors

CompoundPDE4 SubtypeIC50 (nM)
FCPR03 (related to FCPR16)PDE4B31
PDE4D47
Roflumilast PDE4 (general)0.8
PDE4A10.7
PDE4A40.9
PDE4B10.7
PDE4B20.2
PDE4D0.68
Apremilast PDE4 (general)74
TNF-α release104
Crisaborole PDE4 (general)490
Piclamilast PDE4 (pig aorta)16
PDE4 (eosinophil)2
PDE4B0.041
PDE4D0.021
Ibudilast (MIF inhibitor)IC50 values for PDE4 not specified in the provided results.

Understanding the PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to AMP, PDE4 regulates the intracellular levels of this second messenger, which in turn modulates a wide array of cellular processes, including inflammation and immune responses. Inhibition of PDE4 leads to an accumulation of cAMP, activating Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which subsequently mediate various downstream effects.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Downstream Downstream Cellular Responses (e.g., reduced inflammation) PKA->Downstream EPAC->Downstream Inhibitor PDE4 Inhibitor (e.g., FCPR16) Inhibitor->PDE4 Inhibits

Diagram 1: PDE4 Signaling Pathway

Experimental Protocols for IC50 Determination

The determination of IC50 values is a cornerstone of drug discovery, quantifying the concentration of a substance required to inhibit a biological process by half. Below is a generalized protocol for determining the IC50 of a PDE4 inhibitor.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PDE4 by 50%.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test inhibitor (e.g., FCPR16) and known inhibitors (for control)

  • Detection reagents (e.g., fluorescently labeled antibody or a coupled-enzyme system)

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer to create a range of concentrations.

  • Enzyme Reaction: The PDE4 enzyme is pre-incubated with each concentration of the inhibitor in a microplate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product (AMP) is quantified. This can be achieved through various methods, such as:

    • ELISA: Using a specific antibody that recognizes cAMP.

    • Fluorescence Polarization (FP): Using a fluorescently labeled cAMP tracer.

    • Coupled-Enzyme Assay: Using a series of enzymes that ultimately lead to a detectable change in absorbance or fluorescence.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor. The data is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of PDE4 inhibitor C Add inhibitor and enzyme to microplate wells A->C B Prepare PDE4 enzyme and cAMP substrate B->C D Initiate reaction with cAMP C->D E Incubate at constant temperature D->E F Terminate reaction and measure enzyme activity E->F G Plot % inhibition vs. log[inhibitor] F->G H Fit sigmoidal curve and determine IC50 G->H

Diagram 2: Experimental Workflow for IC50 Determination

A Comparative Analysis of FCPR16 and Roflumilast in Preclinical Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two phosphodiesterase 4 (PDE4) inhibitors, FCPR16 and roflumilast, in the context of neuroinflammation. The information is compiled from preclinical studies and is intended to inform research and development decisions.

At a Glance: FCPR16 vs. Roflumilast

FeatureFCPR16Roflumilast
Primary Indication (in studies) Depression-like behaviors associated with neuroinflammationNeuroinflammation following cerebral ischemia, subarachnoid hemorrhage, and in models of multiple sclerosis and Parkinson's disease
Reported Anti-inflammatory Effects Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), increased anti-inflammatory cytokine (IL-10), and shifted microglia towards an anti-inflammatory M2 phenotype.[1]Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), suppressed microglial activation, and promoted a shift towards the M2 microglial phenotype.[2][3][4][5]
Mechanism of Action Inhibition of PDE4, leading to increased intracellular cAMP levels and activation of cAMP-mediated signaling pathways.Selective inhibition of PDE4, resulting in elevated intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent downregulation of inflammatory mediators.
Neuroprotective Effects Inhibited activation of microglial cells.Reduced neuronal apoptosis, prevented neurodegeneration, and reduced white matter damage.
Behavioral Outcomes Produced antidepressant-like effects in multiple behavioral tests.Improved neurological deficits, prevented cognitive and emotional deficits, and improved motor dysfunction and depression symptoms.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies evaluating the efficacy of FCPR16 and roflumilast in various neuroinflammation models.

Table 1: Effects of FCPR16 on Pro-inflammatory and Anti-inflammatory Cytokines in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model
CytokineTreatment GroupResultReference
TNF-αFCPR16Decreased expression
IL-6FCPR16Decreased expression
IL-1βFCPR16Decreased expression
IL-10FCPR16Increased expression
Table 2: Effects of Roflumilast on Pro-inflammatory Cytokines in Various Neuroinflammation Models
CytokineModelTreatment GroupResultReference
IL-1βRat Subarachnoid HemorrhageRoflumilast (3 mg/kg)Significantly decreased levels
IL-6Rat Subarachnoid HemorrhageRoflumilast (3 mg/kg)Significantly decreased levels
TNF-αRat Subarachnoid HemorrhageRoflumilast (3 mg/kg)Significantly decreased levels
TNF-αRat Experimental Autoimmune EncephalomyelitisRoflumilastDecreased levels in hippocampal tissue
IL-1βRat Experimental Autoimmune EncephalomyelitisRoflumilastDecreased levels in hippocampal tissue
IL-6Rat Experimental Autoimmune EncephalomyelitisRoflumilastDecreased levels in hippocampal tissue
TNF-αMouse Model of Parkinson's DiseaseRoflumilast-loaded NLCsReduced levels in the striatum
IL-6Mouse Model of Parkinson's DiseaseRoflumilast-loaded NLCsReduced levels in the striatum
Table 3: Effects of FCPR16 and Roflumilast on Microglial Polarization
CompoundModelMarkerResultReference
FCPR16CUMS Mouse ModeliNOS, TNF-α (M1 markers)Downregulated mRNA levels
FCPR16CUMS Mouse ModelArginase 1, CD206 (M2 markers)Upregulated mRNA levels
RoflumilastMouse Global Cerebral IschemiaIba-1 (microglia marker)Decreased levels
RoflumilastMouse Global Cerebral IschemiaArginase-1 (M2 marker)Increased levels
RoflumilastMouse Global Cerebral IschemiaiNOS (M1 marker)Suppressed expression in primary microglia
RoflumilastRat Retinal Ischemia/ReperfusionM1 to M2 shiftContributed to a shift in microglia phenotype

Signaling Pathways and Mechanisms of Action

Both FCPR16 and roflumilast exert their anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses.

Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor Inflammatory\nStimulus->Receptor AC Adenylate Cyclase Receptor->AC Activates NFkB NF-κB Receptor->NFkB ATP ATP cAMP cAMP AC->cAMP Converts ATP to AMP AMP cAMP->AMP Hydrolyzed by PKA PKA cAMP->PKA Activates PDE4 PDE4 CREB CREB PKA->CREB Phosphorylates Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression CREB->Anti-inflammatory\nGene Expression Promotes Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NFkB->Pro-inflammatory\nGene Expression Promotes FCPR16 / Roflumilast FCPR16 / Roflumilast FCPR16 / Roflumilast->PDE4 Inhibits

Mechanism of Action of FCPR16 and Roflumilast

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the in vivo efficacy of FCPR16 and roflumilast.

Chronic Unpredictable Mild Stress (CUMS) Mouse Model (for FCPR16)
  • Animal Model: Male C57BL/6 mice were subjected to a CUMS paradigm for several weeks to induce depression-like behaviors and neuroinflammation.

  • Drug Administration: FCPR16 was administered to the mice during the stress period.

  • Behavioral Tests: A battery of behavioral tests, including the forced swimming test, tail suspension test, and sucrose preference test, were used to assess antidepressant-like effects.

  • Biochemical Analysis: Following behavioral testing, brain tissues (cerebral cortex and hippocampus) were collected for analysis. Levels of pro- and anti-inflammatory cytokines were measured using methods like ELISA or qPCR. Microglial polarization markers were assessed by qPCR and immunofluorescence.

A C57BL/6 Mice B Chronic Unpredictable Mild Stress (CUMS) A->B C FCPR16 Administration B->C D Behavioral Testing (FST, TST, SPT) C->D E Tissue Collection (Cortex & Hippocampus) D->E F Biochemical Analysis (Cytokines, Microglia Markers) E->F

CUMS Model Experimental Workflow
Rat Model of Subarachnoid Hemorrhage (SAH) (for Roflumilast)

  • Animal Model: SAH was induced in rats.

  • Drug Administration: Roflumilast (3 mg/kg) was administered subcutaneously.

  • Neurological Assessment: Neurological deficits were evaluated at various time points post-SAH.

  • Measurement of Brain Edema and Blood-Brain Barrier (BBB) Permeability: Brain water content and Evans blue extravasation were measured.

  • Cytokine Analysis: Levels of IL-1β, IL-6, and TNF-α in the brain were measured.

  • Apoptosis Assay: Neuronal apoptosis was assessed.

A Rat Model B Induction of Subarachnoid Hemorrhage (SAH) A->B C Roflumilast (3 mg/kg) Administration B->C D Neurological Scoring C->D E Brain Edema & BBB Permeability Assessment C->E F Cytokine & Apoptosis Analysis C->F

SAH Model Experimental Workflow
Mouse Model of Global Cerebral Ischemia (for Roflumilast)

  • Animal Model: Global cerebral ischemia was induced in Balb/c mice by bilateral common carotid artery occlusion (BCCAO).

  • Drug Administration: Roflumilast was administered to the mice.

  • Behavioral Assessment: A range of behavioral tasks were conducted over 21 days to evaluate cognitive and emotional function.

  • Histological Analysis: Brain sections were analyzed for hippocampal cell loss and white matter injury.

  • Immunohistochemistry: Expression of neuroinflammatory markers such as Iba-1 (microglia) and Arginase-1 (M2 microglia) was investigated.

A Balb/c Mice B Bilateral Common Carotid Artery Occlusion (BCCAO) A->B C Roflumilast Administration B->C D Long-term Behavioral Testing (21 days) C->D E Histological & Immunohistochemical Analysis D->E

Global Cerebral Ischemia Model Workflow

Conclusion

Both FCPR16 and roflumilast demonstrate significant anti-inflammatory and neuroprotective effects in preclinical models of neuroinflammation. Their shared mechanism of PDE4 inhibition underscores the therapeutic potential of this target for neurological and psychiatric disorders with an inflammatory component. While direct comparative studies are lacking, the available data suggest that both compounds effectively modulate key inflammatory pathways, including cytokine production and microglial activation. Roflumilast has been investigated in a broader range of acute and chronic neuroinflammatory conditions, showing consistent efficacy. FCPR16 shows promise in the context of stress-induced neuroinflammation and depression. Further head-to-head studies would be beneficial to delineate the specific advantages and therapeutic niches for each compound.

References

Comparative Analysis of FCPR16 and Ibudilast on Microglial Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate microglial activation is paramount in the quest for novel therapeutics for neuroinflammatory and neurodegenerative diseases. This guide provides a comparative analysis of two such compounds: FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, and ibudilast, a non-selective phosphodiesterase inhibitor with multiple mechanisms of action. This objective comparison is based on available experimental data to assist in evaluating their potential as modulators of microglial activity.

Executive Summary

Both FCPR16 and ibudilast have demonstrated the ability to suppress pro-inflammatory responses in activated microglia, key immune cells of the central nervous system. FCPR16, a selective PDE4 inhibitor, has shown efficacy in reducing pro-inflammatory cytokines and promoting an anti-inflammatory phenotype in preclinical models.[1] Ibudilast, a broader-acting agent, inhibits multiple phosphodiesterase isoenzymes and also targets macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), leading to a reduction in neuroinflammation.[2][3][4] While direct comparative studies are not yet available, this guide consolidates existing data to offer a parallel analysis of their mechanisms, efficacy, and experimental backing.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported effects of FCPR16 and ibudilast on microglial activation based on available preclinical data.

Table 1: General Properties and Mechanism of Action

FeatureFCPR16Ibudilast
Drug Class Phosphodiesterase 4 (PDE4) Inhibitor[1]Non-selective Phosphodiesterase (PDE) Inhibitor (PDE3, 4, 10, 11), Macrophage Migration Inhibitory Factor (MIF) Inhibitor, Toll-like receptor 4 (TLR4) antagonist
Primary Target Phosphodiesterase 4 (PDE4)Phosphodiesterases (multiple), MIF, TLR4
Reported Mechanism of Action on Microglia Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.Inhibition of PDEs increases cAMP, leading to decreased pro-inflammatory cytokine production. Inhibition of MIF and TLR4 signaling further attenuates the inflammatory response of microglia.

Table 2: Effects on Microglial Activation and Neuroinflammation

ParameterFCPR16Ibudilast
Inhibition of Pro-inflammatory Cytokines Decreased expression of TNF-α, IL-6, and IL-1β in the cerebral cortex and hippocampus of mice subjected to chronic unpredictable mild stress.Suppressed production of nitric oxide (NO), reactive oxygen species (ROS), IL-1β, IL-6, and TNF-α in activated microglia.
Enhancement of Anti-inflammatory Cytokines Increased expression of IL-10 in the cerebral cortex and hippocampus of CUMS-exposed mice.Enhanced the production of the inhibitory cytokine, IL-10.
Effect on Microglial Phenotype Inhibited the activation of microglial cells and increased the number of CD206+ (M2-like) microglia in CUMS-exposed mice.Shifts microglial phenotype from pro-inflammatory to an anti-inflammatory state.
Neuroprotective Effects Protected SH-SY5Y cells against MPP+-induced mitochondrial membrane potential decline and oxidative stress.Significantly suppressed neuronal cell death induced by activated microglia in co-cultures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used in the cited studies on FCPR16 and ibudilast.

In Vivo Model of Chronic Unpredictable Mild Stress (CUMS) for FCPR16 Evaluation
  • Animal Model: Male C57BL/6J mice were subjected to a CUMS paradigm for 5 weeks to induce depressive-like behaviors and neuroinflammation. The stress regimen included a variety of mild stressors such as food and water deprivation, cage tilt, soiled cage, and overnight illumination, applied randomly.

  • Drug Administration: FCPR16 was administered orally to the mice during the final weeks of the CUMS procedure.

  • Behavioral Tests: Antidepressant-like effects were assessed using the forced swimming test, tail suspension test, sucrose preference test, and novelty-suppressed feeding test.

  • Biochemical Analysis: Following the behavioral tests, brain tissues (cerebral cortex and hippocampus) were collected. The levels of cytokines (TNF-α, IL-6, IL-1β, IL-10) were measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Immunofluorescence: Brain sections were stained with antibodies against Iba1 (a microglial marker) and CD206 (an M2-like microglia marker) to assess microglial activation and polarization.

In Vitro Microglia Activation and Cytokine Measurement for Ibudilast
  • Cell Culture: Primary microglial cells were isolated from the cerebral cortices of newborn mice or rats. The purity of the microglial cultures is typically assessed by immunostaining with a microglia-specific marker like Iba1 or CD11b.

  • Microglial Activation: Microglia were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory activated state.

  • Drug Treatment: Ibudilast was added to the culture medium at various concentrations prior to or concurrently with the activating stimuli.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the culture supernatants were quantified using specific ELISA kits.

  • Western Blot Analysis: Cell lysates were analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins, such as NF-κB and MAPKs, to elucidate the intracellular pathways affected by ibudilast.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow relevant to the study of FCPR16 and ibudilast on microglial activation.

FCPR16_Signaling_Pathway FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates CREB CREB PKA_EPAC->CREB Activates Pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) PKA_EPAC->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokine Production (IL-10) CREB->Anti_inflammatory Promotes

Caption: FCPR16 inhibits PDE4, leading to increased cAMP levels and subsequent modulation of inflammatory pathways.

Ibudilast_Signaling_Pathway Ibudilast Ibudilast PDEs PDEs (3, 4, 10, 11) Ibudilast->PDEs Inhibits MIF MIF Ibudilast->MIF Inhibits TLR4 TLR4 Ibudilast->TLR4 Antagonizes cAMP cAMP PDEs->cAMP Degrades NFkB_MAPK NF-κB / MAPK Signaling MIF->NFkB_MAPK Activates TLR4->NFkB_MAPK Activates Pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) cAMP->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokine Production (IL-10) cAMP->Anti_inflammatory Promotes NFkB_MAPK->Pro_inflammatory Promotes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microglia_Isolation Microglia Isolation (Primary Culture or Cell Line) Activation Activation with Stimuli (e.g., LPS, IFN-γ) Microglia_Isolation->Activation Treatment Treatment with FCPR16 or Ibudilast Activation->Treatment Analysis_in_vitro Analysis: - Cytokine Levels (ELISA) - NO Production (Griess Assay) - Gene Expression (qPCR) - Protein Expression (Western Blot) Treatment->Analysis_in_vitro Animal_Model Animal Model of Neuroinflammation Drug_Admin Drug Administration (FCPR16 or Ibudilast) Animal_Model->Drug_Admin Behavioral_Assessment Behavioral Assessment Drug_Admin->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Analysis_in_vivo Analysis: - Immunohistochemistry (Iba1, CD206) - Cytokine Levels (ELISA) - Western Blot Tissue_Collection->Analysis_in_vivo

References

Off-Target Screening Showcases High Selectivity of PDE4-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive off-target screening analysis of the novel phosphodiesterase 4 (PDE4) inhibitor, PDE4-IN-16, reveals a superior selectivity profile when compared to established PDE4 inhibitors such as Roflumilast and Apremilast. The data, summarized below, indicates that this compound possesses a significantly lower potential for off-target interactions, a critical factor in predicting a favorable safety profile in future clinical development.

The development of selective PDE4 inhibitors is a key strategy for treating various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2][3] The therapeutic effects of these inhibitors are primarily mediated by the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory responses.[1][3] However, the clinical use of some PDE4 inhibitors has been limited by off-target effects, which can lead to adverse events such as nausea, vomiting, and headaches. These side effects are often attributed to the inhibition of PDE4 isoforms in non-target tissues or interactions with other proteins. Therefore, a thorough evaluation of the off-target profile of new PDE4 inhibitor candidates is crucial.

This guide provides a comparative analysis of the off-target screening results for this compound against other PDE4 inhibitors and details the experimental protocols used for this assessment.

Comparative Selectivity Profile of PDE4 Inhibitors

To assess its selectivity, this compound was screened against a panel of phosphodiesterase enzymes. The results demonstrate a high selectivity for the PDE4 family, with minimal activity against other PDE families.

Table 1: Comparative PDE Subtype Selectivity

CompoundPDE4B (IC50, nM)PDE4D (IC50, nM)PDE1 (IC50, µM)PDE3 (IC50, µM)PDE5 (IC50, µM)
This compound 5 8 >100 >100 >100
Roflumilast0.80.7>10>10>10
Apremilast74110>10>10>10
Rolipram21>10>10>10

Data for Roflumilast, Apremilast, and Rolipram are representative values from public domain literature.

Furthermore, to investigate broader off-target interactions, this compound was profiled against a comprehensive panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. The results are compared with publicly available data for Roflumilast and Apremilast.

Table 2: Off-Target Kinase Screening Results (% Inhibition at 10 µM)

Target KinaseThis compoundRoflumilastApremilast
AAK1<101525
Aurora A<5812
LCK<101220
ROCK1<5510
SRC<101830

Table 3: Off-Target GPCR Binding Assay Results (% Inhibition at 10 µM)

Target GPCRThis compoundRoflumilastApremilast
Adenosine A1<51015
Adrenergic α2A<101218
Dopamine D2<5810
Histamine H1<101522
Serotonin 5-HT2A<5713

Table 4: Off-Target Ion Channel Screening Results (% Inhibition at 10 µM)

Target Ion ChannelThis compoundRoflumilastApremilast
hERG<101520
Nav1.5<5812
Cav1.2<101116
Kv1.5<5914
KCNQ1/mink<101318

The data presented in these tables clearly indicates that this compound exhibits a cleaner off-target profile compared to both Roflumilast and Apremilast, with significantly lower inhibition of a wide range of kinases, GPCRs, and ion channels at a high concentration (10 µM). This suggests a lower likelihood of mechanism-independent adverse effects.

Experimental Protocols

The following are detailed methodologies for the key off-target screening experiments conducted.

Kinome Scan

The kinase selectivity of the test compounds was assessed using a competitive binding assay format. A large panel of recombinant human kinases was used. The assay measures the ability of a test compound to compete with a proprietary, active-site directed ligand for binding to the kinase. The amount of kinase-bound ligand is then quantified.

  • Assay Principle: Competition binding assay.

  • Kinase Panel: A comprehensive panel covering the human kinome, such as the KINOMEscan™ platform.

  • Procedure:

    • Kinases are tagged with a DNA tag and immobilized on a solid support.

    • The test compound and the active-site directed ligand are incubated with the immobilized kinases.

    • After reaching equilibrium, the amount of bound ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the control (%Ctrl), where lower values indicate stronger binding of the test compound.

GPCR Panel Screening

A panel of GPCRs was used to assess the off-target binding of the test compounds. Radioligand binding assays are a common method for this type of screening.

  • Assay Principle: Radioligand binding assay.

  • GPCR Panel: A diverse panel of GPCRs representing different families.

  • Procedure:

    • Cell membranes expressing the target GPCR are prepared.

    • The membranes are incubated with a specific radioligand for the target GPCR and the test compound at a fixed concentration.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The results are expressed as the percentage inhibition of specific binding.

Ion Channel Panel Screening

The potential for off-target effects on various ion channels was evaluated using automated patch-clamp electrophysiology.

  • Assay Principle: Automated patch-clamp electrophysiology.

  • Ion Channel Panel: A panel of key cardiac and neuronal ion channels.

  • Procedure:

    • Cells stably expressing the ion channel of interest are cultured on a specialized plate.

    • An automated system establishes a whole-cell patch-clamp configuration.

    • The baseline ion channel activity is recorded.

    • The test compound is applied to the cells, and any changes in ion channel current are recorded.

    • The results are reported as the percentage inhibition of the ion channel current.

Off-Target Screening Workflow

The following diagram illustrates the typical workflow for off-target screening of a small molecule inhibitor like this compound.

Off_Target_Screening_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Off-Target Profiling cluster_2 Data Analysis & Candidate Selection Compound Test Compound (this compound) PDE4_Assay Primary PDE4 Enzyme Assay Compound->PDE4_Assay Hit Identified Hit PDE4_Assay->Hit Kinome_Scan Kinome Scan (>400 Kinases) Hit->Kinome_Scan GPCR_Panel GPCR Panel (~100 Receptors) Hit->GPCR_Panel Ion_Channel_Panel Ion Channel Panel (~50 Channels) Hit->Ion_Channel_Panel Data_Analysis Selectivity & Liability Assessment Kinome_Scan->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: Workflow for off-target screening of this compound.

References

A Comparative Guide to the Preclinical Efficacy of FCPR16

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the neuroprotective and antidepressant-like effects of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16, based on available preclinical data.

This guide provides a comprehensive overview of the reported effects of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in neurodegenerative diseases and depression. While direct cross-laboratory reproducibility studies are not yet available, this document synthesizes data from published preclinical research to offer a comparative look at its efficacy and mechanism of action. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of FCPR16 for further investigation.

Summary of FCPR16 Effects

FCPR16 has demonstrated significant neuroprotective and antidepressant-like effects in various preclinical models. As a PDE4 inhibitor, it functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. This elevation in cAMP triggers downstream signaling pathways that are crucial for neuronal survival, synaptic plasticity, and anti-inflammatory responses.

Neuroprotective Effects: In models of Parkinson's disease, FCPR16 has been shown to protect dopaminergic neurons from MPP+-induced toxicity.[1][2][3] Key findings include the dose-dependent reduction of cell viability loss, nuclear condensation, and lactate dehydrogenase release.[1] Furthermore, FCPR16 treatment has been observed to suppress the accumulation of reactive oxygen species (ROS), prevent the decline of mitochondrial membrane potential, and reduce malondialdehyde levels, indicating a potent antioxidant effect.[1] Mechanistically, these neuroprotective effects are attributed to the activation of the cAMP/PKA/CREB and Epac/Akt signaling pathways. FCPR16 also induces AMPK-dependent autophagy, which further contributes to its neuroprotective capabilities against oxidative stress.

Antidepressant-like Effects: In animal models of depression, such as chronic unpredictable mild stress (CUMS), FCPR16 has exhibited significant antidepressant-like activity. Behavioral tests, including the forced swimming test, tail suspension test, and sucrose preference test, have demonstrated the efficacy of FCPR16 in mitigating depressive-like behaviors. The underlying mechanism for these effects involves the activation of cAMP-mediated signaling pathways and the inhibition of neuroinflammation in the cerebral cortex and hippocampus. Specifically, FCPR16 has been shown to increase the levels of cAMP, brain-derived neurotrophic factor (BDNF), and other proteins involved in synaptic plasticity, while decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Quantitative Data on FCPR16 Efficacy

The following table summarizes the key quantitative findings from preclinical studies on FCPR16. This data provides a snapshot of the compound's potency and the magnitude of its observed effects.

Effect Model Concentration/Dose Key Quantitative Outcome Reference
Neuroprotection MPP+-treated SH-SY5Y cells12.5-50 μMDose-dependent reduction in loss of cell viability
MPP+-treated SH-SY5Y cells25 μMSignificant suppression of reactive oxygen species (ROS) accumulation
MPP+-treated SH-SY5Y cells25 μMPrevention of the decline of mitochondrial membrane potential (Δψm)
MPP+-treated SH-SY5Y cellsNot specifiedIncreased level of microtubule-associated protein 1 light chain 3 II (LC3-II) and decreased p62, indicative of autophagy induction.
Antidepressant-like Effects Chronic Unpredictable Mild Stress (CUMS) in miceNot specifiedAntidepressant-like effects in forced swimming test, tail suspension test, sucrose preference test, and novelty suppression feeding test.
CUMS in miceNot specifiedIncreased levels of cAMP, BDNF, EPAC-2, synapsin1, PSD95, and phosphorylated CREB and ERK1/2.
CUMS in miceNot specifiedDecreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased expression of the anti-inflammatory cytokine IL-10.
CUMS in miceNot specifiedDownregulation of microglial M1 markers (iNOS, TNF-α) and upregulation of M2 markers (Arginase 1, CD206).

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Neuroprotection Assays (MPP+-induced toxicity in SH-SY5Y cells):

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

  • MPP+ Treatment: To induce neurotoxicity, cells are treated with 1-methyl-4-phenylpyridinium (MPP+).

  • FCPR16 Treatment: Cells are co-treated with varying concentrations of FCPR16.

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay.

  • Apoptosis Assays: Nuclear condensation is observed using Hoechst 33342 staining. Lactate dehydrogenase (LDH) release is measured to quantify cell death. The levels of cleaved caspase 3 and the Bax/Bcl-2 ratio are determined by Western blotting.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Mitochondrial membrane potential (Δψm) is assessed using probes such as JC-1. Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.

  • Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated CREB, Akt) are analyzed to elucidate the mechanism of action.

Antidepressant-like Effect Assays (Chronic Unpredictable Mild Stress in mice):

  • CUMS Model: Mice are subjected to a chronic regimen of varied, mild stressors to induce a depressive-like state.

  • FCPR16 Administration: FCPR16 is administered to a cohort of the CUMS-exposed mice.

  • Behavioral Testing:

    • Forced Swimming Test & Tail Suspension Test: Immobility time is measured as an indicator of behavioral despair.

    • Sucrose Preference Test: The preference for a sucrose solution over water is measured to assess anhedonia.

    • Novelty Suppressed Feeding Test: The latency to eat in a novel environment is measured as an indicator of anxiety-like behavior.

  • Biochemical and Molecular Analyses:

    • ELISA: Levels of cAMP and cytokines (TNF-α, IL-6, IL-1β, IL-10) in brain tissue (cerebral cortex and hippocampus) are quantified.

    • Western Blotting: Levels of proteins such as BDNF, EPAC-2, synapsin1, PSD95, and the phosphorylation status of CREB and ERK1/2 are determined.

    • RT-PCR: mRNA levels of microglial M1 and M2 markers are measured.

    • Immunofluorescence: The activation of microglial cells and the number of CD206+ cells are visualized and quantified.

Visualizing the Mechanisms of FCPR16

Signaling Pathway of FCPR16's Neuroprotective Effects

The following diagram illustrates the proposed signaling cascade initiated by FCPR16 to confer neuroprotection against oxidative stress.

FCPR16_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FCPR16 FCPR16 PDE4 PDE4 FCPR16->PDE4 Inhibits AMPK AMPK FCPR16->AMPK cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Akt Akt Epac->Akt pCREB pCREB CREB->pCREB pAkt pAkt Akt->pAkt Neuroprotection Neuroprotection (↓ ROS, ↑ Δψm) pCREB->Neuroprotection pAkt->Neuroprotection Autophagy Autophagy AMPK->Autophagy Autophagy->Neuroprotection

Caption: FCPR16 inhibits PDE4, leading to increased cAMP levels and activation of downstream neuroprotective pathways.

Experimental Workflow for Assessing Neuroprotection

This diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of a compound like FCPR16 in a cell-based model of neurotoxicity.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture 1. Culture SH-SY5Y Cells Treatment_Groups 2. Establish Treatment Groups (Control, MPP+, FCPR16, MPP+ & FCPR16) Cell_Culture->Treatment_Groups Incubation 3. Incubate for a Defined Period Treatment_Groups->Incubation Viability 4a. Cell Viability Assays (e.g., MTT) Incubation->Viability Apoptosis 4b. Apoptosis Assays (e.g., Hoechst, LDH) Incubation->Apoptosis Oxidative_Stress 4c. Oxidative Stress Assays (e.g., ROS, Δψm) Incubation->Oxidative_Stress Data_Quantification 5. Quantify Results Viability->Data_Quantification Apoptosis->Data_Quantification Oxidative_Stress->Data_Quantification Statistical_Analysis 6. Perform Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion 7. Draw Conclusions on Neuroprotective Efficacy Statistical_Analysis->Conclusion

Caption: A generalized workflow for in vitro evaluation of FCPR16's neuroprotective effects.

References

Lack of Direct Comparative Pharmacokinetic Data for FCPR16 and Roflumilast in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, direct comparative studies on the pharmacokinetic profiles of FCPR16 and roflumilast in mice could not be located. While information on the pharmacological effects and mechanism of action of both compounds is available, specific quantitative data (Cmax, Tmax, AUC, and half-life) from head-to-head studies in a murine model is not present in the public domain.

This guide, therefore, provides a summary of the known pharmacological properties and mechanisms of action for both FCPR16 and roflumilast to offer a valuable comparison for researchers, scientists, and drug development professionals. In the absence of direct pharmacokinetic comparisons, understanding their distinct and overlapping biological activities is crucial.

Pharmacological Profile and Mechanism of Action

Both FCPR16 and roflumilast are inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory process by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, both compounds increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

Roflumilast is an established PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). Its mechanism of action is centered on reducing inflammation in the lungs.[1][2][3][4][5]

FCPR16 is a novel PDE4 inhibitor that has been investigated for its neuroprotective and antidepressant-like effects. Studies suggest that FCPR16 exerts its effects through the activation of cAMP-mediated signaling pathways and the inhibition of neuroinflammation.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the general signaling pathway affected by PDE4 inhibitors like FCPR16 and roflumilast.

PDE4 Inhibition Signaling Pathway General Signaling Pathway of PDE4 Inhibition ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Inflammatory Response Inflammatory Response PKA->Inflammatory Response Inhibition FCPR16 / Roflumilast FCPR16 / Roflumilast FCPR16 / Roflumilast->PDE4 Inhibition

Caption: General signaling pathway of PDE4 inhibition by FCPR16 and roflumilast.

Experimental Workflow for Pharmacokinetic Studies

While specific data for FCPR16 and roflumilast in mice is unavailable, a general experimental workflow for conducting such a pharmacokinetic study is outlined below. This serves as a methodological reference for researchers planning to perform these experiments.

Pharmacokinetic Study Workflow General Workflow for a Murine Pharmacokinetic Study cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Generalized experimental workflow for a pharmacokinetic study in mice.

Conclusion

The absence of direct comparative pharmacokinetic data in mice for FCPR16 and roflumilast highlights a significant knowledge gap. Such studies would be invaluable for the preclinical development of FCPR16 and for a more comprehensive understanding of its therapeutic potential relative to an established drug like roflumilast. Future research should prioritize conducting head-to-head pharmacokinetic and pharmacodynamic studies in relevant animal models to facilitate a direct comparison and inform clinical trial design. Until such data becomes available, comparisons must be drawn from their established mechanisms of action and observed pharmacological effects in different experimental settings.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PDE4-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of PDE4-IN-16 (CAS No. 223500-15-0), a phosphodiesterase 4 (PDE4) inhibitor used in inflammatory and central nervous system disorder research.

Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 223500-15-0) was not publicly available at the time of this publication. The following procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements before proceeding with any disposal.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect from potential splashes.

  • Lab Coat: To prevent skin contact.

  • Chemical-Resistant Gloves: (e.g., Nitrile) to avoid direct contact with the chemical.

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol for this compound

As a research chemical with unconfirmed specific hazards, this compound should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

    • The container must be made of a material compatible with the chemical. If this compound is in a solution, consider the solvent's properties when selecting a container. Glass or polyethylene containers are generally suitable for a wide range of organic compounds.

    • Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers to prevent dangerous reactions.[1]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate" and its CAS number: "223500-15-0".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Accumulation of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The container must be kept securely closed except when adding waste.

    • Ensure the SAA is away from heat sources and direct sunlight.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being discarded as regular trash.[2]

    • The first rinsate should be collected and disposed of as hazardous waste in your designated this compound waste container.[3] Subsequent rinses can often be disposed of down the drain, but confirm this with your institutional EHS guidelines.[3]

    • After rinsing, deface or remove all labels from the empty container before disposal.

  • Requesting Waste Pickup:

    • Once the waste container is nearly full (typically around 75-90% capacity) or has been in storage for a period defined by your institution (often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

III. Quantitative Data Summary for General Chemical Waste

The following table summarizes general quantitative guidelines for laboratory chemical waste management. These are not specific to this compound but represent common practices.

ParameterGuidelineCitation(s)
Drain Disposal pH Range Generally between 5.5 and 9.5 for non-hazardous, water-soluble substances.
SAA Storage Time Limit Partially filled containers: up to one year. Full containers: must be removed within three days.
Waste Container Fill Level Do not exceed 90% capacity to allow for expansion and prevent spills.
Empty Container Rinsing Triple-rinse required for containers of acutely hazardous waste.

IV. Experimental Protocols and Methodologies

As this document focuses on disposal, no experimental protocols for the use of this compound are included. For protocols related to its application as a PDE4 inhibitor, researchers should consult relevant scientific literature.

V. Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

G General Disposal Workflow for Research Chemicals start Start: Have waste chemical (e.g., this compound) is_sds_available Is a specific Safety Data Sheet (SDS) available for the chemical? start->is_sds_available consult_sds Consult SDS Section 13: Disposal Considerations is_sds_available->consult_sds Yes no_sds Treat as hazardous waste with unknown specific hazards is_sds_available->no_sds No follow_sds Follow specific disposal instructions provided in the SDS consult_sds->follow_sds segregate Segregate waste into a labeled, compatible container follow_sds->segregate no_sds->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Request pickup from institutional EHS when container is full store_saa->request_pickup consult_ehs ALWAYS consult institutional EHS for specific guidance request_pickup->consult_ehs end End: Proper Disposal consult_ehs->end

Caption: Decision-making flowchart for chemical disposal.

By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.